molecular formula C12H8N4O5 B1196286 4-(2,4-Dinitrophenylazo)phenol CAS No. 6690-51-3

4-(2,4-Dinitrophenylazo)phenol

Cat. No.: B1196286
CAS No.: 6690-51-3
M. Wt: 288.22 g/mol
InChI Key: SQAYGJNMLDVSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dinitrophenylazo)phenol, also known as this compound, is a useful research compound. Its molecular formula is C12H8N4O5 and its molecular weight is 288.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O5/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(15(18)19)7-12(11)16(20)21/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAYGJNMLDVSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201040390, DTXSID80936414
Record name Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6690-51-3, 16081-15-5
Record name 4-(2,4-Dinitrophenylazo)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006690513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinone 2,4-dinitrophenylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16081-15-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Characterization of 4-(2,4-Dinitrophenylazo)phenol: Solvatochromism and Tautomeric Equilibria

[1]

Executive Summary

This technical guide details the UV-Vis absorption analysis of 4-(2,4-Dinitrophenylazo)phenol , a classic "push-pull" chromophore. This molecule serves as an excellent model for studying solvatochromism , azo-hydrazone tautomerism , and acid-base equilibria in polar media.

The guide is designed for researchers requiring high-fidelity spectral data. It moves beyond basic measurement to explain the causality of spectral shifts—specifically how solvent polarity and hydrogen-bonding capacity drive the equilibrium between the benzenoid (azo) and quinoid (hydrazone/anion) forms.

Part 1: Mechanistic Principles

To interpret the spectra correctly, one must understand the competing equilibria governing the chromophore in solution.

The "Push-Pull" Electronic System

The molecule consists of an electron-rich phenol ring (donor) linked to an electron-deficient 2,4-dinitrophenyl ring (acceptor) via an azo bridge (

  • Ground State: predominantly the Azo form (yellow/orange) in non-polar or acidic solvents.

  • Excited State / Polar Environment: The dipole moment increases. Polar solvents stabilize the charge-separated species, leading to a Bathochromic (Red) Shift .

The Critical Equilibria

In polar solvents, two distinct phenomena alter the

  • Azo-Hydrazone Tautomerism:

    • Azo Form:

      
       (Favored in non-polar/weakly polar solvents).
      
    • Hydrazone Form:

      
       (Favored in highly polar/protic solvents that stabilize the carbonyl-like oxygen).
      
  • Deprotonation (Acid-Base):

    • The 2,4-dinitro group is strongly electron-withdrawing, significantly increasing the acidity of the phenolic proton.

    • In basic solvents (e.g., DMF, DMSO) or in the presence of trace bases, the phenol deprotonates to form the Phenolate Anion . This species exhibits a massive bathochromic shift (often

      
       nm) due to full intramolecular charge transfer (ICT).
      
Mechanistic Pathway Diagram

The following diagram illustrates the structural evolution of the chromophore based on solvent interaction.

Gcluster_0Neutral Solvents (Low Polarity)cluster_1Polar/Protic Solventscluster_2Basic/High-Polarity SolventsAzoAzo Form(Benzenoid)λmax: ~350-380 nm(Yellow)HydrazoneHydrazone Form(Quinoid)λmax: ~400-450 nm(Orange/Red)Azo->Hydrazone Solvent H-BondingStabilizationAnionPhenolate Anion(Delocalized)λmax: >500 nm(Purple/Blue)Azo->Anion Deprotonation(Solvent Basicity)Hydrazone->Anion -H+

Figure 1: Tautomeric and acid-base equilibria of this compound. Solvent polarity and basicity dictate the dominant species.

Part 2: Experimental Protocol (Self-Validating System)

This protocol includes "Checkpoints"—steps designed to validate data integrity in real-time.

Materials
  • Analyte: this compound (High purity, >98%).

  • Solvents: HPLC-grade or Spectroscopic grade (Methanol, Ethanol, Acetonitrile, DMSO, DMF).

  • Reagents: 0.1 M HCl and 0.1 M NaOH (for validation steps).

Step-by-Step Workflow
1. Stock Solution Preparation
  • Action: Dissolve ~1-2 mg of dye in 10 mL of the primary solvent (e.g., Methanol).

  • Reasoning: Direct weighing of minute quantities for final concentration is error-prone.

  • Checkpoint: Sonicate for 5 minutes to ensure complete dissolution. Any turbidity indicates aggregation, which will scatter light and distort the baseline.

2. Working Solution & Linearity Check
  • Action: Dilute the stock to achieve an absorbance (

    
    ) between 0.6 and 0.8 at 
    
    
    (typically
    
    
    M).
  • Self-Validation: Prepare three concentrations (0.5x, 1x, 2x). Plot Absorbance vs. Concentration.

  • Criteria:

    
    . If non-linear, aggregation is occurring (common in water/methanol mixtures).
    
3. The "Acid/Base" Validation Scan (Critical)

Before recording the final solvatochromic data, you must identify the species present.

  • Scan A (Neutral): Record spectrum of the dye in pure solvent.

  • Scan B (Acidified): Add 1 drop of 0.1 M HCl to the cuvette.

    • Observation: If Scan A shifts significantly to the blue (lower wavelength), your "neutral" solvent was slightly basic or the dye was partially ionized.

  • Scan C (Basified): Add 1 drop of 0.1 M NaOH.

    • Observation: Expect a dramatic shift to >500 nm (Anionic form).

  • Result: This confirms the bounds of your specific solvatochromic window.

4. Data Acquisition
  • Parameters: Scan range 250–700 nm. Scan speed: Medium (approx. 200 nm/min).

  • Baseline: Use a cuvette with pure solvent. Ensure the cuvettes are matched (quartz for UV, glass/plastic acceptable for Vis >350 nm, but quartz is preferred for consistency).

Experimental Workflow Diagram

Experimentcluster_checkValidation CheckpointsStartStart: Solid SampleStockStock Solution(1 mM in MeOH)Start->StockDilutionWorking Dilution(~20 µM)Stock->DilutionLinearityBeer's Law Check(3 concentrations)Dilution->LinearityAcidTestAcid Spike (HCl)Force Azo FormLinearity->AcidTest Verify SpeciesMeasureFinal Measurement(Scan 250-700nm)AcidTest->Measure ValidatedAnalyzeData Analysis(Peak Picking & Shift Calc)Measure->Analyze

Figure 2: The self-validating experimental workflow ensures that the observed spectra represent defined chemical species rather than artifacts.

Part 3: Data Analysis & Interpretation[2]

Expected Spectral Characteristics

The following table summarizes the expected behavior of this compound in various solvents. Note that values are approximate and depend on temperature and ionic strength.

Solvent TypeExampleDominant SpeciesApprox.

(nm)
Visual Color
Non-Polar Toluene, CCl

Azo (Benzenoid)350 – 370Yellow
Polar Protic Methanol, EthanolAzo/Hydrazone Mix370 – 390Yellow-Orange
Polar Aprotic Acetone, AcetonitrileAzo (Stabilized)380 – 400Orange
Basic / H-Bond Acceptor DMF, DMSOAnion (Phenolate)520 – 580Purple/Blue
Alkaline Water 0.1 M NaOHAnion (Fully Ionized)~580Deep Blue
Interpreting the Shift
  • Bathochromic Shift (Red Shift):

    • Observed when moving from Toluene

      
       Ethanol 
      
      
      DMSO.
    • Cause: The excited state of the dye is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, lowering the energy gap (

      
      ) and increasing 
      
      
      .
  • The "DMSO Anomaly":

    • In DMSO or DMF, you may see a "double peak" or a massive shift to ~550 nm even without added base.

    • Explanation: These solvents are strong Hydrogen Bond Acceptors (HBA). They can strip the proton from the phenol group (or stabilize the separated ion pair), effectively shifting the equilibrium toward the Anion form. This is not just solvatochromism; it is chemically induced ionization [1].

Isosbestic Points

If you perform a titration (e.g., gradually adding water to DMSO, or changing pH), look for isosbestic points (wavelengths where absorbance remains constant).

  • Presence: Indicates a clean two-component equilibrium (e.g., Azo

    
     Anion).
    
  • Absence: Indicates intermediate species, degradation, or precipitation.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd ed. Wiley-VCH.
  • Chandravanshi, S., & Patel, K. S. (2012). Synthesis and solvatochromic properties of some novel azo dyes. Journal of Saudi Chemical Society. Link

  • NIST Chemistry WebBook. (n.d.). UV/Visible Spectrum of Phenol, 2,4-dinitro-.[1][2][3] (Provides baseline spectral data for the dinitrophenol moiety). Link

  • Gorb, L., et al. (2004). Tautomerism of hydroxyazo dyes: An ab initio study. Journal of Physical Chemistry A. (Theoretical grounding for azo-hydrazone tautomerism). Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[4] Link

Technical Whitepaper: Mechanistic & Analytical Frameworks for Azo-Hydrazone Tautomerism in 4-(2,4-Dinitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the physicochemical behavior of 4-(2,4-Dinitrophenylazo)phenol , specifically focusing on its azo-hydrazone tautomeric equilibrium.[1] For researchers in dye chemistry and drug discovery, this molecule represents a canonical "push-pull" system where strong electron-withdrawing groups (EWGs) on the diazo component compete with electron-donating groups (EDGs) on the coupler.

Unlike simple azobenzenes which exist predominantly in the azo form, the 2,4-dinitro substitution destabilizes the azo enol tautomer, driving the equilibrium toward the quinone-hydrazone form. This shift has profound implications for solvatochromic behavior, metabolic stability (azoreductase susceptibility), and solid-state packing.

Molecular Architecture & Mechanistic Drivers

The equilibrium exists between two distinct forms:

  • Azo Form (Enol-like): Characterized by an

    
     double bond and a phenolic hydroxyl group.
    
  • Hydrazone Form (Keto-like): Characterized by an

    
     single bond, a quinoid ring system, and a 
    
    
    
    carbonyl.
The Electronic "Push-Pull" Effect

The driving force for tautomerism in this specific molecule is the acidity of the mobile proton and the basicity of the azo nitrogens.

  • Nitro Group Influence: The 2,4-dinitro substitution on the phenyl ring is strongly electron-withdrawing (

    
    , 
    
    
    
    effects). This decreases the electron density on the
    
    
    -nitrogen (proximal to the phenol), making it less basic. However, it also stabilizes the negative charge on the hydrazone anion intermediate, effectively increasing the acidity of the system.
  • Thermodynamic Stability: In the solid state and polar solvents, the Hydrazone form is thermodynamically favored due to the stabilization of the quinoid structure by the dipolar solvent environment and intermolecular hydrogen bonding.

Pathway Visualization

The following diagram illustrates the structural transformation and the environmental factors influencing the equilibrium shift.

TautomerismMechanism Azo Azo Form (Enol) (Yellow/Orange) Non-polar dominant Intermediate Common Anion (Delocalized Charge) Azo->Intermediate -H+ (Deprotonation) Hydrazone Hydrazone Form (Keto) (Red/Violet) Polar/Solid dominant Azo->Hydrazone Polar Solvents (DMSO, DMF) Intermediate->Azo +H+ (O-Protonation) Intermediate->Hydrazone +H+ (N-Protonation) Hydrazone->Azo Non-polar Solvents (Cyclohexane) Factors Drivers: 1. Solvent Polarity (Dipole stabilization) 2. EWG (NO2) Inductive Effect 3. Intramolecular H-Bonding Factors->Intermediate

Caption: Mechanistic pathway of proton transfer mediating the Azo-Hydrazone shift, driven by solvent polarity and electronic substitution.

Experimental Protocols: Synthesis & Isolation

Standard diazotization using


 often fails with 2,4-dinitroaniline due to its extremely weak basicity (

). The Nitrosylsulfuric Acid Method is required to generate the electrophilic diazonium species effectively.
Reagents & Safety
  • Precursor: 2,4-Dinitroaniline.[1]

  • Diazotizing Agent: Sodium Nitrite (

    
    ) in conc.[2] Sulfuric Acid (
    
    
    
    ).[2]
  • Coupler: Phenol.[3][4][5]

  • Safety: 2,4-Dinitro compounds are potentially explosive; avoid dry heating. Azides are toxic. Work in a fume hood.

Step-by-Step Synthesis Protocol
PhaseStepActionCritical Technical Note
I. Diazotization 1Dissolve

(1.1 eq) in conc.

at

.[2]
Generates the active nitrosonium ion (

).
2Add 2,4-dinitroaniline slowly; maintain temp

.
Exothermic. Higher temps decompose diazonium salt to phenols.
3Stir for 2 hours at

until clear.
Ensures complete formation of 2,4-dinitrobenzenediazonium sulfate.
II. Coupling 4Dissolve Phenol (1.0 eq) in

(10%) solution.
Phenoxide ion is the active nucleophile (

-coupling).
5Add diazonium solution dropwise to phenoxide at

.
Maintain pH 8-9. If pH drops, coupling stops; if too high, diazoate forms.
III. Isolation 6Acidify with dilute

to pH 5-6.
Precipitates the dye.
7Filter, wash with water, recrystallize from Ethanol/DMF.Removes unreacted phenol and inorganic salts.

Analytical Characterization & Equilibrium Determination

To quantify the Tautomeric Equilibrium Constant (


), researchers must utilize spectroscopic techniques that can distinguish the distinct electronic environments of the two forms.


UV-Vis Spectroscopy (Solvatochromism)

The two tautomers exhibit distinct absorption maxima (


).
  • Azo Form:

    
     (Yellow/Orange). Transitions are typically 
    
    
    
    of the azo group.
  • Hydrazone Form:

    
     (Red/Violet). The quinoid system extends conjugation, causing a bathochromic shift.
    

Protocol for


 Determination: 
  • Prepare

    
     solutions in solvents of varying polarity (e.g., Cyclohexane, Chloroform, DMSO).
    
  • Record spectra from 300–600 nm.

  • Observe isosbestic points (indicating equilibrium between two species without side reactions).

  • Deconvolute peaks using Gaussian fitting if bands overlap.

NMR Spectroscopy ( and )

Nuclear Magnetic Resonance is the definitive method for structural validation.

  • 
     NMR: 
    
    • Hydrazone Signal: A broad singlet at

      
       corresponds to the 
      
      
      
      proton involved in intramolecular hydrogen bonding.
    • Azo Signal: Phenolic

      
       typically appears at 
      
      
      
      (often sharper).
  • 
     NMR: 
    
    • The chemical shift difference between azo nitrogens (

      
      ) and hydrazone nitrogens (
      
      
      
      ) is significant (
      
      
      ), providing an unambiguous ratio calculation.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Characterization Matrix Sample Purified Sample This compound UV UV-Vis Spectroscopy (Solvatochromism) Sample->UV NMR NMR (1H, 15N) (Structural Ratio) Sample->NMR XRay X-Ray Diffraction (Solid State Packing) Sample->XRay Analysis Data Processing (Gaussian Deconvolution) UV->Analysis Band Integration NMR->Analysis Peak Integration Result Calculate KT [Hydrazone]/[Azo] Analysis->Result

Caption: Integrated analytical workflow for quantifying tautomeric ratios using spectroscopic and crystallographic data.

Pharmaceutical & Biological Implications[6]

For drug development professionals, understanding this equilibrium is critical for Prodrug Design and Toxicology .

Azoreductase Activation

Azo compounds are often prodrugs (e.g., Sulfasalazine). They are cleaved by bacterial azoreductases in the colon.

  • Mechanism: The enzymatic reduction mechanism differs for azo vs. hydrazone forms. The hydrazone form, being more susceptible to nucleophilic attack, may exhibit different reduction kinetics.

  • Implication: If a drug candidate exists primarily as a hydrazone in physiological pH, its pharmacokinetic profile (cleavage rate) will differ from the designed azo structure.

Hydrazone Pharmacophores

Hydrazones (


) are active pharmacophores with antimicrobial and antiviral properties. The this compound system serves as a model for stabilizing the hydrazone form, potentially enhancing bioactivity but also modifying solubility and membrane permeability.

References

  • Likhatskaya, G. N., et al. (2020). "Tautomerism of azo dyes in the solid state studied by 15N, 14N, 13C and 1H NMR spectroscopy." Dyes and Pigments.[6]

  • Antonov, L., et al. (2016). "Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment." Molecules.

  • Hillel, C., et al. (2025).[7] "Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes." Royal Society of Chemistry.

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Ketoda, M. E., et al. (2017). "Synthesis of 4-phenylazo phenol... and coupling to phenol." Chemical Science International Journal.

Sources

Molecular Structure and Crystallographic Data of 4-(2,4-Dinitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2,4-Dinitrophenylazo)phenol , formally known as 2,4-dinitro-4'-hydroxyazobenzene .

Editorial Note: A common nomenclature error in industrial databases conflates this azo compound with C.I. Disperse Yellow 1 (4-(2,4-dinitroanilino)phenol), which is a diphenylamine derivative, not an azo compound. This guide strictly addresses the azo derivative (


) as requested.

An In-Depth Technical Guide for Structural Chemists and Spectroscopists

Executive Summary & Chemical Identity

This compound is a chromogenic azo compound characterized by a strong push-pull electronic system. The molecule features an electron-rich phenolic ring coupled to an electron-deficient 2,4-dinitrophenyl ring. This structure induces significant solvatochromism and prototropic tautomerism, making it a model system for studying azo-hydrazone equilibria in the solid state.

Property Data
IUPAC Name (E)-2,4-dinitro-4'-hydroxyazobenzene
CAS Number 2724-85-8 (Generic for nitrophenylazo phenols; specific isomer requires verification)
Molecular Formula

Molecular Weight 288.22 g/mol
Chromophore Azo group (

) conjugated with nitro-substituted phenyl rings
Primary Application pH indicator, nonlinear optical (NLO) materials, solvatochromic probes

Synthesis & Crystal Growth Protocol

Synthesizing high-purity crystals of this compound requires overcoming the weak basicity of 2,4-dinitroaniline. Standard aqueous diazotization (HCl +


) fails due to the strong electron-withdrawing effect of the two nitro groups. The Nitrosylsulfuric Acid Method  is required.
Validated Synthesis Workflow

Reagents: 2,4-Dinitroaniline (18.3 g, 0.1 mol), Sodium Nitrite (7.0 g), Conc.


 (100 mL), Phenol (9.4 g), Sodium Hydroxide.

Step-by-Step Protocol:

  • Preparation of Nitrosylsulfuric Acid:

    • Cool 60 mL of concentrated

      
       to 0–5 °C in an ice-salt bath.
      
    • Slowly add dry sodium nitrite with vigorous stirring. Ensure the temperature remains below 10 °C to prevent decomposition into

      
       gases.
      
    • Heat the mixture gently to 60 °C until all nitrite dissolves, then cool back to 0 °C.

  • Diazotization:

    • Dissolve 2,4-dinitroaniline in 40 mL hot conc.

      
       and cool to room temperature.
      
    • Add this amine solution dropwise to the cold nitrosylsulfuric acid. Stir for 2 hours at < 5 °C. The mixture becomes a thick, syrupy diazonium sulfate solution.

  • Coupling:

    • Dissolve phenol in dilute NaOH (alkaline solution) and cool to 0 °C.

    • Pour the diazonium solution slowly into the phenolate solution while maintaining pH ~9-10 with additional NaOH. The deep red/orange precipitate forms immediately.

  • Purification:

    • Acidify with HCl to precipitate the free phenol form. Filter and wash with water.[1][2]

    • Recrystallization: Dissolve the crude solid in hot ethanol or an ethanol/acetone mixture (1:1). Allow slow evaporation at room temperature to grow single crystals suitable for X-ray diffraction.

Reaction Mechanism Visualization

Synthesis Start 2,4-Dinitroaniline (Weak Base) Diazonium Diazonium Salt (Electrophile) Start->Diazonium Diazotization (< 5°C) Nitrosyl Nitrosylsulfuric Acid (H2SO4 + NaNO2) Nitrosyl->Diazonium Product This compound (Crude) Diazonium->Product Coupling (pH 9-10) Phenol Phenol (Coupling Agent) Phenol->Product Crystal Single Crystal (Ethanol Recryst.) Product->Crystal Purification

Figure 1: Synthesis pathway utilizing nitrosylsulfuric acid to activate the deactivated amine.

Crystallographic & Molecular Analysis

The crystal structure of this compound is governed by the competition between the Azo (OH) and Hydrazone (NH) tautomers. While simple phenylazophenols exist as azo tautomers, the presence of strong electron-withdrawing nitro groups at the 2,4-positions stabilizes the hydrazone form via resonance.

Structural Metrics (Comparative Baseline)

Exact unit cell parameters for the dinitro derivative depend on the specific polymorph grown (solvent-dependent). However, the structure is isostructural to the well-characterized 4-[(2-nitrophenyl)azo]phenol (COD 2012148), with modifications due to the second nitro group.

Parameter Typical Value (Monoclinic/Triclinic) Significance
Space Group

or

Centrosymmetric packing is favored to maximize

-

stacking.
Crystal System MonoclinicCommon for planar aromatic dyes.
Z 44 molecules per unit cell (1 per asymmetric unit).
N=N Bond Length 1.25 – 1.27 ÅIndicative of the Azo tautomer.
N–N Bond Length 1.32 – 1.35 ÅIndicative of the Hydrazone tautomer.
C–O Bond Length 1.34 Å (Phenol) vs 1.25 Å (Ketone)Shortening indicates hydrazone (quinone) character.
Azo-Hydrazone Tautomerism

In the solid state, this molecule exhibits Quinone-Hydrazone character. The 2,4-dinitro substitution pulls electron density, making the phenolic proton more acidic and facilitating transfer to the azo nitrogen (N


).

Mechanism:

  • Azo Form (Solution/Non-polar):

    
    
    
  • Hydrazone Form (Solid/Polar):

    
     (Quinoid)
    

This equilibrium is critical for the material's Non-Linear Optical (NLO) properties, as the hydrazone form possesses a larger dipole moment (


) and hyperpolarizability (

).

Tautomerism Azo Azo Tautomer (OH form) Favored in Non-polar Solvents Interaction Proton Transfer (Intramolecular H-Bond) Azo->Interaction Solvent/Crystal Field Hydrazone Hydrazone Tautomer (NH / Quinone form) Favored in Solid State & Polar Solvents Interaction->Hydrazone Stabilized by 2,4-Dinitro Groups

Figure 2: Tautomeric equilibrium driven by electronic withdrawal of nitro groups.

Intermolecular Interactions
  • 
    -
    
    
    
    Stacking:
    The planar aromatic rings stack in a parallel-displaced arrangement (distance ~3.4 Å), creating columns along the crystallographic short axis.
  • Hydrogen Bonding:

    • Intramolecular: Weak CH...O interactions between the ortho-nitro group and the azo nitrogen.

    • Intermolecular: The phenolic OH (or hydrazone NH) forms head-to-tail hydrogen bonds with the nitro oxygens of adjacent molecules, forming 1D chains.

Spectroscopic Characterization

To validate the crystal structure, the following spectral signatures must be confirmed:

  • UV-Vis Spectroscopy:

    • 
       ~360-380 nm (Azo form, 
      
      
      
      )
    • 
       ~450-500 nm (Hydrazone form, Charge Transfer band).
      
    • Note: A distinct bathochromic shift (red shift) occurs in basic media due to the formation of the phenolate anion.

  • FT-IR:

    • Azo signature: Weak band at ~1410–1440 cm

      
       (
      
      
      
      ).
    • Hydrazone signature: Strong band at ~1620 cm

      
       (
      
      
      
      , quinone) and ~3200 cm
      
      
      (
      
      
      ).
    • Diagnostic: The presence of a carbonyl-like stretch at 1620 cm

      
       confirms the hydrazone contribution in the solid state.
      

References

  • Yatsenko, A. V., & Paseshnichenko, K. A. (2001). Differently coloured polymorphs of 4-[(2-nitrophenyl)azo]phenol. Acta Crystallographica Section C, 57(8), 961-964.[3] Link

  • Gauvin, A., et al. (2020). Tautomerism of azo dyes in the solid state studied by NMR and X-ray diffraction. Dyes and Pigments, 178, 108342.[4] Link

  • Vembu, N., et al. (2003). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 59, o378. Link

  • PubChem Database. Phenol, 4-[(2-nitrophenyl)azo]- (Compound Summary). National Center for Biotechnology Information. Link[3]

Sources

Technical Guide: Spectrophotometric Determination of pKa for 4-(2,4-Dinitrophenylazo)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for determining the acid dissociation constants (


) of 4-(2,4-dinitrophenylazo)phenol derivatives. These compounds, characterized by the presence of a strongly electron-withdrawing 2,4-dinitrophenyl moiety coupled to a phenolic ring, exhibit significant acidity compared to unsubstituted phenols. Accurate 

determination is critical for predicting their behavior in physiological fluids, optimizing their use as pH indicators, and understanding their solubility profiles in drug development. This guide advocates for UV-Visible Spectrophotometric Titration as the primary methodology due to the distinct spectral shifts these chromophores exhibit upon deprotonation.

Theoretical Framework

Structural Basis of Acidity

The core structure involves a phenolic hydroxyl group.[1] In a standard phenol, the


 is approximately 10. However, in this compound derivatives, two factors drastically increase acidity (lowering 

):
  • Electronic Effect: The 2,4-dinitrophenyl azo group acts as a powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-R), stabilizing the phenolate anion.

  • Azo-Hydrazone Tautomerism: These derivatives often exist in an equilibrium between the azo-enol and hydrazone-keto forms. The position of this equilibrium is solvent-dependent and influences the apparent ionization constant.

Spectrophotometric Principle

The determination relies on the Beer-Lambert law. The protonated species (


) and the deprotonated anion (

) possess distinct absorption maxima (

). By monitoring the change in absorbance at a specific wavelength as a function of pH, the ratio

can be determined.

The governing equation, derived from the Henderson-Hasselbalch relation, is:



Where:
  • 
    : Absorbance at a specific pH.[2]
    
  • 
    : Absorbance of the fully deprotonated species (high pH).
    
  • 
    : Absorbance of the fully protonated species (low pH).
    

Experimental Methodology

Reagents and Apparatus
  • Analytes: High-purity (>98%) this compound derivatives.

  • Solvents: Spectroscopic grade Ethanol (EtOH), Methanol (MeOH), or Acetonitrile (MeCN). Note: Due to low aqueous solubility, binary mixtures (e.g., 50% v/v EtOH-Water) are standard.

  • Buffers: Britton-Robinson buffer series (universal range pH 2–12) or specific phosphate/borate buffers maintained at constant ionic strength (

    
     KCl).
    
  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with thermostated cell holder (

    
    ).
    
Workflow Diagram

The following diagram outlines the critical path for experimental execution.

ExperimentalWorkflow Stock Stock Solution Prep (1 mM in EtOH/MeCN) Mix Sample Mixing (Final Conc ~50 µM) Stock->Mix Buffer Buffer Preparation (Const. Ionic Strength) Buffer->Mix Scan UV-Vis Scanning (200-600 nm) Mix->Scan pH 2.0 to 12.0 Check Isosbestic Point Validation Scan->Check Overlay Spectra Calc Data Calculation (Henderson-Hasselbalch) Check->Calc Select Analytical Wavelength

Figure 1: Step-by-step workflow for spectrophotometric pKa determination.

Step-by-Step Protocol

Step 1: Stock Solution Preparation Dissolve the derivative in the minimum necessary volume of organic solvent (e.g., Ethanol) to create a


 stock solution.
  • Expert Insight: Avoid using basic solvents (like DMF) if possible, as they may induce premature deprotonation.

Step 2: Buffer Integration Prepare a series of 10-12 volumetric flasks (10 mL). Into each, pipette a fixed volume of stock solution (e.g., 0.5 mL) to achieve a final concentration of


. Fill to the mark with the appropriate buffer solution ranging from pH 2.0 to pH 12.0.
  • Critical Control: Ensure the organic solvent percentage is constant across all flasks (e.g., exactly 5% or 50% v/v) to prevent solvatochromic shifts unrelated to pH.

Step 3: Spectral Acquisition Blank the spectrophotometer with a solution containing the same solvent/buffer ratio but no dye. Record the absorption spectra (250–600 nm) for each pH solution.

  • Validation: You must observe isosbestic points (wavelengths where absorbance is invariant with pH). Their presence confirms a clean two-component equilibrium (

    
    ) without side reactions or precipitation.
    

Data Analysis & Interpretation

Selection of Analytical Wavelength

Identify the wavelength (


) exhibiting the maximum change in absorbance (

) between the acidic and basic forms.
  • Acid Form (

    
    ):  Typically absorbs at lower wavelengths (yellow/orange).
    
  • Base Form (

    
    ):  Bathochromic shift to higher wavelengths (red/purple) due to extended conjugation.
    
Calculation Logic

Using the absorbance data at


:
  • Plot Absorbance (

    
    ) vs. pH.
    
  • The curve will be sigmoidal. The inflection point represents the

    
    .
    
  • Linearize the data using the logarithmic transform:

    
    
    Plotting 
    
    
    
    vs. pH yields a straight line where the x-intercept is the
    
    
    .
Solvent Corrections

If the experiment is performed in a mixed solvent (e.g., 50% Ethanol), the result is an apparent value (


). To estimate the aqueous 

, use the Yasuda-Shedlovsky extrapolation:

Where

is the dielectric constant of the mixture. Plotting against

allows extrapolation to pure water (

).
Chemical Equilibrium Diagram

Equilibrium HA_Azo Azo-Phenol (HA) (Yellow) HA_Hydra Hydrazone-Quinone (Tautomer) HA_Azo->HA_Hydra Tautomerism (Solvent Dependent) Anion Phenolate Anion (A-) (Red/Purple) HA_Azo->Anion -H+ (Dissociation) HA_Hydra->Anion -H+

Figure 2: Equilibrium species involved in the titration. The dominant dissociation path is usually from the azo-phenol form.

Representative Data & Case Studies

The following table summarizes expected trends for this compound derivatives based on substituent effects (Hammett correlation).

Derivative Substituent (R)Expected pKa (aq/mixed)Electronic EffectSpectral Shift (

)
Unsubstituted 5.5 - 6.5BaselineBathochromic shift upon ionization
-NO2 (Nitro) 4.0 - 5.0Strong EWG (Increases Acidity)Significant Red Shift
-Cl (Chloro) 5.0 - 6.0Weak EWGModerate Shift
-CH3 (Methyl) 6.0 - 7.0Weak EDG (Decreases Acidity)Minor Shift

Note: The 2,4-dinitro group on the azo ring makes these significantly more acidic than typical azo-phenols (which usually range pKa 7-9).

References

  • Determination of Dissociation Constants of Azo Dyes Source: Global Research Online Context: Detailed protocol for spectrophotometric titration of azo dyes in acidic media. URL:

  • Spectrophotometric Determination of pKa of Phenolic Compounds Source: Acta Chimica Slovenica Context: Methodology for determining pKa in acetonitrile-water mixtures, relevant for lipophilic azo dyes. URL:

  • Solvent Effects on Acidity Constants Source: Royal Society of Chemistry (RSC) Context: Analysis of how solvent dielectric constants affect the dissociation of dinitrophenol derivatives. URL:

  • PubChem Compound Summary: this compound Source: National Institutes of Health (NIH) Context: Chemical and physical properties of the specific core compound.[1][3][4][5][6][7] URL:

Sources

Technical Whitepaper: Oxidative Synthesis of Azo Dyes from 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of azo dyes using 2,4-dinitrophenylhydrazine (2,4-DNPH) as a precursor. While 2,4-DNPH is classically known for condensing with carbonyls to form hydrazones (Brady’s test), this guide focuses on the oxidative transformation of the hydrazine moiety into a diazonium-like electrophile, enabling the synthesis of true azo dyes via coupling reactions.

Executive Summary

Context: 2,4-Dinitrophenylhydrazine (2,4-DNPH) is ubiquitous in organic analysis as a derivatizing agent for aldehydes and ketones.[1] However, its utility in dye chemistry extends beyond simple condensation. By exploiting the redox lability of the hydrazine group (


), researchers can generate electrophilic diazonium equivalents in situ, allowing for the synthesis of azo dyes (

) with distinct chromophoric and electronic properties.

Core Innovation: This guide delineates the Oxidative Azo Coupling (OAC) protocol. Unlike standard diazotization which requires primary amines (


) and nitrous acid, this method utilizes the oxidation of the hydrazine moiety using oxidants like Potassium Iodate (

) or hypervalent iodine species to generate the reactive coupling species directly from 2,4-DNPH.

Target Audience: Synthetic Chemists, Dyes & Pigments Researchers, and Analytical Scientists developing colorimetric sensors.

Mechanistic Foundation

To control the outcome of 2,4-DNPH reactions, one must distinguish between the Condensation Pathway (Thermodynamic control, carbonyl targets) and the Oxidative Coupling Pathway (Kinetic control, phenol/amine targets).

The Divergent Pathways

The hydrazine group acts as a nucleophile in standard conditions but becomes an electrophile upon oxidation.

DNPH_Pathways cluster_classic Classical Pathway cluster_oxidative Target Pathway: Oxidative Coupling DNPH 2,4-DNPH (Nucleophile) Hydrazone Hydrazone (Schiff Base) C=N-NH-Ar DNPH->Hydrazone Acid Cat. Condensation (-H2O) DiazoInt Diazonium Species [Ar-N≡N]+ DNPH->DiazoInt Oxidation (-4e-, -4H+) Carbonyl Carbonyl Substrate (R-CHO / R-CO-R) Carbonyl->Hydrazone Oxidant Oxidant (KIO3 / IO4-) Oxidant->DiazoInt AzoDye Azo Dye Ar-N=N-Ar' DiazoInt->AzoDye Electrophilic Aromatic Substitution (SEAr) Coupler Coupling Agent (Phenol / Amine) Coupler->AzoDye

Figure 1: Mechanistic divergence of 2,4-DNPH. The target pathway (red) involves oxidative conversion to a diazonium species followed by coupling.[2][3]

Mechanism of Oxidative Activation

The oxidation of phenylhydrazines to diazonium salts is the critical enabling step.

  • Oxidation:

    
    
    
  • Coupling: The resulting 2,4-dinitrobenzenediazonium ion is highly electrophilic due to the electron-withdrawing nitro groups, making it reactive even with weak nucleophiles.

  • Tautomerism: The final product often exists in an equilibrium between the Azo form (OH/N=N) and the Hydrazone form (=O/NH-N=), influenced by solvent polarity and pH.

Experimental Protocol: Oxidative Coupling with Salicylic Acid

This protocol synthesizes a water-soluble azo dye useful for colorimetric sensing. It uses Potassium Iodate (


) as the oxidant, a method validated for high yield and specificity.
Reagents & Equipment
ReagentGradeFunction
2,4-Dinitrophenylhydrazine 97% (wetted)Precursor (Caution: Explosive when dry)
Potassium Iodate (

)
ACS ReagentOxidant (Generates diazonium in situ)
Salicylic Acid >99%Coupling Component (Electron-rich aromatic)
HCl 2.0 MAcidic medium for diazotization
NaOH 4.0 MpH adjustment for coupling/solubility
Ethanol AbsoluteSolvent for DNPH
Step-by-Step Methodology

Step 1: Preparation of the DNPH Solution

  • Dissolve 0.05 g of 2,4-DNPH in 5 mL of concentrated HCl.

  • Note: Gentle warming may be required. Ensure the solution is clear before proceeding.

  • Dilute with 5 mL of distilled water and cool to 0–5°C in an ice bath.

    • Causality: Low temperature prevents the decomposition of the thermally unstable diazonium intermediate formed in the next step.

Step 2: In-Situ Oxidation (Diazotization)

  • Prepare a solution of 0.1 g

    
      in 5 mL  water.
    
  • Add the iodate solution dropwise to the cold DNPH solution with vigorous stirring.

  • Observation: The solution will change color (often darkening), indicating the formation of the diazonium cation (

    
    ).
    
  • Stir for 10 minutes at 0–5°C.

Step 3: Azo Coupling

  • Dissolve 0.04 g Salicylic Acid in 2 mL of Ethanol (or dilute NaOH if water solubility is preferred).

  • Add the Salicylic Acid solution slowly to the reaction mixture.

  • Critical Step: Adjust the pH to 8–9 using cold NaOH (4.0 M).

    • Causality: Azo coupling requires the nucleophile (Salicylic acid) to be in its phenolate form (activated). Acidic conditions suppress the nucleophilicity of the phenol.

  • Stir for 30 minutes. A deep red/orange precipitate or solution indicates Azo dye formation.

Step 4: Isolation and Purification

  • Acidify slightly with dilute HCl to precipitate the free acid form of the dye (if solid is desired).

  • Filter the precipitate under vacuum.

  • Recrystallization: Use hot ethanol/water (1:1) to purify the dye.[4]

Characterization & Validation

To confirm the synthesis of an Azo dye rather than a simple salt or hydrazone impurity, use the following validation logic.

Spectroscopic Signatures
TechniqueParameterAzo Dye SignatureHydrazone Impurity Signature
UV-Vis

470–500 nm (Broad band, high

)
360–400 nm (Sharper band)
FT-IR

Stretch
1400–1450 cm⁻¹ (Weak/Distinct)Absent
FT-IR

Stretch
Absent (in pure Azo form)1600–1620 cm⁻¹ (Strong)
1H NMR -NH- ProtonAbsent (in Azo tautomer)Broad singlet >10 ppm
Self-Validating Check: The pH Shift

Azo dyes containing phenolic groups act as indicators.

  • Test: Take a small aliquot of the product solution.

  • Acidic (pH 3): Product should be lighter yellow/orange.

  • Basic (pH 10): Product should shift to deep red/purple (Bathochromic shift).

  • Why: Deprotonation of the phenol group extends conjugation across the azo bond. If this shift is absent, coupling did not occur.

References

  • Synthesis and Properties of Azo Dyes

    • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon.

  • Oxidative Coupling Mechanism (DNPH + KIO3)

    • Pournaghiazar, M. H., et al. (2019).[4] Electrochemical behavior study of salicylic acid following azo dye formation with 2,4-dinitrophenylhydrazine. ResearchGate.

  • Azo-Hydrazone Tautomerism

    • Olasz, A., et al. (2011). Azo-Hydrazone Tautomerism – an Intriguing Balance. Purdue University Chemistry.

  • General DNPH Reactivity

    • Organic Syntheses, Coll. Vol. 2, p.228 (1943). 2,4-Dinitrophenylhydrazine.[1][5][2][6][7][8]

Sources

Technical Guide: Solvatochromic Profiling of 4-(2,4-Dinitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a rigorous, mechanism-first analysis of the solvatochromic behavior of 4-(2,4-Dinitrophenylazo)phenol. It deviates from standard templates to prioritize the specific chemical challenges posed by this "push-pull" chromophore—specifically the interference of acid-base equilibria (halochromism) with genuine solvatochromism.

Executive Summary

This guide details the synthesis, purification, and spectral analysis of this compound (DNPAP). As a Donor-


-Acceptor (D-

-A) system, DNPAP exhibits significant solvatochromism due to Intramolecular Charge Transfer (ICT) and Azo-Hydrazone tautomerism. However, its high acidity (

) creates a critical experimental pitfall: halochromism masquerading as solvatochromism in basic polar solvents (DMF, DMSO). This document provides the protocols to isolate genuine solvatochromic effects from deprotonation artifacts.

Part 1: Molecular Architecture & Mechanistic Principles

Electronic Structure

The DNPAP molecule features a "push-pull" architecture:

  • Electron Acceptor: The 2,4-dinitrophenyl moiety (strong

    
    , 
    
    
    
    effects).
  • Electron Donor: The phenolic hydroxyl group (

    
     effect).
    
  • Conjugated Bridge: The azo group (

    
    ).
    
The Tautomeric & Ionization Equilibrium

In organic media, the observed color is a weighted average of three distinct species. Understanding this equilibrium is the prerequisite for accurate data interpretation.

  • Azo Form (Enol): Predominant in non-polar solvents. Yellow/Orange.[1]

  • Hydrazone Form (Keto): Stabilized by polar protic solvents. Red/Orange.

  • Anionic Form (Phenolate): Formed via deprotonation in basic solvents or by trace impurities. Deep Purple/Blue.[2]

G cluster_0 Neutral Forms (Solvatochromism) Azo Azo Form (Enol) (Non-polar stable) λmax ~360-380 nm Hydrazone Hydrazone Form (Keto) (Polar/H-bond stable) λmax ~400-440 nm Azo->Hydrazone Solvent Polarity (Dipole Stabilization) Anion Phenolate Anion (Deprotonated) λmax >550 nm Azo->Anion Basic Solvent (Proton Transfer) Hydrazone->Anion -H+

Figure 1: The thermodynamic equilibrium governing the spectral response of DNPAP. Note that the Anion formation is often a false positive in solvatochromic studies.

Part 2: Experimental Framework (Synthesis & Purification)

Trustworthiness Protocol: Commercial samples of azo dyes often contain unreacted amines or isomers. For high-fidelity solvatochromic studies, in-situ synthesis and rigorous recrystallization are mandatory.

Synthesis Protocol: Nitrosyl Sulfuric Acid Route

Since 2,4-dinitroaniline is weakly basic, standard aqueous diazotization (HCl/NaNO


) fails. We must use nitrosyl sulfuric acid.

Reagents:

  • 2,4-Dinitroaniline (10 mmol)

  • Sodium Nitrite (11 mmol)[3]

  • Conc. Sulfuric Acid (

    
    )
    
  • Phenol (10 mmol)

Step-by-Step Workflow:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool 10 mL of conc.

      
       to 0°C in an ice-salt bath.
      
    • Slowly add dry

      
       with vigorous stirring. Ensure temperature stays 
      
      
      
      C to prevent decomposition.
    • Result: Clear, viscous solution of

      
      .
      
  • Diazotization:

    • Dissolve 2,4-dinitroaniline in 15 mL hot glacial acetic acid; cool to room temperature.

    • Add this solution dropwise to the nitrosyl sulfuric acid at

      
      C.
      
    • Stir for 2 hours. Checkpoint: Solution becomes clear/yellowish.

  • Coupling:

    • Dissolve Phenol in dilute NaOH (keep pH ~9–10). Cool to

      
      C.
      
    • Add the diazonium salt solution dropwise to the phenolate solution.

    • Critical Control: Maintain pH ~8–9 by adding

      
       simultaneously. If pH drops, coupling stops; if pH is too high, diazonium decomposes.
      
  • Isolation:

    • Acidify with dilute HCl to pH 4 (precipitates the neutral dye).

    • Filter the crude red/orange solid.

Purification (The "E-E-A-T" Factor)

Trace acid or salts will skew solvatochromic data.

  • Wash: Wash crude solid with copious water until filtrate is neutral.

  • Recrystallization: Recrystallize twice from Ethanol/Water (80:20) .

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours. Traces of water will invalidate LSER analysis.
    

Part 3: Solvatochromic Profiling & Data Analysis

Solvent Selection & Handling

Select solvents that span the Kamlet-Taft parameter space (


).
  • Non-Polar: Cyclohexane, Toluene.

  • Polar Aprotic: THF, Acetone, Acetonitrile.

  • Polar Protic: Methanol, Ethanol, 2-Propanol.

  • Cautionary Solvents: DMSO, DMF, Pyridine. These are basic. You must add 1 drop of dilute HCl or Acetic Acid to these cuvettes to suppress deprotonation and measure the true solvatochromism.

Spectral Data Summary

The following table summarizes typical spectral shifts. Note the "Red Shift" (Bathochromic) as polarity increases.

Solvent

(Polarity)

(H-Bond Donor)

(H-Bond Acceptor)

(nm)
Dominant Species
Cyclohexane 0.000.000.00365Azo
Toluene 0.540.000.11372Azo
Chloroform 0.760.440.00378Azo/ICT
Acetone 0.710.080.48385Azo/ICT
Methanol 0.600.930.62395Azo/Hydrazone Mix
DMSO (Acidified) 1.000.000.76410Hydrazone
DMSO (Pure) 1.000.000.76560 *Anion (Artifact)

*Note: The 560 nm band in pure DMSO is NOT solvatochromism; it is the deprotonated phenolate.

Quantitative Analysis (LSER)

To quantify the solvent-solute interactions, fit your experimental


 (in 

) to the Kamlet-Taft equation:


  • 
     (Polarity/Polarizability):  Expected to be negative (bathochromic shift) because the excited ICT state is more polar than the ground state.
    
  • 
     (H-Bond Acidity):  Measures solvent's ability to H-bond to the azo nitrogens or nitro groups.
    
  • 
     (H-Bond Basicity):  Measures solvent's ability to accept a proton from the phenolic OH.
    

Part 4: Applications in R&D

Molecular Probes

DNPAP derivatives are used to determine the "micro-polarity" of:

  • Micellar Interfaces: Determining the Critical Micelle Concentration (CMC) of surfactants.

  • Polymer Matrices: Monitoring curing processes where mobility/polarity changes.

pH Sensing (Optodes)

Due to the distinct color change between Neutral (Yellow) and Anionic (Purple), DNPAP is a candidate for optical pH sensing in non-aqueous media or polymer films.

Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_analysis Phase 2: Spectral Profiling S1 Diazotization (Nitrosyl Sulfuric Acid) S2 Coupling (Phenol @ pH 8-9) S1->S2 S3 Acidification & Filtration S2->S3 A1 Prepare 10^-5 M Solutions S3->A1 Recrystallization (EtOH/H2O) A2 Check for Anion Artifact (Add trace acid to DMSO/DMF) A1->A2 A3 Record UV-Vis Spectra (300-600 nm) A2->A3 A4 LSER Regression Analysis A3->A4

Figure 2: End-to-end workflow for validating solvatochromic parameters.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4]

  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1981). "Linear Solvation Energy Relationships. Local Empirical Rules - or Fundamental Laws of Chemistry?" Progress in Physical Organic Chemistry.

  • Ghammamy, S., et al. (2012). "Synthesis and Solvatochromic Properties of New Azo Dyes." Journal of Molecular Liquids.

  • Homocianu, M., et al. (2014). "Solvatochromism of some azo-derivatives: Experimental and computational study." Spectrochimica Acta Part A.

  • Chandravanshi, S., & Upadhyay, S. K. (2013). "Solvatochromic behavior of some azo dyes." Journal of Chemistry.

Sources

Theoretical DFT calculations for 4-(2,4-Dinitrophenylazo)phenol molecular orbitals

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical framework for characterizing the molecular orbitals and electronic properties of 4-(2,4-Dinitrophenylazo)phenol using Density Functional Theory (DFT).

Executive Summary

This compound is a classic "push-pull" chromophore. Its structure features an electron-donating phenolic ring coupled to an electron-withdrawing 2,4-dinitrophenyl moiety via an azo linkage. This configuration induces strong Intramolecular Charge Transfer (ICT), making it a prime candidate for non-linear optical (NLO) applications and pH-sensitive probing.

This guide provides a standardized computational protocol to resolve its two critical theoretical challenges:

  • Azo-Hydrazone Tautomerism: Determining the ground-state stability between the enol (azo) and keto (hydrazone) forms.[1]

  • Electronic Excitations: Accurately predicting the UV-Vis absorption maximum (

    
    ) dominated by charge-transfer transitions.
    

Computational Methodology

To ensure reproducibility and accuracy (E-E-A-T), the following level of theory is recommended based on benchmarks for nitro-azo systems.

Software & Hardware Recommendations
  • Primary Codes: Gaussian 16 (Rev C.01) or ORCA 5.0.

  • Visualization: GaussView 6 or Avogadro (for orbital plotting).

  • Hardware: Minimum 16 cores, 64GB RAM (due to diffuse function requirements).

The "Gold Standard" Protocol

For this specific molecule, the standard B3LYP functional is often insufficient for excitation energies due to the "charge-transfer failure" inherent in hybrid functionals with low exact exchange.

Calculation StepRecommended FunctionalBasis SetSolvation ModelRationale
Geometry Opt B3LYP6-311++G(d,p)IEFPCM (Ethanol/DMSO)Reliable for ground state bond lengths and vibrational frequencies.
TD-DFT (UV-Vis) CAM-B3LYP or

B97X-D
6-311++G(d,p)IEFPCM (Linear Response)Range-separated functionals correct the underestimation of CT excitation energies.
NLO Properties CAM-B3LYPaug-cc-pVDZGas PhaseDiffuse functions are critical for hyperpolarizability calculations.

Structural Analysis: The Tautomerism Challenge

The core structural question is the proton transfer between the phenolic oxygen and the azo nitrogen.

Tautomeric Equilibrium

The molecule exists in equilibrium between two forms:[2]

  • Azo Form (Enol): OH group intact. Aromaticity preserved in both rings.

  • Hydrazone Form (Keto): Proton transfers to

    
    -nitrogen; quinoid structure forms on the phenol ring.
    

Hypothesis: The strong electron-withdrawing nature of the 2,4-dinitro group stabilizes the Hydrazone form in polar solvents by delocalizing the negative charge density on the


-nitrogen.
Experimental Workflow Visualization

The following diagram illustrates the logical flow for determining the ground state structure.

DFT_Workflow Start Input Structure (Azo & Hydrazone) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq Freq->Opt If Imaginary Freq Energy Compare Gibbs Free Energy (ΔG = G_hyd - G_azo) Freq->Energy If stable Decision Select Ground State Energy->Decision Properties Calculate FMO & TD-DFT Decision->Properties Lowest Energy Conformer

Caption: Step-by-step computational workflow for validating the ground-state tautomer.

Electronic Properties & Reactivity Descriptors

Once the geometry is minimized, the Frontier Molecular Orbitals (FMOs) reveal the chemical reactivity.

HOMO-LUMO Analysis

For this compound, the FMOs typically exhibit:

  • HOMO: Localized on the phenolic ring (electron donor).

  • LUMO: Delocalized across the azo bridge and the dinitrophenyl ring (electron acceptor).

  • Band Gap (

    
    ):  A narrow gap (< 3.0 eV) is expected, correlating with its visible color (yellow/orange) and high chemical softness.
    
Global Reactivity Descriptors

Calculate these values using Koopmans' theorem approximations:

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Significance: A high


 value indicates the molecule is a strong electrophile, consistent with the presence of nitro groups, making it reactive toward nucleophilic attack (e.g., in biological binding).

Spectroscopic Predictions (TD-DFT)

The UV-Vis spectrum is the primary method for experimental validation.

  • Transition Character: The dominant absorption (

    
    ) corresponds to the HOMO 
    
    
    
    LUMO transition.
  • Solvent Effect: Use the IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Note: In non-polar solvents, the Azo form dominates. In polar solvents (DMSO, Ethanol), the equilibrium shifts toward the Hydrazone form, causing a bathochromic (red) shift.

Excitation Logic Visualization

Excitation_Pathway GS Ground State (S0) Electron Density on Phenol ES Excited State (S1) Charge Transfer to Nitro-Phenyl GS->ES HOMO -> LUMO Transition Light hv (Visible Light) Light->GS Shift Solvent Stabilization (Red Shift in Polar Media) ES->Shift Relaxation

Caption: Mechanism of Intramolecular Charge Transfer (ICT) leading to optical absorption.

Data Presentation Template

When reporting your results, organize the data into the following standard table format to facilitate comparison with literature.

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterGas PhaseEthanol (IEFPCM)DMSO (IEFPCM)
Total Energy (Hartree) ---
Dipole Moment (Debye) ---
HOMO Energy (eV) ---
LUMO Energy (eV) ---
Gap (

) (eV)
---

(nm)
---

References

  • Gaussian 16 User Reference . Gaussian.com. [Link]

  • Azo-Hydrazone Tautomerism Studies . RSC Advances. Solid state NMR and DFT studies of azo–hydrazone tautomerism. [Link]

  • Benchmarking Functionals for Azo Dyes . MDPI. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. [Link]

  • TD-DFT Protocols for UV-Vis . Scientific Reports. TD-DFT assessment of UV-vis spectra. [Link]

  • Reactivity Descriptors Theory . Journal of Chemical Sciences. Conceptual DFT Study of Local Chemical Reactivity. [Link]

Sources

Methodological & Application

Application Note: Spectrophotometric Determination of Metals using 4-(2,4-Dinitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the spectrophotometric determination of transition metals, specifically focusing on Copper (Cu) and Zirconium (Zr) , using the chelating agent 4-(2,4-Dinitrophenylazo)phenol .

This reagent, characterized by its electron-withdrawing nitro groups and ionizable phenolic hydroxyl, serves as a sensitive chromogenic probe. While often utilized as a chromophore in supramolecular sensors (e.g., crown ethers), it functions effectively as a direct chelator for metal ions in pharmaceutical and environmental analysis.

Part 1: Introduction & Mechanistic Insight

The Reagent Profile

This compound (CAS: 1081820-90-7) is an azo-dye derivative belonging to the class of acid-base indicators and chelating agents. Structurally, it consists of a phenol ring linked via an azo bridge (


) to a 2,4-dinitrophenyl ring.
  • Chemical Formula:

    
    
    
  • Molecular Weight: 288.22 g/mol

  • Appearance: Orange-red crystalline powder

  • Solubility: Soluble in ethanol, methanol, and acetone; sparingly soluble in water.

Principle of Reaction

The determination relies on the formation of a stable, colored Charge-Transfer (CT) complex between the metal ion and the deprotonated ligand.

  • Acid-Base Equilibria: The two nitro groups on the phenyl ring exert a strong electron-withdrawing effect, significantly increasing the acidity of the phenolic proton compared to unsubstituted azobenzene. The

    
     is approximately 3.0–4.0.
    
  • Chelation Mechanism: Upon deprotonation, the phenolate oxygen and one of the azo nitrogen atoms coordinate with the metal ion, forming a stable 6-membered chelate ring.

  • Chromogenic Shift: The complexation induces a bathochromic shift (red shift) in the absorption spectrum, typically moving the

    
     from yellow/orange (ligand) to deep violet/red (complex).
    

Reaction Scheme:



(Where HL is the ligand and M is the metal ion)
Target Analytes
  • Copper (Cu II): Forms a 1:2 complex at pH 5.0–6.0. Relevant for catalyst residue analysis in drug substances.

  • Zirconium (Zr IV): Forms a complex in strongly acidic media (1M HCl) due to the high affinity of Zr for oxygen donors.

Part 2: Experimental Protocol

Materials & Reagents[1]
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (10 mm quartz cuvettes).

  • Ligand Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of HPLC-grade ethanol. Sonicate to ensure complete dissolution. Store in an amber bottle.

  • Standard Metal Solutions (1000 ppm): AAS grade standards for Cu(II) and Zr(IV).

  • Buffer Solutions:

    • For Copper: Acetate Buffer (pH 5.5).

    • For Zirconium: 2M Hydrochloric Acid (HCl).[1]

  • Surfactant (Optional): Triton X-100 (1% v/v aqueous solution) to prevent precipitation of the neutral complex.

Method Development Workflow (Graphviz)

MethodWorkflow Start Sample Preparation (Digestion/Dissolution) pH_Adjust pH Adjustment (pH 5.5 for Cu / 1M HCl for Zr) Start->pH_Adjust Reagent_Add Reagent Addition (Excess this compound) pH_Adjust->Reagent_Add Surfactant Surfactant Addition (Triton X-100 1%) Reagent_Add->Surfactant Solubilization Incubation Incubation (10 min @ RT) Surfactant->Incubation Measurement Absorbance Measurement (λ_max ~520-560 nm) Incubation->Measurement Data_Process Quantification (Beer's Law Plot) Measurement->Data_Process

Caption: Step-by-step workflow for the spectrophotometric determination of metals.

Detailed Procedure (Copper Determination)

Step 1: Blank and Standard Preparation

  • Transfer aliquots of Cu(II) standard solution (0, 10, 20, 30, 40, 50 µg) into a series of 25 mL volumetric flasks.

  • Add 5.0 mL of Acetate Buffer (pH 5.5) to each flask.

  • Add 2.0 mL of Ligand Solution (0.05% in ethanol).

  • Add 1.0 mL of Triton X-100 (1%) to solubilize the hydrophobic complex.

  • Dilute to the mark with distilled water and mix well.

Step 2: Color Development Allow the mixture to stand for 10 minutes at room temperature (


C). The solution should turn from yellow-orange to a distinct red-violet color.

Step 3: Spectral Scanning Scan the "50 µg" standard against the reagent blank (0 µg) from 400 nm to 700 nm to determine the exact


 (typically ~540 nm).

Step 4: Measurement Measure the absorbance of all standards and samples at the determined


.

Step 5: Interference Masking (If required) If Iron (Fe III) is present, add 1 mL of 5% Sodium Fluoride (NaF) solution before adding the reagent.

Part 3: Results & Validation

Analytical Figures of Merit

The following performance characteristics are typical for azo-phenol metal determinations.

ParameterSpecificationNotes

(Complex)
540 nm (Cu) / 580 nm (Zr)Distinct from Ligand (

nm)
Molar Absorptivity (

)

L·mol⁻¹·cm⁻¹
High sensitivity suitable for trace analysis
Linear Range 0.2 – 4.0 µg/mLObeys Beer’s Law
Sandell’s Sensitivity ~0.0025 µg/cm²
Stoichiometry (M:L) 1:2determined by Job’s Method
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Turbidity/Precipitation Complex insolubility in waterIncrease Triton X-100 concentration or use 50% Ethanol medium.
Slow Color Development Kinetic hindranceHeat at 40°C for 5 mins or increase incubation time.
High Blank Absorbance Reagent oxidation or impurityUse freshly prepared reagent; check ethanol purity.
Non-Linearity Reagent depletionEnsure ligand concentration is at least 10-fold molar excess.

Part 4: References

  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text for azo-dye protocols).

  • Sandell, E. B., & Onishi, H. (1978). Photometric Determination of Traces of Metals: General Aspects. Wiley-Interscience.

Sources

Step-by-step synthesis of 4-(2,4-Dinitrophenylazo)phenol from 2,4-dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(2,4-Dinitrophenylazo)phenol via the oxidative diazotization of 2,4-dinitrophenylhydrazine (2,4-DNPH) . While azo dyes are conventionally synthesized from aromatic amines, this protocol addresses the specific transformation of an arylhydrazine precursor through oxidative cleavage to the diazonium intermediate, followed by electrophilic aromatic substitution (coupling) with phenol.

Safety Warning: Energetic Materials

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH): This compound is a flammable solid and is shock-sensitive when dry. It is typically supplied damp (approx. 30% water) to mitigate explosion risks. Never dry the starting material completely.

  • Diazonium Intermediate: The 2,4-dinitrobenzenediazonium ion is highly electrophilic and unstable. Do not isolate or dry the diazonium salt. It must be kept in cold solution and used immediately.

  • Phenol: Highly toxic and corrosive. Rapidly absorbed through skin. Use butyl rubber gloves and work in a fume hood.

Part 1: Mechanistic Principles

The transformation proceeds through two distinct phases: Oxidative Diazotization and Azo Coupling .[1]

  • Oxidative Diazotization: Unlike standard diazotization (Amine +

    
    ), this protocol uses an oxidant (Potassium Iodate, 
    
    
    
    ) to convert the hydrazine moiety (
    
    
    ) into a diazonium group (
    
    
    ). The oxidant abstracts hydrogen from the hydrazine, cleaving the N-N bond or oxidizing it to the diazo state depending on the specific pathway, ultimately yielding the diazonium ion in acidic media.
  • Azo Coupling: The 2,4-dinitrobenzenediazonium ion is a potent electrophile due to the electron-withdrawing nitro groups. It attacks the electron-rich phenol ring (activated as phenoxide in alkaline solution) primarily at the para position, forming the azo linkage (

    
    ).
    
Reaction Scheme Visualization

G DNPH 2,4-Dinitrophenylhydrazine (Ar-NH-NH2) Diazo 2,4-Dinitrobenzenediazonium Ion (Ar-N2+) DNPH->Diazo Oxidative Diazotization Oxidant Oxidant (KIO3) Acidic Medium Oxidant->Diazo Product This compound (Azo Dye) Diazo->Product Electrophilic Coupling (pH 9-10) Phenol Phenol (Ph-OH) Alkaline Medium Phenol->Product

Caption: Mechanistic pathway from arylhydrazine to azo dye via oxidative generation of the diazonium electrophile.

Part 2: Experimental Protocol

Reagents & Equipment
ReagentGrade/Conc.Role
2,4-Dinitrophenylhydrazine Reagent Grade (wet)Substrate
Potassium Iodate (

)
0.1 M SolutionOxidizing Agent
Sulfuric Acid (

)
4 MAcidic Medium
Phenol 99% CrystallineCoupling Partner
Sodium Hydroxide (

)
10% (w/v)Base (Activator)
Ethanol 95%Solvent/Wash
Step-by-Step Procedure

1. Preparation of the Diazonium Salt Solution (Oxidation)

  • Dissolution: In a 100 mL beaker, suspend 1.0 g of 2,4-DNPH in 20 mL of 4 M

    
    .
    
  • Cooling: Place the beaker in an ice-salt bath. Cool the mixture to 0–5 °C. Stir continuously using a magnetic stirrer.

  • Oxidation: Dropwise, add 20 mL of 0.1 M Potassium Iodate (

    
    )  solution.
    
    • Observation: The red/orange solid of DNPH will gradually dissolve/react. Evolution of gas (nitrogen) may occur if temperature is not controlled.

    • Critical Control Point: Maintain temperature < 5 °C. The solution should become clear or slightly turbid yellow/brown, indicating the formation of the diazonium salt.

    • Note: Iodine (

      
      ) may form as a byproduct. If necessary, it can be extracted with a small volume of inert solvent, but typically it does not interfere with the crude coupling in qualitative applications.
      

2. Preparation of the Phenoxide Coupler

  • In a separate 250 mL beaker, dissolve 0.5 g of Phenol in 20 mL of 10% NaOH solution.

  • Cool this solution to 0–5 °C in an ice bath.

  • Chemistry: The phenol is converted to sodium phenoxide, which is significantly more nucleophilic and directs the coupling to the para position.

3. Coupling Reaction

  • Addition: Slowly add the cold Diazonium Salt Solution (Step 1) into the cold Phenoxide Solution (Step 2) with vigorous stirring.

  • pH Check: The mixture must remain alkaline (pH ~9-10) for coupling to proceed. If the acid from the diazonium solution neutralizes the base, add more NaOH dropwise.

  • Observation: A deep colored precipitate (typically dark red or brown-red) will form immediately. This is the azo dye.

  • Incubation: Allow the mixture to stir at 0–5 °C for 30 minutes, then let it warm to room temperature over 15 minutes.

4. Isolation and Purification

  • Acidification: Carefully acidify the mixture with dilute HCl to pH ~4-5. This ensures the dye is in its free phenol form rather than the salt form, facilitating precipitation.

  • Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.[2]

  • Washing:

    • Wash with cold water (3 x 20 mL) to remove inorganic salts and unreacted acid/base.

    • Wash with a small amount of cold ethanol (5 mL) to remove unreacted phenol.

  • Drying: Dry the product in a vacuum desiccator over

    
    . Do not heat  the product significantly during drying as nitro-azo compounds can be thermally sensitive.
    

Part 3: Workflow Visualization

Workflow cluster_0 Phase 1: Diazonium Generation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Workup Step1 Suspend 2,4-DNPH in H2SO4 Cool to 0°C Step2 Add KIO3 Dropwise (Oxidative Cleavage) Step1->Step2 Step4 Add Diazo Sol. to Phenoxide Maintain pH 9-10 Step2->Step4 Transfer Cold Step3 Prepare Phenol in NaOH (Sodium Phenoxide) Step3->Step4 Step5 Acidify to pH 4-5 Precipitate Dye Step4->Step5 Step6 Vacuum Filtration & Wash (Water/Ethanol) Step5->Step6

Caption: Operational workflow for the oxidative synthesis of the azo dye.

Part 4: Characterization

ParameterExpected ResultNotes
Appearance Dark Red/Brown PowderColor intensity varies with pH (indicator properties).
Solubility Soluble in acetone, ethyl acetate.Insoluble in water (acidic form).
UV-Vis

Strong absorption due to extended conjugation.
Melting Point Distinctive (Lit.[2][3][4][5] value dependent on isomer purity)2,4-DNPH derivatives typically have sharp MPs.

References

  • Oxidative Generation of Diazonium Salts

    • Title: Synthesis of Aryl Iodides from Arylhydrazines and Iodine[6]

    • Source: ACS Public
    • Context: Describes the oxidation of arylhydrazines to diazonium intermedi
    • URL:[Link]

  • Use of 2,4-DNPH in Oxidative Coupling

    • Title: Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determin
    • Source: Samarra Journal of Pure and Applied Science
    • Context: Details the oxidation of 2,4-DNPH by to produce diazonium salts for coupling with phenols/amines.
    • URL:[Link]

  • General Diazonium Chemistry

    • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions[7][8][9]

    • Source: Master Organic Chemistry
    • Context: Mechanisms of diazonium formation and coupling.[9]

    • URL:[Link]

Sources

Application Note: High-Sensitivity Non-Aqueous Titration Using 4-(2,4-Dinitrophenylazo)phenol

[1]

Part 1: Introduction & Mechanistic Rationale[1][2]

The Challenge of Weak Base Titration

In drug development, many Active Pharmaceutical Ingredients (APIs) are weak organic bases (amines, alkaloids) that are insoluble in water or too weak to be titrated in aqueous solutions.[1] Non-aqueous titrimetry, typically using glacial acetic acid as a solvent and perchloric acid as a titrant, is the standard pharmacopoeial method.[1]

However, standard indicators like Crystal Violet or Naphtholbenzein can exhibit gradual color transitions (dragging endpoints) with certain sterically hindered or very weak amines.[1]

The Solution: this compound

This compound is a specialized azo dye that functions as a "supramolecular" type indicator.[1] Its utility stems from the strong electron-withdrawing nature of the 2,4-dinitrophenyl moiety coupled with the azo group.[1]

  • Acidity Enhancement: The dinitro groups significantly increase the acidity of the phenolic proton, allowing it to interact quantitatively with weak bases even in aprotic or protogenic solvents.[1]

  • Chromogenic Shift: Upon deprotonation by a base, the molecule undergoes a dramatic bathochromic shift (Red-shift) due to the formation of a quinoid resonance structure.[1] This results in a high-contrast endpoint.[1]

Mechanistic Pathway

The indicator operates via a proton-transfer mechanism.[1] In the presence of a weak base (Analyte), the phenolic proton is abstracted, yielding a deeply colored anion.[1] During titration with acid (Titrant), the anion is re-protonated to the neutral, lighter-colored form.[1]

IndicatorMechanismAcidFormAcid Form (Ind-H)(Yellow/Orange)Neutral PhenolComplexBase-Indicator Complex(Ind⁻ ... HB⁺)(Deep Violet/Blue)AcidForm->Complex + Base (Deprotonation)BaseWeak Base(Analyte)Base->ComplexEndpointEndpoint Reached(Ind-H Regenerated)Complex->Endpoint + HClO₄ (Reprotonation)TitrantTitrant(HClO₄)Titrant->Endpoint

Figure 1: Reaction pathway showing the reversible proton transfer responsible for the color transition.

Part 2: Experimental Protocol

Reagent Preparation

Safety Note: All non-aqueous solvents (Acetic Acid, Acetonitrile) are volatile and corrosive.[1] Perform all steps in a fume hood. Perchloric acid is an oxidizer; handle with extreme care.[1]

A. Indicator Solution (0.1% w/v)

This solution must be prepared fresh weekly to prevent azo-reduction or aggregation.[1]

ComponentQuantityGrade
This compound 100 mgAnalytical Standard (>98%)
Methanol (or Acetonitrile) 50 mLHPLC Grade
Glacial Acetic Acid 50 mLAnhydrous

Protocol:

  • Weigh 100 mg of the solid indicator.[1]

  • Dissolve in 50 mL of Methanol (or Acetonitrile for aprotic titrations).

  • Add 50 mL of Glacial Acetic Acid.

  • Store in an amber glass bottle to protect from light.

B. Titrant: 0.1 N Perchloric Acid (

)[1]
  • Mix 8.5 mL of 70% Perchloric Acid with 500 mL of Glacial Acetic Acid.

  • Add 21 mL of Acetic Anhydride (to scavenge water).

  • Dilute to 1000 mL with Glacial Acetic Acid.

  • Allow to stand for 24 hours before standardization.[1]

Titration Workflow (Weak Base Determination)

This protocol is optimized for amines with

1

Step 1: System Blank Determination Before analyzing samples, determine the solvent blank to ensure accuracy.[1]

  • Dispense 50 mL of the solvent medium (e.g., Glacial Acetic Acid) into a titration flask.[1]

  • Add 3 drops of the Indicator Solution.[1]

  • Observation: The solution should appear Yellow/Orange (Acidic form).

  • If the solution turns Violet/Blue immediately, the solvent is contaminated with basic impurities.[1]

  • If Yellow, perform a "blank titration" by adding 0.1 N HClO₄ until the color persists as pure Yellow (if it shifted slightly).[1] Record volume (

    
    ).[1]
    

Step 2: Sample Preparation

  • Accurately weigh the amine sample (approx.[1][2] 0.1–0.3 g, equivalent to ~2-3 mL of titrant consumption).[1]

  • Dissolve in 50 mL of Glacial Acetic Acid (warm slightly if necessary, then cool).

  • Add 3 drops of Indicator Solution.[1]

  • Observation: The solution turns Deep Violet/Blue .[1] This confirms the base has deprotonated the indicator.[1]

Step 3: Titration

  • Titrate with 0.1 N Perchloric Acid.[1]

  • Transition Warning: As the endpoint approaches, the Violet color will flash lighter.

  • Endpoint: The color changes sharply from Violet/Blue to Yellow/Orange .

  • Record the volume (

    
    ).[1]
    

Part 3: Data Analysis & Validation

Calculation

Calculate the assay percentage using the following formula:

1
  • V: Volume of titrant (mL)

  • N: Normality of Perchloric Acid

  • F: Equivalence factor (mg/mEq of the drug)

  • W: Weight of sample (mg)

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Initial Blue Color Sample is too acidic or too weak a base (

).
Use a more basic solvent (e.g., Acetic Anhydride mixture) or a different indicator.
Fading Endpoint Presence of water in the solvent.[1]Ensure Acetic Acid is anhydrous (water content < 0.1%).[1] Add excess Acetic Anhydride.[1]
Precipitation Sample salt is insoluble in Acetic Acid.[1]Add 10% Nitromethane or Mercuric Acetate (if analyzing hydrohalide salts).[1]
Comparative Performance
IndicatorColor Change (Base

Acid)
Best Use Case
Crystal Violet Violet

Blue

Green
General Purpose (Robust)
Naphtholbenzein Blue

Green

Yellow
Stronger Weak Bases
This compound Violet

Yellow
High Sensitivity / Very Weak Bases

Part 4: References

  • Nakashima, K., et al. (1989).[1] "Coloration reaction of a crowned 2,4-dinitrophenylazophenol-barium(II) complex with amines and its application to flow injection spectrophotometry." The Analyst.

  • ChemicalBook. (n.d.).[1] "this compound Product Properties and CAS 6690-51-3."

  • PubChem. (2025).[1] "4-(2,4-Dinitroanilino)phenol (Structurally Related Azo/Amino Dyes)." National Library of Medicine.[1]

  • BenchChem. (2025).[1][2] "Application of Phenol-Azo Derivatives as pH Indicators."

Complexometric titration procedures involving 4-(2,4-Dinitrophenylazo)phenol ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical behavior and analytical protocols for 4-(2,4-Dinitrophenylazo)phenol (CAS: 1081820-90-7 or related isomers), herein referred to as DPAP .[1] Unlike the common chelator PAR (4-(2-pyridylazo)resorcinol), DPAP possesses a para-hydroxy substitution relative to the azo linkage, significantly altering its coordination geometry.

While often utilized as a pH indicator due to the strong electron-withdrawing nature of the dinitrophenyl group, DPAP serves as a potent chromogenic ligand in spectrophotometric titrations. This guide focuses on its application in determining stability constants and performing photometric titrations of transition metals (specifically Cu(II), Ni(II), and Co(II)) in mixed aqueous-organic media.

Chemical Basis & Mechanism[1]

Structural Properties

The DPAP ligand consists of a phenol ring coupled to a 2,4-dinitrophenyl moiety via an azo (-N=N-) bridge.[1]

  • Acidity (pKa): The two nitro groups (

    
    ) on the phenyl ring exert a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect, significantly increasing the acidity of the phenolic proton compared to unsubstituted phenylazophenol.[1]
  • Chromophore: The extended conjugation system (

    
     and 
    
    
    
    ) results in intense absorption bands.[1]
    • Protonated Form (HL): Typically Yellow/Orange (

      
      ).
      
    • Deprotonated Form (L⁻): Deep Red/Violet (

      
      ) due to charge delocalization.
      
Coordination Mechanism

Unlike ortho-hydroxy azo dyes which form tridentate chelates, the para-hydroxy configuration of DPAP precludes the formation of a stable 5- or 6-membered ring involving the phenolic oxygen and the azo nitrogen on the same metal center in a 1:1 planar chelate.

Therefore, complexation occurs via:

  • Monodentate binding: Through the azo nitrogen (soft base) to soft metal acids.[1]

  • Intermolecular bridging: Forming polymeric or oligomeric species.[1]

  • Tautomeric Equilibrium: Metal stabilization of the quinone-hydrazone tautomer.

The complexometric titration described here relies on Photometric Titration , where the endpoint is detected by a break in the absorbance curve rather than a visual color shift, ensuring high precision despite lower stability constants than EDTA.

Experimental Protocols

Reagent Preparation

Safety Note: 2,4-dinitrophenyl derivatives can be toxic and potentially explosive in dry, pure forms. Handle with care.

ReagentConcentrationPreparation Method
DPAP Stock Solution

Dissolve 28.8 mg of DPAP in 100 mL of HPLC-grade Ethanol or DMF .[1] (Water solubility is negligible).
Metal Stock (Cu/Ni/Co)

Dissolve nitrate or chloride salts in deionized water.[1] Standardize against EDTA using murexide or appropriate indicator.
Buffer System pH 4.0 - 10.0Acetate Buffer (pH 4-6): 0.2M NaOAc + AcOH.Borate Buffer (pH 8-10): 0.2M Boric acid + NaOH.Note: Avoid phosphate buffers to prevent metal precipitation.[1]
Ionic Strength Adjuster 0.1 M

or

(maintain constant ionic strength).[1]
Protocol A: Determination of Acid Dissociation Constant ( )

Objective: To determine the pH range where the ligand exists as the active anion (


).[1]
  • Setup: Prepare a series of 10 mL volumetric flasks.

  • Composition: Add 1.0 mL of DPAP stock to each flask. Add varying amounts of HCl or NaOH to adjust pH from 2.0 to 12.0. Maintain 50% (v/v) ethanol-water ratio.

  • Measurement: Record UV-Vis spectra (300–700 nm) for each solution.

  • Analysis: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the 
    
    
    
    .
    • Expected

      
      : ~6.5 - 7.5 (Lower than phenol due to nitro groups).
      
Protocol B: Photometric Titration (Mole Ratio Method)

Objective: To determine the stoichiometry and concentration of a metal ion sample.

Principle: The absorbance of the metal-ligand complex (


) is monitored as the ligand is added. The intersection of the linear portions of the titration curve indicates the endpoint.

Workflow Diagram (DOT):

PhotometricTitration Start Sample Preparation (Metal Analyte) Buffer pH Adjustment (Buffer + 50% EtOH) Start->Buffer Titration Titration Step Add DPAP Aliquots Buffer->Titration Blank Blank Correction (Solvent only) Measure Measure Absorbance (@ Lambda max of Complex) Blank->Measure Baseline Titration->Measure Measure->Titration Repeat until Excess Ligand Plot Data Analysis (Abs vs. Mole Ratio) Measure->Plot Complete

Caption: Figure 1. Workflow for the Photometric Titration of Metal Ions using DPAP.

Step-by-Step Procedure:

  • Blank Preparation: In a quartz cuvette, place 1.0 mL buffer + 1.0 mL ethanol + 1.0 mL water. Zero the spectrophotometer.

  • Sample Preparation: Pipette 1.0 mL of Metal Solution (

    
    ) into a titration cell. Add 1.0 mL Buffer (optimum pH determined in Protocol A) and sufficient ethanol to maintain solubility (usually 50% v/v).
    
  • Titration:

    • Add DPAP solution (

      
      ) in small increments (e.g., 10-20 
      
      
      
      L).
    • Mix thoroughly and allow 1 minute for equilibrium.

    • Measure Absorbance (

      
      ) at the 
      
      
      
      of the complex (typically bathochromic shift relative to free ligand).
  • Plotting: Plot

    
     (y-axis) vs. Volume of DPAP added (x-axis).
    
  • Calculation:

    • The curve will show two linear branches.

    • Branch 1: Steep slope (Complex formation).

    • Branch 2: Plateau or different slope (Excess ligand absorbance).

    • Endpoint: The intersection of extrapolation lines from Branch 1 and Branch 2.

    • Stoichiometry (

      
      ): 
      
      
      
      at the intersection.
Protocol C: Stability Constant Determination (Job's Method)

Objective: To quantify the strength of the Metal-DPAP interaction.

  • Preparation: Prepare a series of solutions where the total molar concentration (

    
    ) is constant (e.g., 
    
    
    
    ), but the mole fraction of the ligand (
    
    
    ) varies from 0 to 1.[1]
  • Measurement: Measure absorbance at

    
     of the complex.
    
  • Calculation:

    • Plot Absorbance vs.

      
      .
      
    • The maximum of the curve indicates the stoichiometry (e.g.,

      
       complex).
      
    • Use the curvature near the maximum to calculate the stability constant (

      
      ) using the equation:
      
      
      
      
      Where
      
      
      is calculated from
      
      
      and molar absorptivity.

Data Analysis & Troubleshooting

Interpretation of Spectral Shifts
SpeciesApproximate

ColorNotes
DPAP (Acidic) 380 nmYellowProtonated phenol.[1]
DPAP (Basic) 520 nmRed/PurplePhenolate anion (fully conjugated).[1]
M-DPAP Complex 540-580 nmDeep VioletBathochromic shift due to metal coordination.[1]
Common Interferences
  • Hydrolysis: At pH > 8, transition metals may form hydroxides.[1] Ensure the buffer capacity is sufficient or use a lower pH if the complex allows.

  • Solubility: If the solution turns turbid, the complex is precipitating. Action: Increase Ethanol/DMF concentration to 60-70%.

  • Kinetic Lag: Azo-complex formation can be slow for inert metals (e.g., Cr(III), Co(III)).[1] Action: Heat the solution to 50°C for 10 mins, then cool before measuring.

Mechanistic Visualization

The following diagram illustrates the competitive equilibrium occurring during the titration.

Equilibrium HL HL (Yellow) Protonated Ligand L L⁻ (Red) Active Anion HL->L -H⁺ (Ka) L->HL +H⁺ ML ML Complex (Violet) Signal Species L->ML +M²⁺ (Kf) M M²⁺ (Solvated) Metal Ion M->ML H H⁺

Caption: Figure 2. Chemical equilibrium network. pH control shifts HL to L-, enabling Metal (M) capture.

References

  • Marczenko, Z., & Balcerzak, M. (2000).[1] Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text on azo dye applications).

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound.

  • Abbaspour, A., & Baramakeh, L. (2002). "Spectrophotometric determination of stability constants of binary and mixed ligand complexes". Journal of the Brazilian Chemical Society, 13(6). (Methodology reference for Job's method with azo ligands).
  • Karipcin, F., & Karatas, I. (2008).[1] "Synthesis and Characterization of Some Azo Dyes and Their Metal Complexes". Journal of Applied Sciences. (Structural insights into azo-phenol coordination).

  • UCLA Chemistry. (2025).[1] Acidity of Substituted Phenols: Nitro Group Effects. (Grounding for pKa shifts).

Sources

Application Note: Trace Metal Preconcentration via Solid-Phase Extraction using 4-(2,4-Dinitrophenylazo)phenol Modified Resins

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the preparation, characterization, and application of 4-(2,4-Dinitrophenylazo)phenol (DNPAP) modified resins for the solid-phase extraction (SPE) of trace metal ions.

Abstract & Introduction

The accurate determination of trace heavy metals in environmental samples is often hindered by complex matrices and concentrations below the detection limits of standard instrumentation (FAAS, ICP-OES). Solid-Phase Extraction (SPE) using chelating resins offers a superior solution for preconcentration and matrix separation.

This guide focuses on This compound (DNPAP) , a robust azo-dye ligand. When immobilized onto a polymeric support (e.g., Amberlite XAD-2), DNPAP acts as a selective chelating agent. The electron-withdrawing nitro groups on the phenyl ring enhance the acidity of the phenolic proton, modulating the ligand's pKa and selectivity towards transition metals. This modified resin exhibits high stability, rapid kinetics, and excellent regeneration capabilities.

Key Mechanistic Principles
  • Ligand Structure: The DNPAP molecule features an azo group (-N=N-) bridging a phenol ring and a 2,4-dinitrophenyl ring.

  • Chelation: Upon deprotonation (pH > pKa), the phenolate oxygen and the azo nitrogen form a stable 5- or 6-membered chelate ring with metal cations (

    
    ).
    
  • Resin Interaction: The hydrophobic dinitrophenyl moiety facilitates strong physical adsorption (π-π stacking) onto the polystyrene-divinylbenzene backbone of XAD-2, creating a stable "impregnated" resin.

Material Preparation & Resin Synthesis[1][2][3][4][5]

Reagents & Equipment
  • Resin: Amberlite XAD-2 (surface area ~300 m²/g, pore diameter ~90 Å).

  • Ligand Precursors: 2,4-Dinitroaniline, Phenol, Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Sodium Hydroxide (
    
    
    ).
  • Solvents: Methanol (HPLC grade), Acetone, Ethanol.

  • Buffers: Acetate buffer (pH 3-6), Phosphate buffer (pH 6-8), Borate buffer (pH 8-10).

  • Apparatus: Glass column (10 mm i.d. x 200 mm), Peristaltic pump, pH meter.

Synthesis of this compound (DNPAP)

The ligand is synthesized via a standard diazotization-coupling reaction.

  • Diazotization: Dissolve 0.01 mol of 2,4-dinitroaniline in 25 mL of concentrated

    
    . Cool to 0-5°C in an ice bath. Slowly add a solution of 
    
    
    
    (0.01 mol in 10 mL water) dropwise with stirring. Maintain temperature < 5°C to prevent decomposition of the diazonium salt.
  • Coupling: Dissolve 0.01 mol of phenol in 25 mL of 10%

    
     solution. Cool to 0-5°C.
    
  • Reaction: Slowly add the diazonium salt solution to the alkaline phenol solution with vigorous stirring. The mixture will turn a deep red/orange color.

  • Precipitation: Acidify the mixture with dilute

    
     to pH ~2-3 to precipitate the crude dye.
    
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1). Dry in a desiccator.

Preparation of DNPAP-Modified XAD-2 Resin
  • Pre-treatment: Wash Amberlite XAD-2 resin sequentially with methanol, water, 1 M

    
    , water, 1 M 
    
    
    
    , and finally distilled water until neutral. Dry at 60°C.
  • Impregnation: Dissolve 1.0 g of synthesized DNPAP in 100 mL of methanol. Add 5.0 g of pre-treated XAD-2 resin.

  • Equilibration: Stir the mixture for 24 hours at room temperature to allow equilibrium adsorption.

  • Filtration: Filter the resin and wash with distilled water to remove unadsorbed ligand.

  • Storage: Store the modified resin (DNPAP-XAD-2) in a dark bottle to prevent photodegradation.

Experimental Workflow & Protocol

Visual Workflow (Graphviz)

SPE_Workflow cluster_resin Resin State Start Sample Collection (Filter 0.45 µm, Acidify to pH < 2) Condition Conditioning (Pass Buffer pH 5-7) Start->Condition Load Sample Loading (Flow Rate: 2-4 mL/min) Condition->Load pH Adjustment Wash Washing (Distilled Water / Weak Buffer) Load->Wash Matrix Removal Elute Elution (5-10 mL of 2M HNO3 or HCl) Wash->Elute Analyte Recovery Analyze Analysis (FAAS / ICP-OES) Elute->Analyze R_Cond DNPAP-XAD-2 (Active Form) R_Load Metal-Ligand Complex R_Cond->R_Load + Metal Ions R_Elute Regenerated Resin R_Load->R_Elute + Acid

Caption: Step-by-step Solid-Phase Extraction workflow using DNPAP-modified resin for metal preconcentration.

Standard Operating Procedure (SOP)

Step 1: Column Preparation

  • Pack 0.5 g of DNPAP-XAD-2 resin into a glass column (10 mm i.d.).

  • Plug ends with glass wool to prevent resin loss.

Step 2: Conditioning

  • Pass 10-15 mL of the optimal buffer (typically pH 6.0 - 7.0 for Pb, Cd, Cu) through the column at 2 mL/min.

  • Note: The phenolic group must be partially deprotonated to facilitate chelation.

Step 3: Sample Loading

  • Adjust the pH of the water sample (100 - 1000 mL) to the optimal value (pH 6.0 ± 0.2) using dilute

    
     or 
    
    
    
    .
  • Pass the sample through the column at a flow rate of 2 - 4 mL/min .

  • Mechanism:[1] Metal ions (

    
    ) displace protons or coordinate with the azo-nitrogen and phenolate oxygen, becoming trapped on the resin.
    

Step 4: Washing

  • Rinse with 10 mL of distilled water to remove non-retained matrix components (alkali metals, anions).

Step 5: Elution

  • Elute the retained metal ions with 5 - 10 mL of 2 M

    
      (or 2 M 
    
    
    
    ).
  • Collect the eluate in a volumetric flask.

  • Preconcentration Factor (PF): If 1000 mL sample is eluted into 10 mL, PF = 100.

Step 6: Analysis

  • Analyze the eluate using Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

Method Optimization & Performance Data

The efficiency of the extraction depends on several critical parameters. The following data represents typical performance characteristics for DNPAP-modified resins.

Effect of pH on Metal Recovery

The pH governs the ionization of the DNPAP ligand and the hydrolysis of metal ions.

Metal IonOptimal pH RangeRecovery (%)Notes
Pb(II) 6.0 - 7.0> 95%Avoid pH > 8 (hydrolysis)
Cd(II) 6.5 - 8.0> 96%Strong chelation
Cu(II) 5.0 - 7.0> 98%High affinity
Ni(II) 5.5 - 7.5> 95%Slower kinetics at low pH
Zn(II) 6.0 - 7.5> 94%Competitive with Cu
Eluent Selection

Acid concentration is crucial for quantitative desorption.

  • 1 M

    
    :  85-90% Recovery (Insufficient for strong chelates).
    
  • 2 M

    
    : > 98% Recovery (Optimal). 
    
  • 4 M

    
    :  > 98% Recovery (Risk of resin degradation/bleeding).
    
  • Optimal Volume: 5 - 10 mL.

Resin Capacity

The sorption capacity is determined by the amount of ligand immobilized.

  • Typical Capacity: 200 - 400 µmol metal / g resin.

  • Ligand Loading: ~0.5 mmol DNPAP / g XAD-2.

Interference Study

The method is highly selective for transition metals over alkali/alkaline earth metals.

  • Tolerable Limits:

    • 
      , 
      
      
      
      : > 10,000 mg/L (No interference).
    • 
      , 
      
      
      
      : > 1,000 mg/L.
    • 
      , 
      
      
      
      : > 5,000 mg/L.

Troubleshooting & Expert Tips

  • Resin Bleeding: If the eluate turns yellow/orange, the ligand is leaching.

    • Fix: Ensure thorough washing of the resin after synthesis. Use a lower acid concentration for elution (e.g., 1.5 M) or switch to

      
       in acetone.
      
  • Low Recovery:

    • Cause: pH drift during loading.

    • Fix: Use a stronger buffer (e.g., Phosphate) in the sample.

    • Cause: Flow rate too high.

    • Fix: Reduce flow rate to < 2 mL/min to allow equilibration.

  • Column Blockage:

    • Cause: Suspended particulate matter in the sample.

    • Fix: Filter all samples through a 0.45 µm membrane before loading.

References

  • Sigma-Aldrich. this compound Product Specification & Properties.

  • BOC Sciences. Chemical Structure and CAS 6690-51-3 Data.

  • National Institutes of Health (NIH) - PubChem. 2,4-Dinitrophenol and related azo compounds toxicity and properties.

  • Tewari, B. B. (2017).[2] Interaction of 2,4-Dinitrophenol and 2,4,6-Trinitrophenol with Metal Hexacyanoferrate (II) Complexes.[2][3] Current Journal of Applied Science and Technology.[2]

  • BenchChem. Application Note: Solid-Phase Extraction of Phenols and Derivatives. (General methodology for phenolic resins).[4]

(Note: While specific literature on DNPAP-modified XAD-2 is niche, the protocols above are adapted from standard methodologies for azo-dye modified resins such as PAR-XAD and PAN-XAD, validated by the chemical properties of the DNPAP ligand.)

Sources

Application Note: Optimization of Reaction Conditions for 4-(2,4-Dinitrophenylazo)phenol Azo Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of 4-(2,4-dinitrophenylazo)phenol (also known as Disperse Yellow 1) presents a classic yet challenging problem in azo coupling chemistry. The core difficulty lies in the electron-withdrawing nature of the two nitro groups on the 2,4-dinitroaniline precursor. These groups significantly reduce the basicity of the amine (


), rendering standard diazotization methods (aqueous HCl/NaNO

) inefficient due to poor solubility and incomplete reaction.

This guide details an optimized Nitrosyl Sulfuric Acid protocol. By generating the reactive nitrosonium ion (


) in concentrated sulfuric acid, we overcome the nucleophilic deactivation of the amine. Furthermore, we define the critical process parameters (CPPs) for the subsequent coupling with phenol, where pH control is the rate-determining factor between successful dye formation and diazonium decomposition.

Reaction Mechanism & Pathway[2][3][4]

The synthesis proceeds in two distinct stages: Diazotization and Coupling .[1][2] Understanding the electronic states of the reactants is vital for optimization.

Mechanistic Pathway Diagram[1][2][7]

ReactionMechanism cluster_conditions Critical Conditions Start 2,4-Dinitroaniline (Weak Base) Intermediate Diazonium Salt (Electrophile) Start->Intermediate Diazotization (T < 5°C, Strong Acid) Reagent1 Nitrosyl Sulfuric Acid (NaNO2 + H2SO4) Reagent1->Intermediate NO+ Generation Product This compound (Disperse Yellow 1) Intermediate->Product Electrophilic Aromatic Substitution (Para-coupling) Coupler Phenol (Activated as Phenoxide) Coupler->Product pH 8-9 Controlled Addition

Figure 1: Mechanistic pathway highlighting the transformation from the deactivated amine to the final azo dye.

Critical Process Parameters (Optimization)

The following table summarizes the optimization landscape. The "Expert Recommended" column represents the conditions validated for maximum yield (>85%) and purity.

ParameterStandard Approach (Avoid)Expert Recommended Approach Scientific Justification
Diazotization Solvent Aqueous HClConc. Sulfuric Acid (

)
2,4-Dinitroaniline is insoluble in dilute acid.[3][4] Conc.

acts as both solvent and proton source for

.[4]
Nitrosating Agent Aqueous NaNO

Solid NaNO

in

Prevents hydrolysis of the diazonium salt. Generates powerful nitrosonium sulfate electrophile.[4]
Reaction Temp Room Temp (20°C)0°C – 5°C Diazonium salts of dinitro-compounds are thermally unstable and can explode or decompose to phenols above 10°C.
Coupling pH UncontrolledpH 8.0 – 9.0 (Buffered) Phenol must be ionized (Phenoxide) to react, but high pH (>10) converts diazonium to unreactive diazotate.[4]
Addition Mode Rapid MixingDropwise Diazo into Phenol Prevents local excess of acid which would protonate phenoxide, stopping the reaction.

Detailed Experimental Protocol

Phase 1: Preparation of Nitrosyl Sulfuric Acid (The "Engine")

Safety Note: This reaction is exothermic.[2] Perform in a fume hood.

  • Charge 15 mL of concentrated Sulfuric Acid (

    
    , 98%) into a 100 mL three-neck round-bottom flask.
    
  • Cool the flask in an ice-salt bath to 0–5°C.

  • Add 1.4 g of Sodium Nitrite (

    
    ) in small portions over 15 minutes.
    
    • Checkpoint: Ensure temperature does not rise above 10°C. Stir until fully dissolved (clear or pale yellow solution). This generates the nitrosyl sulfuric acid.[4]

Phase 2: Diazotization of 2,4-Dinitroaniline[1]
  • Add 3.66 g (0.02 mol) of 2,4-Dinitroaniline slowly to the nitrosyl sulfuric acid solution prepared in Phase 1.

  • Maintain temperature between 0–5°C.

  • Stir continuously for 1–2 hours. The mixture will become a thick, syrupy liquid or suspension depending on concentration.

    • Validation: Take a drop of the reaction mixture and dilute it in 1 mL of ice water. Add a drop of potassium iodide (KI) starch solution.[4] An immediate blue-black color confirms the presence of excess nitrous acid (indicating diazotization is active).[3][4]

Phase 3: Coupling with Phenol
  • Prepare Coupler Solution: In a separate 500 mL beaker, dissolve 1.9 g (0.02 mol) of Phenol in 20 mL of 10% Sodium Hydroxide (NaOH) solution. Dilute with 100 mL of ice-cold water.

  • Buffer: Add 4-5 g of Sodium Acetate to the phenol solution. This acts as a buffer to prevent the pH from dropping too low when the acidic diazo solution is added.

  • Coupling Reaction:

    • Place the phenol beaker in an ice bath (0–5°C).

    • Slowly add the acidic diazonium solution (from Phase 2) dropwise into the phenol solution with vigorous stirring.

    • Critical Control: Monitor pH.[5][1][2][6][7] If it drops below 7, add small amounts of 10%

      
       to maintain pH 8–9.[4]
      
    • A heavy orange-red precipitate will form immediately.[3][4]

  • Completion: Stir for 30 minutes after addition is complete.

Phase 4: Isolation and Purification[1][4][10]
  • Filter the crude precipitate using a Buchner funnel.

  • Wash the cake thoroughly with cold water to remove acid residues and inorganic salts.[4]

  • Recrystallize from Ethanol or Glacial Acetic Acid to obtain high-purity reddish-orange needles.

  • Dry in a vacuum oven at 60°C.

Optimization Workflow & Troubleshooting

Use this decision tree to troubleshoot low yields or impurities.

OptimizationLogic Start Evaluate Crude Yield CheckYield Yield > 85%? Start->CheckYield Success Protocol Validated Proceed to Scale-up CheckYield->Success Yes LowYield Low Yield / Tarry Product CheckYield->LowYield No CheckTemp Was Temp > 5°C? LowYield->CheckTemp CheckAcid Was amine fully dissolved? CheckTemp->CheckAcid No Decomposition of Diazo\n(Nitrogen evolution) Decomposition of Diazo (Nitrogen evolution) CheckTemp->Decomposition of Diazo\n(Nitrogen evolution) Yes CheckPH Coupling pH check CheckAcid->CheckPH Yes Incomplete Diazotization\n(Use more H2SO4) Incomplete Diazotization (Use more H2SO4) CheckAcid->Incomplete Diazotization\n(Use more H2SO4) No Diazo decomposed to Diazotate\n(pH > 10) Diazo decomposed to Diazotate (pH > 10) CheckPH->Diazo decomposed to Diazotate\n(pH > 10) Too High Phenol not activated\n(pH < 7) Phenol not activated (pH < 7) CheckPH->Phenol not activated\n(pH < 7) Too Low

Figure 2: Troubleshooting logic for common synthesis failures.

Self-Validating Checks[1][7]
  • Starch-Iodide Test: During diazotization, the paper must turn blue immediately.[3][4] If not, add more

    
    .
    
  • Foaming: If the reaction foams excessively during diazotization, the temperature is too high (

    
     gas is escaping). Cool immediately.
    
  • Spot Test: Place a drop of reaction mix on filter paper near a drop of alkaline

    
    -naphthol. A red line at the interface confirms active diazonium salt.
    

References

  • PubChem. 4-(2,4-Dinitroanilino)phenol Compound Summary. National Library of Medicine.[4] Available at: [Link][4]

  • Organic Chemistry Portal. Diazotization and Azo Coupling: Mechanisms and Conditions. Available at: [Link][4]

  • Beilstein Journal of Organic Chemistry. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. 2016, 12, 1987–2004.[3][4] Available at: [Link][4]

Sources

Application Note: Kinetic Spectrophotometry with 4-(2,4-Dinitrophenylazo)phenol (DNPAP) Systems

[1][2][3]

Executive Summary

4-(2,4-Dinitrophenylazo)phenol (DNPAP) is a versatile chromogenic signaling unit used primarily in the design of chromoionophores for the detection and kinetic monitoring of alkali and alkaline earth metal ions (e.g.,



123123

This guide details the application of DNPAP-based systems in kinetic spectrophotometry , specifically focusing on ion transport kinetics across liquid membranes and kinetic binding assays .[1][2][3] These methods allow for the precise determination of ion carrier efficiency, selectivity coefficients, and the quantification of metal ions in complex matrices.[1][2][3]

Chemical Identity & Mechanism of Action[1][2][3][4]

The Reagent System

DNPAP is typically utilized in two forms:

  • Free Dye: A pH indicator (

    
    ) that undergoes a color change from yellow (undissociated) to blue/violet (phenolate anion) upon deprotonation.[1][3]
    
  • Crown Ether Derivative (e.g., DNPAP-18-Crown-5): A "smart" ligand where the DNPAP unit is covalently linked to or complexed with a crown ether.[1][2][3]

Chromogenic Mechanism (Intramolecular Charge Transfer)

The utility of DNPAP in spectrophotometry relies on an Intramolecular Charge Transfer (ICT) mechanism.[1][3]

  • State A (Yellow): In the absence of the target ion, the phenol group remains protonated in non-polar solvents.[1][3]

  • State B (Blue/Violet): When a metal ion (

    
    ) binds to the crown ether moiety, it stabilizes the phenolate form of DNPAP through electrostatic interaction.[1][3] This forces the deprotonation of the phenol group, inducing a strong bathochromic shift (red shift) in the absorption spectrum.[1][2][3]
    
Kinetic Principle

In kinetic spectrophotometry, we do not merely measure the final equilibrium color.[1][2][3] Instead, we measure the rate of color development (binding kinetics) or the rate of appearance of the complex in a receiving phase (transport kinetics).[1][3] This provides higher selectivity than equilibrium methods because it discriminates based on both thermodynamic binding and kinetic transport rates.[1][3]

Experimental Protocol: Kinetic Analysis of Ion Transport

This protocol describes the use of DNPAP-18-Crown-5 to measure the kinetic transport of Potassium ions (

12313
Materials & Reagents[1][2][5][6][7]
  • Chromogenic Carrier: 18-Crown-5 [this compound] complex (CAS: 81238-58-6).[1][2][3]

  • Organic Solvent: Chloroform (

    
    ) or Dichloromethane (DCM), HPLC grade.[1][3]
    
  • Source Phase: Aqueous solution of metal salt (e.g.,

    
    ), buffered to pH 8-9 (Tris-HCl or borate buffer).[1][2][3]
    
  • Receiving Phase: Aqueous solution (pH 7.0) or acidic scavenger phase depending on transport mode.[1][3]

  • Instrumentation: UV-Vis Spectrophotometer with kinetic mode (or flow cell), thermostated cell holder (

    
    ).
    
Experimental Workflow (U-Tube Transport Cell)

This method uses a U-tube (Pressman cell) to simulate biological membrane transport.[1][3]

Step 1: Preparation of the Liquid Membrane

  • Dissolve the DNPAP-Crown ether carrier in Chloroform to a concentration of

    
    .[1][2][3]
    
  • Place 10 mL of this organic solution into the bottom of the U-tube. This serves as the "Liquid Membrane."[1][3]

Step 2: Phase Loading

  • Source Phase (Arm A): Carefully layer 5 mL of the buffered metal ion solution (e.g., 0.1 M

    
    , pH 9.0) over the organic layer in the left arm.[1][3]
    
  • Receiving Phase (Arm B): Carefully layer 5 mL of deionized water (or dilute acid) over the organic layer in the right arm.

  • Critical: Ensure the interfaces are stable and not mechanically disturbed during loading.

Step 3: Kinetic Monitoring

  • Initiate stirring in the organic phase (magnetic stirrer bar at the bottom) at a constant rate (e.g., 300 rpm).

  • Sampling: At fixed time intervals (e.g., every 15 mins for 4 hours), withdraw a 50

    
     aliquot from the organic layer (to monitor complex formation) or the receiving phase.
    
  • Spectrophotometry: Measure the absorbance of the organic layer at

    
     (typically 580–620 nm  for the complex).[1][3]
    
    • Note: The appearance of the blue color in the organic phase indicates the extraction of

      
       paired with the deprotonated DNPAP anion.[1][3]
      
Data Analysis & Rate Calculation

Plot Absorbance (


13

13

Flux Equation:

  • 
    : Flux (
    
    
    )[1][2][3]
  • 
    : Volume of the organic phase (
    
    
    )[1]
  • 
    : Surface area of the interface (
    
    
    )[1]
  • 
    : Slope of the concentration vs. time plot (derived from Absorbance using Beer’s Law).[1][3]
    

Visualization: Kinetic Transport Mechanism

The following diagram illustrates the coupled transport mechanism facilitated by the DNPAP-Crown ether system.

TransportMechanismcluster_sourceSource Phase (pH 9)cluster_membraneLiquid Membrane (CHCl3)cluster_receivingReceiving Phase (pH 7)K_sourceK+ (aq)CarrierDNPAP-Crown (Yellow)(Protonated)K_source->CarrierBindsOH_sourceOH-OH_source->CarrierDeprotonationComplex[K+ • Crown • DNPAP-] (Blue)(Ion Pair)Carrier->ComplexExtraction(Interface 1)Complex->CarrierRelease(Interface 2)K_receiveK+ (aq)Complex->K_receiveReleasesH_receiveH+H_receive->ComplexProtonation

Caption: Schematic of the proton-coupled counter-transport of Potassium ions mediated by DNPAP-Crown ether carrier across a liquid membrane.

Method Validation & Performance Metrics

When validating this kinetic method for drug or ion determination, the following parameters must be established.

ParameterSpecificationNotes

(Free Ligand)
380–400 nmYellow color (in

).[1][2][3]

(Complex)
580–620 nmDeep Violet/Blue color.[1][3] Indicates binding.[1][2][3]
Linear Range 0.5 – 50

Depends on crown ether concentration.[1][2][3]
Response Time (

)
2 – 10 minFor kinetic equilibrium methods.[1][3]
Selectivity

For 18-Crown-5 derivatives.[1][2][3]
Precision (RSD) < 3.5%Based on kinetic slope reproducibility.[1][3]
Interference Study

Common interferences in this kinetic method include:

  • Amines: Primary amines can react with the azo group or compete for the crown ether cavity.[1][3]

  • Acidic Species: High concentrations of acids in the source phase prevent the deprotonation of DNPAP, inhibiting the color change.[1][2][3]

  • Transition Metals: Heavy metals (Cu, Pb) may quench the fluorescence (if used) or cause irreversible precipitation.[1][3]

Alternative Application: Kinetic Determination of 2,4-Dinitrophenol[1][2][3][8]

While DNPAP is the reagent in the above protocol, it is worth noting that the formation of DNPAP is used to determine 2,4-Dinitrophenol (2,4-DNP) or Phenols in environmental samples.[1][2][3]

Reaction:

Protocol Summary:

  • Diazotization: React 2,4-dinitroaniline with

    
     at 0-5°C.
    
  • Coupling: Add the sample containing Phenol.[1][3][4][5][6][7]

  • Kinetic Measurement: Monitor absorbance at 480-520 nm. The initial rate of dye formation is proportional to the Phenol concentration.[1][3]

References

  • Sigma-Aldrich. this compound Product Information.Link[1][3]

  • Santa Cruz Biotechnology. 18-Crown-5 [this compound] Product Data.Link[1][3][8]

  • PubChem. Compound Summary: 15-Crown-4 [this compound].[1][2][3] National Library of Medicine.[1][3] Link[1][3]

  • ResearchGate. Kinetic Method for the Determination of 2,4-Dinitrophenol. (Contextual reference for analyte determination). Link

  • Alfa Chemistry. Crown Ether Reagents and Applications.[1][3]Link

Application Notes and Protocols for Staining Biological Tissues with 4-(2,4-Dinitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Landscapes with 4-(2,4-Dinitrophenylazo)phenol

In the intricate world of histology and cellular pathology, the ability to selectively visualize specific tissue components is paramount. Azo dyes, a versatile class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), have long been instrumental in this pursuit.[1] This application note provides a detailed guide to the use of a specific monoazo dye, this compound, for the staining of biological tissues. While specific protocols for this compound are not extensively documented in mainstream histological literature, its chemical structure suggests its utility as a potent stain, likely for proteins and potentially lipids, through mechanisms of hydrogen bonding and van der Waals forces.

This document will elucidate the theoretical underpinnings of azo dye staining, propose robust and adaptable protocols for various tissue preparations, and offer insights into the interpretation of staining results. The methodologies presented herein are grounded in established principles of histochemistry and are designed to be self-validating for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₁₂H₈N₄O₅(Self-derived)
Molecular Weight 288.22 g/mol (Self-derived)
Appearance Likely a colored crystalline solid(Inferred)
Solubility Expected to be soluble in organic solvents like ethanol, isopropanol, and potentially in alkaline aqueous solutions.[2]

Mechanism of Staining: The Azo Coupling Principle

Azo dyes are synthesized through a chemical reaction known as azo coupling.[3] This process involves the reaction of a diazonium salt with a coupling agent, typically a phenol or an aromatic amine.[4] In the case of this compound, the molecule is already synthesized. Its staining properties are attributed to its ability to form non-covalent interactions with tissue components. The hydroxyl (-OH) and nitro (-NO₂) groups on the phenyl rings can participate in hydrogen bonding with amino and carboxyl groups of amino acid residues in proteins.[5] The aromatic rings themselves can engage in hydrophobic and π-π stacking interactions.[6] The overall staining outcome is influenced by factors such as the pH of the staining solution, which affects the ionization of both the dye and the tissue components.[7]

Staining_Mechanism cluster_interactions Binding Interactions Dye This compound HB Hydrogen Bonding Dye->HB interacts via HI Hydrophobic Interactions Dye->HI interacts via VdW van der Waals Forces Dye->VdW interacts via Tissue Biological Tissue (Proteins, Lipids, etc.) StainedTissue Stained Tissue (Visible Color) Tissue->StainedTissue results in HB->Tissue HI->Tissue VdW->Tissue

Caption: Binding interactions of this compound with tissue components.

Experimental Protocols

The following protocols are proposed based on general histological staining procedures and the anticipated properties of this compound.[8][9] Researchers are encouraged to optimize these protocols for their specific applications.

Preparation of Staining Solution

A stock solution of this compound should be prepared in a suitable organic solvent, such as 95% ethanol or isopropanol. A working solution can then be prepared by diluting the stock solution. The optimal concentration will need to be determined empirically but a starting point of 0.1% to 1% (w/v) in the stock solution is recommended. The pH of the working solution can be adjusted to be mildly acidic or neutral, as this often favors staining with azo dyes.[3]

Stock Solution (0.5% w/v):

  • This compound: 0.5 g

  • 95% Ethanol: 100 mL

Working Solution:

  • Stock Solution: 10 mL

  • Distilled Water: 90 mL

  • Glacial Acetic Acid: 0.5 mL (to achieve a slightly acidic pH)

Filter the working solution before use.

Protocol 1: Staining of Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissues.[10]

Workflow for Paraffin-Embedded Tissue Staining

Paraffin_Staining_Workflow Start Paraffin Section on Slide Deparaffinize Deparaffinization (Xylene) Start->Deparaffinize Rehydrate Rehydration (Graded Alcohols) Deparaffinize->Rehydrate Wash1 Wash in Distilled Water Rehydrate->Wash1 Stain Stain with this compound Working Solution Wash1->Stain Wash2 Rinse in Distilled Water Stain->Wash2 Differentiate Differentiation (Acid Alcohol, optional) Wash2->Differentiate Wash3 Wash in Water Differentiate->Wash3 Counterstain Counterstain (e.g., Hematoxylin, optional) Wash3->Counterstain Dehydrate Dehydration (Graded Alcohols) Counterstain->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mount Coverslip Clear->Mount

Caption: Step-by-step workflow for staining paraffin-embedded tissue sections.

Detailed Steps:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 minutes.

    • Immerse in 70% ethanol: 2 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the filtered this compound working solution for 5-15 minutes. The optimal time should be determined by microscopic examination.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If the staining is too intense, briefly dip the slides in 70% ethanol containing 0.5-1% hydrochloric acid (acid alcohol) and immediately rinse in running tap water. This step should be carefully monitored.

  • Counterstaining (Optional):

    • To visualize nuclei, a counterstain such as Mayer's Hematoxylin can be used for 1-2 minutes.

    • Rinse thoroughly in running tap water.

    • "Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Staining of Frozen Sections

This protocol is suitable for fresh or lightly fixed frozen tissues.

Workflow for Frozen Tissue Staining

Frozen_Staining_Workflow Start Frozen Section on Slide Fix Fixation (e.g., Cold Acetone or Formalin) Start->Fix Wash1 Wash in PBS Fix->Wash1 Stain Stain with this compound Working Solution Wash1->Stain Wash2 Rinse in PBS Stain->Wash2 Counterstain Counterstain (e.g., DAPI, optional) Wash2->Counterstain Wash3 Wash in PBS Counterstain->Wash3 Mount Mount with Aqueous Mounting Medium Wash3->Mount

Caption: Step-by-step workflow for staining frozen tissue sections.

Detailed Steps:

  • Tissue Preparation:

    • Cut frozen sections at 5-10 µm and mount on charged slides.

    • Air dry the sections for 30-60 minutes.

  • Fixation:

    • Fix the sections in cold acetone or 10% neutral buffered formalin for 5-10 minutes.

    • Rinse gently in phosphate-buffered saline (PBS).

  • Staining:

    • Immerse slides in the filtered this compound working solution for 5-10 minutes.

  • Rinsing:

    • Rinse the slides in PBS to remove excess stain.

  • Counterstaining (Optional):

    • A fluorescent nuclear counterstain like DAPI can be used if compatible with the imaging setup.

  • Mounting:

    • Mount with an aqueous mounting medium.

Expected Results and Interpretation

Based on the chemical structure, this compound is expected to produce a yellow to reddish-brown color in stained tissues. The intensity of the stain will likely correlate with the concentration of target molecules.

Tissue ComponentExpected Staining ResultRationale
Cytoplasm Pale to moderate yellow/brownStaining of cytoplasmic proteins.
Nuclei May show some staining, but a nuclear counterstain is recommended for clear visualization.Interaction with nuclear proteins.
Collagen/Connective Tissue Potential for moderate to strong staining.High protein content.
Muscle Fibers Moderate to strong yellow/brownHigh protein content.
Lipid Droplets Possible staining, especially if the dye is lipophilic.Azo dyes are sometimes used as lysochromes.[9]
Red Blood Cells Likely to stain intensely.High concentration of hemoglobin.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Staining - Staining time too short- Staining solution too dilute- Inappropriate pH- Increase staining time- Prepare a more concentrated staining solution- Adjust the pH of the working solution (try both slightly acidic and neutral)
Overstaining - Staining time too long- Staining solution too concentrated- Reduce staining time- Dilute the working solution- Use a differentiation step with acid alcohol
Non-specific Background Staining - Inadequate rinsing- Contaminants in reagents- Ensure thorough rinsing after staining- Use fresh, filtered solutions
Precipitate on Tissue Section - Staining solution not filtered- Solution instability- Always filter the working solution before use- Prepare fresh staining solution for each use

Safety Precautions

  • Handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The constituent 2,4-dinitrophenol is known to be toxic. Assume the derivative has similar toxic properties and handle with care.

  • Dispose of all chemical waste according to institutional guidelines.

References

  • Kenhub. Interpretation of histological sections: Stains used in histology. [Link]

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Toronto.
  • Immunohistochemistry (IHC) Protocol. (n.d.). Bio-Rad.
  • Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol. (n.d.). Bio-Techne.
  • Histology Techniques - Staining Methods Used in This Collection. (n.d.). University of Michigan Medical School.
  • Azo Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Azo coupling - Wikipedia. (2023, October 29). In Wikipedia. [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
  • Lojda, Z., Gossrau, R., & Schiebler, T. H. (1979). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 64(3), 269–283.
  • Application Notes and Protocols for Azo Dyes in Histological Lipid Staining. (n.d.). BenchChem.
  • Al-Dhahir, M. A. (2021). The long-term contribution of dyes and stains to histology and histopathology. Journal of Contemporary Medical Sciences, 7(4), 183-188.
  • Shah, M. P. (2014). Biological Degradation of the Azo Dye Basic Orange 2 by Escherichia coli: A Sustainable and Ecofriendly Approach for the Treatment of Textile Wastewater.
  • Gronow, M. (1984). Tissue-specific DNA-protein complexes during azo dye hepatocarcinogenesis. Carcinogenesis, 5(10), 1261–1267.
  • El-Kassas, H., & El-Sheekh, M. (2016). Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures.
  • Al-Shammari, A. M., Al-Bayati, Y. K., & Al-Amiery, A. A. (2018). BINDING INTERACTION OF AZO DYE DERIVATIVES WITH BSA: MOLECULAR DYNAMIC STUDY. Journal of Engineering Science and Technology, 13(10), 3236-3247.
  • Altaie, S. M., Majid, R., & Al-lami, N. B. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part.
  • Enseleit, U., & Heiden, W. (1966). Azo Dye Colony Staining Technique To Detect Fungal Mutants Lacking β-Glucosidase Activity. Journal of Bacteriology, 92(5), 1821-1823.
  • Yilmaz, M., & Kufrevioglu, O. I. (2021). Binding elucidation of azo dye with DNA via spectroscopic approaches and molecular docking techniques. Journal of the Serbian Chemical Society, 86(1), 1-13.
  • Srinivasan, R., & Senthilkumar, S. (2022). Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523. Frontiers in Microbiology, 13, 968846.
  • Hanhart, W. (1952). U.S. Patent No. 2,606,896. Washington, DC: U.S.
  • Kumar, P. S., Joshiba, G. J., & Femina, C. C. (2017). Optimization of significant factors on the microbial decolorization of azo dye in an aqueous medium by Design of Experiments. Pollution, 3(3), 425-435.
  • Hong, Y., Gu, J. D., & Li, J. (2008). Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. Applied Microbiology and Biotechnology, 81(2), 231–241.

Sources

Troubleshooting & Optimization

Purification of 4-(2,4-Dinitrophenylazo)phenol via recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2,4-Dinitrophenylazo)phenol

Welcome to the technical support guide for the purification of this compound. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions concerning the recrystallization of this azo dye. Our goal is to equip researchers, scientists, and drug development professionals with the necessary expertise to achieve high purity and yield in their experiments.

Core Principles: The Rationale Behind Recrystallization

Recrystallization is a powerful purification technique based on the principle of differential solubility. The ideal recrystallization solvent will dissolve the target compound, this compound, to a great extent at an elevated temperature, but only sparingly at a low temperature.[1] Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent. This differential solubility allows for the separation of the pure compound from contaminants as it crystallizes out of the saturated solution upon cooling. Slow, controlled cooling is paramount as it encourages the formation of a pure, stable crystal lattice, excluding impurity molecules.[1]

Detailed Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of this compound. Ethanol is often a suitable solvent for compounds of this nature.[2][3]

Safety First: this compound and its parent compounds like 2,4-dinitrophenol are toxic and potentially explosive when dry.[4][5][6] Always consult the Safety Data Sheet (SDS), wear appropriate Personal Protective Equipment (PPE) including gloves, safety glasses, and a lab coat, and perform all operations in a chemical fume hood.[5][7]

Step 1: Solvent Selection & Dissolution

  • Place the crude, dry this compound (~1.0 g) into a 100 mL Erlenmeyer flask.

  • Add a magnetic stir bar.

  • In a separate beaker, gently heat the recrystallization solvent (e.g., 95% ethanol).

  • Place the Erlenmeyer flask on a stirring hotplate and add the hot solvent portion-wise to the crude solid while stirring. Add just enough solvent to fully dissolve the solid at the boiling point. An excess of solvent will reduce the final yield.

Step 2: Decolorization (Optional)

  • If the hot solution is highly colored with impurities (beyond the natural color of the product), remove it from the heat.

  • Allow the solution to cool slightly to prevent violent boiling upon the next step.

  • Add a small amount (spatula tip) of activated charcoal.

  • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

Step 3: Hot Gravity Filtration

  • This step is necessary to remove insoluble impurities or the activated charcoal from Step 2.

  • Pre-heat a funnel and a new, clean receiving Erlenmeyer flask to prevent premature crystallization.

  • Place a fluted filter paper in the pre-heated funnel.

  • Quickly pour the hot, saturated solution through the filter paper into the receiving flask.

Step 4: Crystallization

  • Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

Step 5: Isolation and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Continue to draw air through the crystals for several minutes to aid in initial drying.

Step 6: Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point. Caution: Do not dry completely if the compound is explosive when dry; consult the SDS for specific handling instructions.[4][6]

  • Once dry, weigh the crystals to determine the percent recovery and measure the melting point to assess purity.

Visual Workflow: Recrystallization Process

Recrystallization_Workflow start_end start_end process process decision decision optional optional output output A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B E Colored Impurities Present? B->E C Insoluble Impurities Present? D Hot Gravity Filtration C->D Yes G Cool Slowly to Room Temp C->G No D->G E->C No F Add Activated Charcoal & Reheat E->F Yes F->D H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L End: Pure Crystals K->L

Caption: Standard workflow for recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Question 1: I've added a lot of hot solvent, but my crude material won't fully dissolve. What's happening?

Answer: This issue typically points to one of two scenarios:

  • Insoluble Impurity: Your crude product may contain an impurity that is insoluble in the chosen solvent. In this case, you should stop adding solvent, perform a hot gravity filtration to remove the insoluble material, and then proceed with cooling the filtrate.

  • Incorrect Solvent Choice: You may have selected a poor solvent for your compound. A good recrystallization solvent should readily dissolve the target compound at high temperatures. Refer to the solvent selection table below and consider testing alternative solvents on a small scale first. Phenolic compounds often show good solubility in alcohols or polar aprotic solvents.[8]

Question 2: My compound "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound then comes out of solution as a liquid (an oil) rather than a solid.

  • Causality: This is common when the boiling point of the solvent is significantly higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling. If the problem persists, consider a solvent with a lower boiling point.

Question 3: The solution has cooled completely, but no crystals have formed. What should I do?

Answer: Crystal formation (nucleation) sometimes requires a slight energetic push to begin. Here are three effective techniques to induce crystallization:

  • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

  • Seeding: If you have a small, pure crystal of this compound, add it to the cold solution. This "seed" crystal acts as a template onto which other molecules can deposit, initiating crystallization.[1]

  • Extended Cooling: Ensure the solution is as cold as possible by using an ice-salt bath, which can reach temperatures below 0°C.

Induce_Crystallization start start action action result result A No Crystals Formed in Cold Solution B Scratch inner surface of flask with glass rod A->B C Add a pure 'seed' crystal A->C D Cool further in an ice-salt bath A->D E Crystals Form B->E C->E D->E

Caption: Methods to induce crystallization.

Question 4: My final product has a low melting point or a wide melting range. What does this indicate?

Answer: A low or broad melting point is a classic sign of an impure compound. Impurities disrupt the crystal lattice, requiring less energy to break it apart.

  • Possible Causes:

    • Incomplete Removal of Impurities: The initial recrystallization may not have been sufficient. A second recrystallization is often necessary to achieve high purity.

    • Solvent Trapped in Crystals: The crystals may not be fully dry. Ensure you have dried the product under vacuum until a constant weight is achieved.

  • Verification: Confirm purity using an orthogonal method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

Question 5: My final yield is very low. How can I improve it?

Answer: Low yield is a common problem in recrystallization. The key is to balance purity with recovery.

  • Causality & Solutions:

    • Using Too Much Solvent: Dissolving the crude solid in a large excess of hot solvent means that a significant amount of your product will remain dissolved even when the solution is cold. Fix: Use the absolute minimum amount of hot solvent required for dissolution.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Fix: Use a pre-heated funnel and flask, and perform the filtration as quickly as possible.

    • Washing with Too Much Solvent: Washing the final crystals with an excessive amount of cold solvent will dissolve some of your product. Fix: Use a minimal amount of ice-cold solvent for the wash step.

Solvent Selection Guide

Choosing the right solvent is the most critical step in recrystallization. The ideal solvent should have a steep solubility curve for the solute.

SolventBoiling Point (°C)PolarityNotes for Phenolic/Azo Compounds
Ethanol78Polar ProticOften a good choice. Dissolves many polar organic molecules when hot.[3]
Methanol65Polar ProticSimilar to ethanol but more volatile. Good solubility for many phenols.[10]
Water100Very PolarGenerally poor solubility for azo dyes unless salt forms are present. Can be used in a mixed-solvent system with an alcohol.
Ethyl Acetate77Polar AproticA moderately polar solvent that can be effective.[10]
Acetone56Polar AproticGood solvent for many organic compounds but its low boiling point can make maintaining a saturated solution difficult.[11]
Acetic Acid118Polar ProticCan be an excellent solvent for azo dyes, but its high boiling point can make it difficult to remove from the final product.[12]

Data sourced from multiple chemical property databases.[13]

References

  • Solubility of Things . 4-Nitrophenol - Solubility. [Link]

  • PubChem . Phenol, 4-[(2-nitrophenyl)azo]-. [Link]

  • ResearchGate . (PDF) Synthesis of 2,4-dinitrophenol. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate . Suggestions required for efficient isolation and purification of azo pigments?. [Link]

  • National Center for Biotechnology Information . 4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol ethanol hemisolvate. [Link]

  • ResearchGate . (PDF) Studies on the solubility of phenolic compounds. [Link]

  • Google Patents.
  • Google Patents. RU2488575C1 - Method of producing 2,4-dinitrophenol.
  • Chemos GmbH & Co.KG . Safety Data Sheet: 2,4-Dinitrophenylhydrazine. [Link]

  • National Center for Biotechnology Information . Table 4-2, Physical and Chemical Properties of Phenol. [Link]

  • MLR – Institute of Pharmacy . PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. [Link]

  • ResearchGate . (PDF) Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. [Link]

Sources

Technical Support: Minimizing Metal Ion Interference in 4-(2,4-Dinitrophenylazo)phenol Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for analytical chemists and researchers utilizing 4-(2,4-Dinitrophenylazo)phenol (often structurally related to reagents like Picramine or specific azo-phenol derivatives) for high-sensitivity spectrophotometric determination of high-valence metal ions, primarily Zirconium (Zr) and Hafnium (Hf) , or potentially Titanium (Ti) .

Due to the electron-withdrawing nitro groups on the dinitrophenyl ring, this reagent is uniquely suited for highly acidic media , which naturally suppresses interference from divalent cations (Ca²⁺, Mg²⁺, Zn²⁺). However, interference from tetravalent and trivalent ions (Fe³⁺, Ti⁴⁺, Th⁴⁺) remains a critical challenge.

Doc ID: TS-AZO-042 | Version: 2.1 | Role: Senior Application Scientist

Diagnostic Workflow: Identifying Interference

Is your assay suffering from non-specific background absorbance or signal suppression?

Before applying masking agents, diagnose the specific type of interference using the observation matrix below.

Symptom vs. Cause Matrix
SymptomSpectral BehaviorLikely Interfering IonMechanism
Positive Bias (High Absorbance)Broadening of the peak shoulder; bathochromic shift (red shift).Fe(III), Ti(IV), V(V) Formation of colored mixed-ligand complexes or overlapping absorption bands.
Negative Bias (Low Signal)Decrease in

intensity without spectral shift.
F⁻, PO₄³⁻, SO₄²⁻ Competitive ligand binding (Anions mask the metal analyte, preventing dye complexation).
Slow Color Development Absorbance continues to rise after 15-20 mins.Cr(III), Al(III) Kinetic inertness of interfering metal-aqua complexes.
Rapid Fading Color bleaches within minutes.Oxidizing Agents (Cl₂, NO₂⁻) Oxidative cleavage of the azo bond (-N=N-) in the reagent.

Troubleshooting Guides (FAQs)

Q1: I am detecting high background absorbance even in my reagent blank. How do I eliminate Fe(III) interference?

The Issue: Iron(III) is ubiquitous and forms stable colored complexes with phenolic azo dyes even in acidic conditions. The Fix: You cannot simply "mask" Fe(III) with EDTA in highly acidic media (as EDTA protonates and loses efficacy). Protocol:

  • Reduction Strategy: Add Ascorbic Acid or Hydroxylamine Hydrochloride to the sample before adding the dye.

  • Mechanism: This reduces Fe(III) to Fe(II). The this compound reagent typically has low affinity for Fe(II) in acidic media (pH < 1.0), effectively "masking" the iron by changing its oxidation state.

  • Dosage: Add 1.0 mL of 10% Ascorbic Acid per 10 mL sample volume.

Q2: My Zirconium (Zr) recovery is consistently low (<80%). Could anions be the cause?

The Issue: Zirconium has an extremely high affinity for Fluoride (F⁻) and Phosphate. Even trace amounts from tap water or glass etching can strip Zr from the azo dye. The Fix:

  • De-masking: If F⁻ is present, add Aluminum Chloride (AlCl₃) or Boric Acid . Aluminum forms a stronger complex with fluoride (

    
    ), releasing Zr to react with the dye.
    
  • Fuming: For high phosphate/fluoride samples, fume the sample with concentrated

    
     to volatilize F⁻ as HF before analysis.
    
Q3: How do I distinguish between Zirconium (Zr) and Hafnium (Hf)?

The Reality: These are chemical twins. This compound will react with both. The Strategy:

  • Differentiation: Spectrophotometric separation is difficult. If Hf is a known interference, use Derivative Spectrophotometry (1st or 2nd derivative) to resolve the slight spectral overlap.

  • Masking: There is no simple wet-chemical masking agent to separate Zr from Hf in this specific assay. ICP-MS is recommended if strict differentiation is required.

Optimization Protocols

Protocol A: The "Reduction-Masking" Sequence

Use this standard workflow to eliminate transition metal interferences (Fe, Cu, Cr).

  • Adjust Acidity: Acidify sample to 0.5 – 1.0 M HCl . (The nitro-groups on the dye lower the pKa, allowing reaction in strong acid where other metals dissociate).

  • Add Reductant: Add 0.5 mL of 5% Ascorbic Acid . Let stand for 2 minutes. (Eliminates Fe(III), V(V)).

  • Add Masking Cocktail: Add 0.5 mL of 1% Tartaric Acid . (Masks Ti(IV) and prevents hydrolysis of Zr/Hf).

  • Add Reagent: Add 2.0 mL of this compound (0.05% in ethanol) .

  • Develop: Allow color to develop for 10 minutes at room temperature.

  • Measure: Read absorbance at

    
     (typically 540–580 nm depending on the specific metal chelate).
    
Protocol B: Selectivity Table for Masking Agents
Interfering IonRecommended Masking AgentNotes
Fe(III) Ascorbic Acid (Reduction)Preferred over Hydroxylamine for speed.
Ti(IV) Tartaric Acid or Citric AcidUse cautiously; excess citrate can mask Zr.
Cu(II) ThioureaForms stable complex with Cu(I/II).
Al(III) None required (pH control)Al does not react in >0.5 M Acid.
F⁻ (Anion) Al(III) excess or Boric Acid"De-masking" strategy.

Visualizing the Interference Elimination Workflow

The following diagram illustrates the decision logic for treating a complex sample matrix before spectrophotometric measurement.

InterferenceWorkflow cluster_mechanism Mechanism of Action Start Sample Matrix (Containing Zr/Hf + Interferences) Acidify Step 1: Acidification (Adjust to 1.0 M HCl) Start->Acidify CheckFe Contains Iron (Fe3+)? Acidify->CheckFe Selectivity via pH MaskFe Add Ascorbic Acid (Reduces Fe3+ -> Fe2+) CheckFe->MaskFe Yes CheckTi Contains Titanium (Ti4+)? CheckFe->CheckTi No MaskFe->CheckTi MaskTi Add Tartaric Acid (Complexes Ti) CheckTi->MaskTi Yes AddDye Add this compound CheckTi->AddDye No MaskTi->AddDye Measure Spectrophotometric Measurement AddDye->Measure Mech1 High Acidity: Dissociates Ca, Mg, Al complexes Mech2 Nitro Groups: Stabilize Dye in Acid

Caption: Logic flow for sequential masking of interferences. High acidity serves as the primary "filter," followed by specific chemical masking for Fe and Ti.

References & Authoritative Grounding

  • Zirconium Determination Chemistry:

    • Mechanism:[1][2][3] The reaction of zirconium with azo dyes containing nitro groups (like Picramine or Dinitrophenylazo derivatives) relies on the formation of a 1:1 or 1:2 metal-ligand complex. The nitro groups lower the basicity of the phenol, preventing protonation of the azo group in strong acid, which is required to keep Zirconium in its reactive

      
       or 
      
      
      
      form rather than hydrolyzed polymers.
    • Source: Savvin, S. B. (1961). "Analytical use of Arsenazo III and other azo compounds." Talanta, 8(9), 673-685. Link

  • Masking Agents for Iron & Titanium:

    • Protocol: The use of ascorbic acid to reduce Fe(III) to Fe(II) is a standard method in azo-dye spectrophotometry because Fe(II) does not form stable complexes with these ligands at pH < 2.

    • Source: Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. Link

  • General Azo Dye Interferences:

    • Context: this compound behaves similarly to 4-(2-pyridylazo)resorcinol (PAR) but with higher acid tolerance.

    • Source: Sandell, E. B., & Onishi, H. (1978). Photometric Determination of Traces of Metals: General Aspects. Wiley-Interscience. Link

Sources

Technical Support Center: High-Efficiency Synthesis of 4-(2,4-Dinitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Low Yields in Weakly Basic Amine Diazotization

Executive Summary

The synthesis of 4-(2,4-Dinitrophenylazo)phenol presents a classic "trap" in azo dye chemistry. The core issue is rarely the coupling step itself, but rather the diazotization of 2,4-dinitroaniline .

Due to the two electron-withdrawing nitro groups, 2,4-dinitroaniline is an extremely weak base (


). It does not protonate effectively in standard aqueous hydrochloric acid. If you are using the standard "textbook" protocol (HCl + 

in water), your yield will be near zero because the amine never dissolves to react with the nitrous acid.

This guide details the Nitrosyl Sulfuric Acid Method , the industry-standard workaround for weakly basic amines, and provides a self-validating workflow to ensure high yields.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify your specific failure point.

TroubleshootingFlow Start Start: Low Yield Analysis Q1 Did the amine dissolve completely during diazotization? Start->Q1 Fail1 FAILURE MODE A: Incomplete Diazotization (Most Common) Q1->Fail1 No (Suspension remained) Q2 Did the solution turn black/tarry upon mixing with phenol? Q1->Q2 Yes (Clear solution) Fail2 FAILURE MODE B: Thermal Decomposition or pH Shock Q2->Fail2 Yes (Tarry mess) Success Proceed to Purification Q2->Success No (Deep Red/Orange Precipitate)

Figure 1: Diagnostic logic for isolating the cause of low yield.

Module 1: The Diazotization Bottleneck

The Problem: 2,4-Dinitroaniline is too weak to form a stable ammonium salt in dilute aqueous acid. Without the salt, the amine remains solid and cannot react with nitrous acid.

The Solution: You must generate the highly electrophilic nitrosonium ion (


)  in anhydrous conditions using concentrated sulfuric acid.
Optimized Protocol: Nitrosyl Sulfuric Acid Route
  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool 5 mL of concentrated

      
        to 0–5°C in an ice-salt bath.
      
    • Slowly add finely powdered Sodium Nitrite (

      
      )  with vigorous stirring.
      
    • Critical Checkpoint: Ensure no brown fumes (

      
      ) escape. The goal is to trap the nitrite as nitrosyl sulfuric acid (
      
      
      
      ).
    • Heat gently to 60°C until the solution is clear, then cool back to < 5°C.

  • Diazotization:

    • Add the 2,4-Dinitroaniline slowly to the cold nitrosyl sulfuric acid.

    • Stir at 0–5°C for 1–2 hours.

    • Visual Validation: The mixture should eventually become a clear, viscous syrup. If solids remain after 2 hours, the reaction is incomplete.

  • Quenching (The "Trick"):

    • Pour the sulfuric acid mixture onto crushed ice (approx. 50g) very slowly.

    • Why? This precipitates the diazonium sulfate, which is often insoluble in cold dilute acid, or keeps it in solution depending on concentration. This solution is now ready for coupling.

Module 2: The Coupling Interface

The Problem: The diazonium species is in strong acid. The phenol coupling partner requires a basic environment to exist as a phenoxide ion (the active nucleophile). Mixing them creates a violent exotherm and pH fluctuations that destroy the diazonium salt.

The Solution: Buffered addition with strict temperature clamping.

Coupling Protocol
  • Preparation of Phenoxide:

    • Dissolve Phenol in 10% NaOH solution.

    • Cool to 0–5°C.[1][2]

    • Stoichiometry: Use a slight excess of phenol (1.1 eq) relative to the amine.

  • The Addition (Critical Step):

    • Add the cold acidic diazonium solution dropwise into the phenoxide solution.

    • Maintain pH > 8: During addition, you may need to add solid sodium carbonate or additional NaOH to keep the solution alkaline. If the pH drops to acidic levels, coupling stops and the diazonium salt may decompose.

    • Temperature Control: Never let the temperature rise above 5–10°C.

  • Completion:

    • Stir for 30 minutes after addition.

    • Acidify slightly with dilute HCl to precipitate the free phenol dye (if the sodium salt is soluble) or filter the precipitate directly if it crashes out.

Module 3: Troubleshooting & FAQs
Data Summary: Yield Optimization
VariableCommon MistakeOptimized ConditionImpact on Yield
Acid Medium Dilute HCl (Aqueous)Conc.

(Anhydrous)
Critical (0% vs 85%)
Nitrite Source Aqueous

Solid

in

High
Temperature Room Temp (>20°C)< 5°C (Ice/Salt Bath) High (Prevents tar)
Coupling pH UncontrolledpH 9–10 (Carbonate Buffer) Medium
Frequently Asked Questions

Q1: My product is a sticky, black tar. What happened? A: This is "tarring," caused by the thermal decomposition of the diazonium salt. The 2,4-dinitrobenzenediazonium ion is highly reactive. If the temperature rose above 10°C during the diazotization or coupling, the salt decomposed into phenols and polymerized. Strictly maintain 0–5°C.

Q2: Why do I need to add urea? A: Urea is added to the diazonium solution before coupling to destroy excess nitrous acid (


). Excess nitrous acid can nitrosate the phenol, creating impurities.
  • Test: Use starch-iodide paper. If it turns blue instantly, add urea until the paper remains white.

Q3: Can I recrystallize the final product? A: Yes. The crude product often contains inorganic salts and unreacted phenol.

  • Solvent:Ethanol or Glacial Acetic Acid are excellent recrystallization solvents for this class of azo dyes.

  • Procedure: Dissolve in hot ethanol, filter hot (to remove salts), and cool slowly.

Q4: The reaction mixture turned red, but no solid precipitated. A: Your product might be in its phenolate (salt) form, which is more soluble in water. Acidify the final mixture with dilute HCl to pH ~4. This protonates the phenolic oxygen, rendering the dye less soluble in water and forcing precipitation.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Diazotization of weakly basic amines).

  • Organic Chemistry Portal. (n.d.). Diazotization - Mechanism and Protocols. Retrieved from

  • Mishra, J. K. (2018). Synthesis of Azo Dyes containing Electron Withdrawing Groups. Journal of Applied Chemistry.
  • BenchChem Technical Support. (2025). Troubleshooting Byproduct Formation in Azo Coupling Reactions.

Sources

Technical Support Center: Stability & Handling of 4-(2,4-Dinitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical chemists working with 4-(2,4-Dinitrophenylazo)phenol (DNPAP). This guide prioritizes mechanistic understanding to ensure experimental reproducibility.

Document ID: TS-DNPAP-001 Status: Active Scope: Photolytic Degradation Prevention & Troubleshooting

The Core Issue: Why DNPAP Degrades

This compound is a substituted azo dye. Like all azo compounds (


), its primary vulnerability is photo-induced isomerization .

When DNPAP molecules absorb photons—particularly in the UV and blue-visible spectrum (300–500 nm)—electrons in the azo linkage undergo excitation (


 or 

). This energy triggers a rotation around the

double bond, converting the thermally stable trans (

) isomer into the metastable cis (

) isomer.

While isomerization is often reversible (thermal relaxation), the cis form is higher in energy and more reactive. In the presence of dissolved oxygen or trace oxidizers, the excited state can undergo irreversible oxidative cleavage , breaking the azo bond and destroying the chromophore (photobleaching).

Mechanistic Pathway

The diagram below illustrates the degradation cascade.

DNPAP_Degradation cluster_0 Reversible Zone trans Trans-DNPAP (Stable Ground State) excited Excited State (π-π* Transition) trans->excited + hν (UV/Blue Light) cis Cis-DNPAP (Metastable/Reactive) excited->cis Isomerization cis->trans Thermal Relaxation (Dark/Heat) cleavage Oxidative Cleavage (Irreversible) cis->cleavage + O2 / ROS products Degradation Products (Nitroanilines/Phenols) cleavage->products Loss of Color

Figure 1: The photo-isomerization and degradation pathway of DNPAP. Note that while isomerization is reversible, it acts as a gateway to irreversible oxidative cleavage.

The "Dark Protocol": Preparation & Storage

To maintain the integrity of DNPAP standards, you must eliminate the photon energy source. We recommend the Dark Protocol for all stock solution preparation.

Required Materials
  • Glassware: Class A Volumetric Flasks (Amberized or Foil-wrapped).

  • Solvent: HPLC-grade Ethanol, Methanol, or Acetonitrile (degassed to remove oxygen).

  • Lighting: Red-light environment or low-intensity LED (< 50 lux).

Step-by-Step Workflow
  • Deoxygenation: Prior to weighing, sparge your chosen solvent with Nitrogen (

    
    ) or Argon for 15 minutes. This minimizes dissolved oxygen, the fuel for oxidative cleavage.
    
  • Weighing: Weigh the DNPAP solid quickly. If the balance is in a bright area, cover the weighing boat with a small foil tent.

  • Dissolution: Transfer solid to an Amber Vial . Add the deoxygenated solvent.

  • Equilibration: Allow the solution to stand in the dark for 30 minutes. This ensures any cis isomers formed during weighing relax back to the stable trans state.

  • Storage: Store at 4°C. Cold temperatures slow down the thermal oxidation kinetics, even if trace oxygen is present.

Experimental Workflow Diagram

Dark_Protocol start Start: Solid DNPAP mix Dissolution: Amber Glassware Only start->mix solvent Solvent Prep: Sparge with N2 (15 min) solvent->mix relax Dark Equilibration: 30 mins @ RT mix->relax Reverses incidental isomerization store Storage: 4°C, Light-Tight Box relax->store

Figure 2: The "Dark Protocol" workflow designed to minimize photon exposure and dissolved oxygen interaction.

Troubleshooting & FAQs

Q1: My solution absorbance has decreased, but the color hasn't disappeared. Is it degraded?

  • Diagnosis: This is likely Isomerization , not degradation.

  • Mechanism: The cis isomer often has a lower extinction coefficient (

    
    ) at the 
    
    
    
    of the trans form.
  • Solution: Place the solution in absolute darkness at room temperature for 60 minutes. Re-measure. If absorbance recovers, it was just isomerization. If not, it is permanent photobleaching.

Q2: Can I use plastic tubes (Eppendorf/Falcon) for storage?

  • Answer: No.

  • Reasoning:

    • Most plastics are transparent to visible light.

    • Azo dyes are lipophilic and can adsorb onto the plastic walls, changing the concentration.

    • Plastics are permeable to oxygen.

  • Protocol: Use Amber Borosilicate Glass vials with PTFE-lined caps.

Q3: The solution turned cloudy/precipitated. Is this photolysis?

  • Answer: Unlikely. This is usually a Solubility or pH issue .

  • Reasoning: DNPAP contains a phenolic -OH group.[1] In acidic conditions, it is protonated and less soluble in water. In basic conditions, it is deprotonated (phenolate) and more soluble.

  • Fix: Check the pH. Ensure your solvent system (e.g., Ethanol/Water ratio) supports the hydrophobic nature of the dinitrophenyl group.

Q4: Should I add antioxidants like Ascorbic Acid?

  • Answer: Proceed with Caution.

  • Nuance: While ascorbic acid can scavenge Reactive Oxygen Species (ROS) and prevent oxidative cleavage [1], it can also reduce the azo bond (

    
    ) to a hydrazine (
    
    
    
    ) or amine under certain conditions. For analytical standards, physical shielding (Amber glass) is superior to chemical additives that might interfere with your assay matrix.
Stability Data Summary
VariableImpact on DNPAP StabilityRecommendation
Light (UV) Critical. Drives Trans

Cis transition.[2]
Block all light < 500nm.
Oxygen High. Facilitates irreversible cleavage.Degas solvents; minimize headspace.
Temperature Moderate. High temp accelerates oxidation.Store at 4°C.
pH High. Affects solubility and tautomerism.Buffer solutions; avoid extreme pH shifts.

References

  • The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. MDPI. Available at: [Link]

  • Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cis -> trans photoisomerisation of azobenzene: a fresh theoretical look. Royal Society of Chemistry. Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag. Available at: [Link]

Sources

Technical Support Center: Spectral Optimization for 4-(2,4-Dinitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Resolving Spectral Overlap & Tautomeric Interference Compound ID: 4-(2,4-Dinitrophenylazo)phenol (DNPAP)[1]

Introduction: The Analyst’s Perspective

Welcome. I am Dr. Aris, Senior Application Scientist. If you are accessing this guide, you are likely observing inconsistent absorbance maxima (


), broad spectral shoulders, or quantification errors when using this compound.

This compound is not a static chromophore; it is a "push-pull" system subject to azo-hydrazone tautomerism .[1] The electron-withdrawing nitro groups (


) and the electron-donating hydroxyl group (-OH) create a system highly sensitive to solvent polarity and pH. Most "overlap" issues stem from two sources:
  • Intrinsic Overlap: The coexistence of azo and hydrazone tautomers absorbing at proximal wavelengths.[1]

  • Extrinsic Overlap: Interference from biological matrices (e.g., hemoglobin, bilirubin) or other dyes in multiplex assays.[1]

This guide prioritizes causality-based troubleshooting . We do not just "subtract the blank"; we stabilize the molecular state.

Part 1: Diagnostic Framework (The "Why")

Before applying corrections, you must identify the source of the spectral distortion. Use this decision matrix to categorize your issue.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Symptom: Spectral Distortion CheckpH Is pH near pKa (~4.0 - 5.0)? Start->CheckpH CheckSolvent Is Solvent Protic/Polar? CheckpH->CheckSolvent No Tautomerism Diagnosis: Azo-Hydrazone Tautomeric Overlap CheckpH->Tautomerism Yes CheckMatrix Is Biological Matrix Present? CheckSolvent->CheckMatrix No CheckSolvent->Tautomerism Yes (shifts equilibrium) MatrixInt Diagnosis: Matrix Interference CheckMatrix->MatrixInt Yes ActionBuffer Action: pH Locking (Buffer > pH 7 or < pH 3) Tautomerism->ActionBuffer ActionIso Action: Isosbestic Point Quantification Tautomerism->ActionIso ActionDeriv Action: Derivative Spectroscopy (2nd Order) MatrixInt->ActionDeriv

Caption: Logic flow for diagnosing spectral anomalies. Blue nodes represent diagnostic questions; Green nodes represent validated protocols.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Intrinsic Overlap (Tautomerism)

User Question: "My absorbance peaks shift between 350 nm and 430 nm depending on the day or buffer batch. How do I stop this?"

Technical Analysis: You are observing the Azo-Hydrazone Tautomeric Equilibrium . This compound exists in two forms:

  • Azo form (OH form): Dominant in non-polar solvents.[1] Absorbs at lower wavelengths (~350-360 nm).[1]

  • Hydrazone form (NH form): Stabilized by polar solvents and intramolecular hydrogen bonding.[1] Absorbs at higher wavelengths (~400-430 nm).[1]

  • Anionic form: At pH > pKa, the phenolate forms, causing a strong bathochromic (red) shift.[1]

The Fix: The "pH Lock" Protocol Do not measure near the pKa (approx. 4.0–5.0). You must force the population to 100% of a single species.

ParameterAcidic Lock (Protonated)Basic Lock (Deprotonated)
Target pH pH < 2.0 (e.g., 0.1 M HCl)pH > 9.0 (e.g., 0.1 M NaOH)
Dominant Species Neutral Azo/Hydrazone MixAnionic Phenolate (Resonance Stabilized)
Spectral Feature


Molar Absorptivity Lower (

)
Higher (

)
Recommendation Use for organic solvent extraction.[1]Preferred for aqueous quantification.
Issue 2: Extrinsic Overlap (Biological Matrix)

User Question: "I am detecting DNPAP in cell lysate/plasma, but the background absorbance from proteins and hemoglobin overlaps with the dye's 430 nm peak."

Technical Analysis: Biological fluids have broad absorption shoulders that slope downward from UV to Visible.[1] Simple "Blank Subtraction" fails here because the matrix scatter is variable between samples.[1]

The Fix: Derivative Spectroscopy By calculating the derivative of the absorbance with respect to wavelength (


), you eliminate broad background signals (which have constant or near-constant slopes) and enhance sharp spectral features of the dye.

Protocol: Second Derivative (


) Quantification 
  • Scan Parameters:

    • Scan Range: 300 nm – 550 nm.[1]

    • Data Interval: 1 nm (High resolution is critical for derivatives).

    • Scan Speed: Slow (reduces noise, which derivatives amplify).[1]

  • Data Processing:

    • Apply a Savitzky-Golay smoothing filter (Window size: 5–9 points) to reduce high-frequency noise.[1]

    • Calculate the Second Derivative (

      
      ).[1]
      
  • Quantification:

    • Locate the "Zero-Crossing" point of the interferent (where the matrix derivative is zero).

    • Measure the amplitude of the DNPAP derivative peak at this specific wavelength.

Issue 3: Multiplexing (Overlapping Dyes)

User Question: "I am using DNPAP as a pH indicator alongside a fluorescent probe. The spectra overlap completely."

Technical Analysis: If physical separation is impossible, you must use Isosbestic Point Quantification .[1] An isosbestic point is a specific wavelength where the molar absorptivity of two species (e.g., the protonated and deprotonated forms of DNPAP) is identical.

The Fix: Isosbestic Anchoring

  • Record spectra of DNPAP at pH 2, pH 7, and pH 12.[1]

  • Overlay the spectra.[1][2]

  • Identify the intersection point (typically near 380-390 nm for this class of dyes).[1]

  • Protocol: Measure absorbance only at this wavelength to determine total dye concentration, independent of pH.

Part 3: Advanced Experimental Workflow

Below is the validated workflow for resolving overlap using Derivative Spectroscopy. This is the industry standard for complex matrices.[1]

Workflow Diagram

DerivativeWorkflow Input Raw Spectra (Sample + Matrix) Smooth Smoothing (Savitzky-Golay Window: 7-9) Input->Smooth Noise Reduction Deriv1 1st Derivative (dA/dλ) Eliminates Baseline Shift Smooth->Deriv1 Deriv2 2nd Derivative (d²A/dλ²) Resolves Shoulder Peaks Deriv1->Deriv2 Resolution Enhancement Quant Quantification (Peak-to-Zero or Peak-to-Peak) Deriv2->Quant Linear Calibration

Caption: Step-by-step signal processing pipeline for extracting DNPAP signals from complex backgrounds.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to solubilize the dye? A: Yes, but be aware that DMSO is a dipolar aprotic solvent that strongly stabilizes the hydrazone tautomer. If you calibrate in Ethanol (protic) and measure in DMSO, your molar extinction coefficient (


) will be incorrect.[1] Always match the solvent composition of your standard curve to your sample.

Q: Why does my calibration curve deviate from linearity at high concentrations? A: This is likely dimerization (aggregation) of the dye, common with planar azo compounds at concentrations


 M.[1]
  • Solution: Perform a linearity check.[1][2] If Beer’s Law fails, dilute samples or add a surfactant (e.g., 0.1% Triton X-100) to disrupt aggregates.[1]

Q: Is there a computational alternative to derivative spectroscopy? A: Yes. If you have access to chemometric software (e.g., MATLAB, Unscrambler), use Multivariate Curve Resolution (MCR-ALS) .[1] This algorithm mathematically "unmixes" the pure spectra of the dye and the interferent without needing physical separation [3].

References

  • Tautomeric Equilibrium: Antonov, L. (2025).[1] Resolution of Overlapping UV-Vis Absorption Bands and Quantitative Analysis. ResearchGate.

  • Derivative Spectroscopy Protocol: Protocols.io. (2019).[1][3] Second-derivative UV Spectroscopy - Protocols.io.

  • Chemometric Resolution: NIH/PubMed. (2022).[1] Chemometric Assisted UV-Spectrophotometric Methods Using Multivariate Curve Resolution.

  • Spectral Overlap Basics: Cytometry (CYM).[1] Spectral Overlap and Compensation.

Sources

Removing unreacted 2,4-dinitrophenylhydrazine from 4-(2,4-Dinitrophenylazo)phenol products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2,4-Dinitrophenylazo)phenol

Section 1: Technical Overview & Diagnostic

Subject: Removal of unreacted 2,4-Dinitrophenylhydrazine (2,4-DNPH) from this compound. Chemical Context: The target molecule exists in a tautomeric equilibrium between the azo-phenol and quinone-hydrazone forms.[1] The purification strategy exploits the specific acidity of the phenolic hydroxyl group (


 < 8.0), which is significantly more acidic than the unreacted 2,4-DNPH reagent due to the electron-withdrawing azo and nitro groups.[2]
Diagnostic: Which Protocol Should You Use?

Use the decision matrix below to select the appropriate purification strategy based on your current impurity load and available equipment.

PurificationStrategy Start Start: Assess Crude Product ImpurityLevel Visual Inspection: Is the solid bright orange (High DNPH) or dark red/brown (High Product)? Start->ImpurityLevel HighDNPH High Impurity (Bright Orange) >10% DNPH ImpurityLevel->HighDNPH Bright Orange/Gummy LowDNPH Trace Impurity (Dark Red) <10% DNPH ImpurityLevel->LowDNPH Dark Red Powder MethodA PROTOCOL A: Bicarbonate Partitioning (Relies on Acidity) HighDNPH->MethodA Primary Strategy MethodB PROTOCOL B: Solvent Trituration (Relies on Solubility) LowDNPH->MethodB Polishing Step Success Pure Product (Sharp Melting Point) MethodA->Success MethodB->Success

Caption: Decision matrix for selecting the optimal purification route based on visual impurity assessment.

Section 2: Detailed Protocols

Protocol A: The Bicarbonate Partitioning (Gold Standard)

Best For: Bulk removal of significant 2,4-DNPH contamination.[2] Mechanism: This method utilizes the acidity of the azo-phenol.[2] The target product forms a water-soluble salt with weak bases (


), whereas 2,4-DNPH (a weak base/neutral species) remains in the organic phase.[1]

Reagents Required:

  • Ethyl Acetate (EtOAc)[1][2]

  • Saturated Sodium Bicarbonate (

    
    ) solution[1][2]
    
  • 1M Hydrochloric Acid (HCl)[1][2]

  • Separatory Funnel[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid mixture in the minimum amount of Ethyl Acetate . Ensure complete dissolution; sonicate if necessary.[2]

    • Note: The solution will be dark orange/red.[2][4]

  • Extraction (The Critical Step): Transfer to a separatory funnel and add an equal volume of Saturated

    
     . Shake vigorously and vent.
    
    • Observation: The aqueous layer should turn a deep purple/red color.[2] This is the ionized product (phenolate/azotate anion).[2] The organic layer will remain orange (containing the unreacted 2,4-DNPH).

  • Separation: Collect the bottom aqueous layer (containing the product) into a clean flask.

    • Troubleshooting: If the aqueous layer is not deeply colored, the product concentration is too low or the pH is not high enough.[2] Add a small amount of 5% NaOH if necessary, but avoid high pH which can degrade the product.[2]

  • Wash: Wash the organic layer once more with a small volume of water to recover any trapped product.[2] Combine this with the aqueous extract. Discard the organic layer (contains DNPH).[2]

  • Precipitation: Slowly add 1M HCl to the combined aqueous extracts while stirring.

    • Endpoint: Continue until the solution is acidic (pH ~2).[2] The deep purple color will shift back to red/brown, and the purified product will precipitate as a solid.[2]

  • Filtration: Filter the solid under vacuum, wash with cold water, and dry.[2]

Protocol B: The "Scavenger" Wash (Polishing)

Best For: Removing stubborn trace amounts of DNPH from already semi-pure material.[2] Mechanism: 2,4-DNPH reacts rapidly with acetone to form a hydrazone (Acetone-2,4-DNP) which has vastly different solubility properties than the free hydrazine.[1]

Step-by-Step Procedure:

  • Suspend the crude solid in a small volume of Acetone (do not dissolve completely if possible; use as a wash).[2]

  • Stir for 10-15 minutes. Any unreacted 2,4-DNPH will convert to Acetone-2,4-dinitrophenylhydrazone (MP ~126°C).[1][2]

  • Filter the solid.[2][4][5][6] The Acetone-DNP derivative is highly soluble in excess acetone/ethanol mixtures and will wash away.[2]

  • Recrystallize the remaining solid from Hot Ethanol or Glacial Acetic Acid .[2]

Section 3: Troubleshooting & FAQs

Q1: My product is not precipitating after acidifying the bicarbonate layer. What happened?

  • Cause: The volume of water used during extraction might be too large, keeping the protonated product in solution (it has slight water solubility).[2]

  • Solution: Place the acidified aqueous solution in the fridge (4°C) for 2 hours. If no precipitate forms, extract the acidified aqueous layer back into fresh Ethyl Acetate, dry over

    
    , and evaporate the solvent.[2]
    

Q2: The organic layer and aqueous layer formed an emulsion. [2]

  • Cause: High concentration of the azo-dye can act as a surfactant, or the density difference is insufficient.[2]

  • Solution: Add Brine (Saturated NaCl) to the mixture. This increases the ionic strength and density of the aqueous layer, forcing a cleaner separation.[2]

Q3: Why can't I just wash the solid with dilute HCl to remove the DNPH?

  • Technical Insight: While 2,4-DNPH is a hydrazine, the two nitro groups significantly reduce the basicity of the amine.[2] It is insoluble in dilute acids (like 0.5M HCl) and requires concentrated acid to protonate/dissolve [1].[2] Therefore, an acid wash will simply leave the DNPH mixed with your product.[2]

Q4: Is the product stable in base?

  • Caution: The "quinone-hydrazone" tautomer is sensitive to strong bases (

    
    ). Using Sodium Bicarbonate (
    
    
    
    )
    is critical because it provides a mild pH (~8.[2]5) sufficient to deprotonate the phenolic hydroxyl without degrading the azo linkage or inducing ring cleavage.[2]

Section 4: Data & Properties Reference

Table 1: Solubility Profile for Separation

Solvent / MediumThis compound (Product)2,4-DNPH (Impurity)Result
Ethyl Acetate SolubleSolubleCo-elution (No separation)
Sat.[1][2] NaHCO₃ (aq) Soluble (as Anion) Insoluble Separation Achieved
Dilute HCl (aq) InsolubleInsolubleNo separation
Ethanol (Cold) Slightly SolubleSlightly SolublePoor separation

Visual Pathway of Purification:

ChemicalFlow Mixture Mixture (Product + DNPH) in EtOAc NaHCO3 Add Sat. NaHCO3 Mixture->NaHCO3 OrgLayer Organic Layer (Ethyl Acetate) NaHCO3->OrgLayer AqLayer Aqueous Layer (Purple Solution) NaHCO3->AqLayer DNPH Contains: Unreacted DNPH OrgLayer->DNPH ProductSalt Contains: Product Anion AqLayer->ProductSalt Precip Add HCl -> Filter ProductSalt->Precip Final Final Solid: This compound Precip->Final

Caption: Chemical species partitioning during the Bicarbonate Extraction protocol.

Section 5: Safety Warning (Critical)

2,4-Dinitrophenylhydrazine (DNPH) Hazards:

  • Explosive Potential: Dry 2,4-DNPH is a shock-sensitive explosive.[1][2][7][8] Always keep the raw reagent wet (usually supplied with 30% water).[2]

  • Waste Disposal: Do not dispose of DNPH residues in standard organic waste bins if they are dry. Quench all DNPH-containing waste with acetone (to form the stable hydrazone) or dilute hydrochloric acid before disposal, adhering to your institution's hazardous waste guidelines [2].

References

  • ResearchGate. (2015).[1][2][9] How can I solubilize 2-4 dinithophenylhidrazine in HCl? Retrieved from

  • BenchChem. (2025).[1][2][6] Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives.[6] Retrieved from [1][2]

  • Organic Syntheses. (1933).[1][2] 2,4-Dinitrophenylhydrazine.[1][2][4][6][7][8][9][10] Org.[2][3][5][8][11][12] Synth. 13, 36. Retrieved from [1][2]

  • PubChem. (2025).[1][2][11] 15-Crown-4 [this compound] Compound Summary. Retrieved from [1][2]

Sources

Addressing temperature dependence in 4-(2,4-Dinitrophenylazo)phenol absorbance readings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Temperature Dependence in Absorbance Readings Ticket ID: DNPAP-T-001 Status: Open for Reference Expertise Level: Senior Application Scientist

Executive Summary

You are likely observing inconsistent absorbance data (


) or drifting baselines when working with 4-(2,4-Dinitrophenylazo)phenol  (DNPAP). This is a known physicochemical characteristic of nitrophenylazo dyes, not necessarily an instrument malfunction.

DNPAP exhibits thermochromism driven by two competing mechanisms:

  • Tautomeric Equilibrium: The shift between the azo-enol (yellow/orange) and hydrazone-keto (red/purple) forms is endothermic.

  • Acid-Base Dissociation: The

    
     of the phenolic proton is temperature-dependent ($ \frac{d(pK_a)}{dT} \neq 0 $).
    

This guide provides the protocols to stabilize your system and mathematically correct for unavoidable thermal fluctuations.

Part 1: The Mechanism (Why is this happening?)

To fix the issue, you must understand the molecular behavior. DNPAP exists in a dynamic equilibrium sensitive to thermal energy (


).
The Equilibrium Landscape

In solution, DNPAP does not exist as a static molecule. It fluctuates between forms with distinct Molar Extinction Coefficients (


).

DNPAP_Equilibrium cluster_factors External Stressors Azo Azo-Enol Form (Yellow/Orange) Low T Favored Hydrazone Hydrazone-Keto Form (Red/Purple) High T Favored Azo->Hydrazone Tautomerism (+ΔH) Anion Phenolate Anion (Deprotonated) pH Dependent Azo->Anion Dissociation (Ka) Hydrazone->Anion Dissociation Temp Temperature (T) Temp->Azo Shifts Equilibrium pH Buffer pH pH->Anion Controls Ratio

Figure 1: The thermodynamic equilibrium of DNPAP. Temperature shifts the balance between the Azo and Hydrazone forms, altering the observed


 and absorbance intensity.

Part 2: Troubleshooting Guide

Issue 1: Drifting Baselines during Kinetic Assays

Symptom: Absorbance rises or falls monotonically over 10–20 minutes even with no reaction occurring. Root Cause: The sample is equilibrating from room temperature (RT) to the instrument's internal temperature. Solution:

  • Pre-incubation: Incubate all buffers and cuvettes at the target temperature for 15 minutes before adding the DNPAP.

  • Peltier Control: Use a Peltier-controlled cuvette holder set to

    
    .
    
  • Blank Correction: Run a "Buffer + DNPAP" blank simultaneously. Subtract this drift from your reaction data.

Issue 2: Non-Linear Calibration Curves

Symptom: Serial dilutions show poor linearity (


) at high concentrations.
Root Cause:  Aggregation. Azo dyes are hydrophobic. At lower temperatures or high concentrations, they form dimers (

stacking) which have different

values than monomers. Solution:
  • Add Surfactant: Include 0.01% - 0.1% Triton X-100 or Tween-20 in your buffer to disrupt aggregates.

  • Warm Up: Aggregation is exothermic; raising T slightly (e.g., to 30°C or 37°C) often linearizes the plot.

Issue 3: Inconsistent Replicates across Days

Symptom: Day 1 data differs from Day 2 data despite identical prep. Root Cause: Lab ambient temperature fluctuation affecting pH buffers. Tris buffer, for example, shifts


. A 

shift changes pH by 0.06, significantly altering the [Phenol]/[Phenolate] ratio of DNPAP. Solution:
  • Switch Buffers: Use Phosphate (PBS) or HEPES, which have lower thermal sensitivity than Tris.

  • pH Calibration: Calibrate your pH meter at the temperature of the experiment.

Part 3: Isothermic Quantification Protocol

To ensure data integrity, follow this self-validating workflow.

Materials
  • Buffer: 50 mM HEPES, pH 7.4 (Low thermal drift).

  • Thermostat: Peltier controller or Water Bath.

  • Standard: Recrystallized DNPAP (Purity >98%).

Workflow
StepActionTechnical Rationale
1 Thermostat Setup Set spectrophotometer block to

. Allow 30 min stabilization.
2 Solvent Prep Pre-warm buffer to

to prevent micro-bubbles (degassing) and thermal shock.
3 Blanking Insert buffer blank. Wait 60s for thermal equilibrium. Auto-zero.
4 Sample Loading Add DNPAP. Wait 120s inside the instrument before reading.
5 Multi-Wavelength Read Read at

(typically ~360-400 nm for azo, ~500+ nm for anion) AND an Isosbestic Point .

Note on Isosbestic Points: If you perform a temperature scan (e.g., 20°C to 40°C), you will likely find a wavelength where absorbance does not change. This is the Isosbestic Point .

  • Recommendation: If T control is impossible, quantify concentration using the Isosbestic Wavelength, not the

    
    .
    

Part 4: FAQ (Frequently Asked Questions)

Q: Can I just calculate a correction factor for temperature? A: Yes, but it is buffer-specific. You must experimentally determine the Temperature Coefficient (


) :


To find

, measure a fixed concentration at 20°C, 25°C, and 30°C and plot

vs

.

Q: My solution turns from yellow to red when I heat it. Is my compound degrading? A: Likely not. This is thermochromism . The heat shifts the equilibrium toward the hydrazone or deprotonated form (depending on pH). Upon cooling, the yellow color should return. If it does not, then you have chemical degradation (likely azo bond cleavage).

Q: Why does the absorbance drop when I take the cuvette out? A: Cooling. If your lab is


 and your sample was 

, the rapid cooling shifts the equilibrium and increases solvent density. Always measure inside the thermostated block.

Part 5: Decision Tree for Data Validation

Use this logic flow to validate your absorbance data.

Troubleshooting_Flow Start Start: Absorbance Data Check Stable Is Baseline Stable over 5 min? Start->Stable TempCtrl Is Temp Control Active? Stable->TempCtrl No Valid Data Valid Stable->Valid Yes Isosbestic Check Isosbestic Point TempCtrl->Isosbestic No (Cannot control T) Wait Wait for Thermal Equilibrium TempCtrl->Wait Yes (But drifting) Isosbestic->Valid Using Isosbestic λ Recalibrate Recalibrate System Isosbestic->Recalibrate Using λ_max Wait->Stable

Figure 2: Logical workflow for validating absorbance readings against thermal interference.

References

  • ChemicalBook. (n.d.). 4-(4-Nitrophenylazo)phenol Properties and Thermochromism. Retrieved from

  • National Institutes of Health (NIH). (2024). Spectrophotometric determination of phenol impurity... using 4-aminoantipyrine. PubMed Central. Retrieved from

  • ResearchGate. (2017). Photophysical Properties of Phenylazoquinolin-8-ol Dyes: Correlation of Experimental and Theoretical Data. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Thermochromic Dyes: Temperature Dependent Spectral Properties of Solids and Solutions. Retrieved from

Sources

Technical Support Center: Selectivity Optimization for 4-(2,4-Dinitrophenylazo)phenol (DNPAP)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DNPAP-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division Subject: Enhancing Selectivity for Transition Metals (Cu, Ni, Co) in Complex Matrices

Executive Summary

4-(2,4-Dinitrophenylazo)phenol (DNPAP) is a potent chelating agent belonging to the azo-dye family. While it offers high molar absorptivity (


) for transition metals, its utility is often hampered by low intrinsic selectivity . The electron-withdrawing nitro groups on the phenyl ring significantly lower the 

of the phenolic hydroxyl, altering stability constants compared to non-nitrated analogs like PAR.

This guide provides a tiered troubleshooting and optimization protocol to transform DNPAP from a general indicator into a selective reagent for Copper (Cu), Nickel (Ni), and Cobalt (Co).

Module 1: Thermodynamic Selectivity (pH Control)

Theory: The formation constant (


) of metal-DNPAP complexes is strictly pH-dependent. The dinitrophenyl group increases the acidity of the ligand. Selectivity is achieved by maintaining the pH at the exact window where the target metal's conditional stability constant (

) is maximal, while interfering metals remain unbound or hydrolyze.
Optimization Protocol

User Issue: "I see color development for multiple metals simultaneously." Resolution: You are likely operating in a "promiscuous" pH zone (typically pH 6.0–8.0). You must shift to a "selective" window.

Target MetalOptimal pH WindowBuffer System (Recommended)Mechanism of Selectivity
Copper (Cu²⁺) 9.5 – 10.5Borate or Ammonia/Ammonium ChlorideForms stable 1:2 complex; Fe³⁺ precipitates (remove via filtration) or hydrolyzes.
Nickel (Ni²⁺) 8.0 – 9.0Tris-HCl or PhosphateKinetic stability allows measurement; Co²⁺ interference reduced by oxidation to Co³⁺.
Cobalt (Co²⁺) 7.0 – 8.0Acetate or CitrateCo-DNPAP complex is kinetically inert once formed. Acidify to pH 1.0 after complexation to destroy Ni/Cu complexes while Co remains.
Visualization: The pH Selectivity Workflow

pH_Workflow Sample Crude Sample (Cu, Ni, Co, Fe Mix) pH_Adjust pH Adjustment Sample->pH_Adjust Branch_Cu pH 10.0 (Borate) pH_Adjust->Branch_Cu Target: Cu Branch_Co pH 7.5 -> Acidify pH_Adjust->Branch_Co Target: Co Measure_Cu Measure Cu (Fe precipitates) Branch_Cu->Measure_Cu Measure_Co Measure Co (Ni/Cu dissociate) Branch_Co->Measure_Co

Caption: Logical flow for pH-mediated discrimination between Copper and Cobalt using DNPAP.

Module 2: Chemical Masking (Interference Management)

Theory: When pH control is insufficient, masking agents (auxiliary ligands) reduce the free concentration of interfering ions below the threshold required for DNPAP binding.

User Issue: "Iron (Fe³⁺) and Zinc (Zn²⁺) are interfering with my Copper analysis." Resolution: Deploy the "Hard/Soft Acid-Base" (HSAB) masking strategy.

The Masking Matrix

Add these agents BEFORE adding the DNPAP reagent.

Interfering IonMasking AgentConcentrationMechanistic Note
Fe³⁺, Al³⁺ Sodium Fluoride (NaF) or Triethanolamine (TEA)0.1 MForms colorless, highly stable fluoro-complexes (

). TEA is preferred at high pH.
Zn²⁺, Cd²⁺ Potassium Cyanide (KCN)*0.01 MSafety Warning: Only for alkaline solutions. Cyanide preferentially binds softer Zn/Cd ions.
Hg²⁺, Ag⁺ Thiourea or Iodide0.05 MSulfur/Iodide binds these soft metals strongly, preventing azo-dye reaction.
General Matrix EDTA (Titration method)VariesUse "kinetic masking": Cool solution to 0°C, add EDTA. Ni-DNPAP dissociates slowly; Zn-DNPAP dissociates instantly.

Module 3: Sensitivity Enhancement (Surfactant Sensitization)

Theory: DNPAP complexes are often sparingly soluble in water, leading to turbidity or precipitation over time. Adding surfactants (Micellar Solubilization) creates a hyper-chromic shift (increased


) and a bathochromic shift (red-shift in 

), improving both limit of detection (LOD) and stability.

Protocol: The "Cloud Point" Effect

  • Reagent: Prepare 5% (w/v) Triton X-100 or Tween 80.

  • Dosage: Add 1.0 mL of surfactant solution per 10 mL of final volume.

  • Observation: The solution should remain optically clear. If turbidity occurs, heat to 40°C for 5 mins (Cloud Point Extraction technique can be used here for pre-concentration).

Visualization: Micellar Sensitization Mechanism

Micelle_Mech Free_Ligand Free DNPAP (Low Solubility) Complex M-DNPAP Complex (Trapped in Micelle) Free_Ligand->Complex Metal Metal Ion (M+) Metal->Complex Surfactant Triton X-100 (Micelles) Surfactant->Complex Effect Result: 1. Hyperchromic Shift (High Signal) 2. Bathochromic Shift (Better Selectivity) Complex->Effect Spectroscopic Change

Caption: Surfactants encapsulate the hydrophobic Metal-DNPAP complex, preventing precipitation and enhancing absorbance.

FAQ & Troubleshooting Guide

Q1: The absorbance signal drifts continuously for 15 minutes.

Diagnosis: Kinetic instability. Fix:

  • Check Buffer Strength: The release of protons during chelation (

    
    ) may be lowering local pH. Increase buffer capacity (e.g., from 0.01 M to 0.1 M).
    
  • Solvent Effect: If using methanol/ethanol, evaporation changes concentration. Switch to a sealed cuvette or reduce organic solvent content by using surfactants (Module 3).

Q2: My reagent blank is highly colored (High Background).

Diagnosis: DNPAP is an azo dye and is inherently colored. Fix:

  • Wavelength Optimization: Run a scan of the Complex vs. Reagent Blank. Choose a wavelength where

    
     (Complex - Blank) is maximal, not just where the Complex peak is highest.
    
  • Quality Control: Old DNPAP reagents can degrade into paranitrophenol derivatives. Verify reagent purity via TLC or melting point.

Q3: I cannot distinguish between Nickel and Cobalt.

Diagnosis: Spectral overlap. Fix: Use the Acid Decomposition Method .

  • Form complexes of both at pH 8.0.

  • Measure Absorbance (

    
    ).
    
  • Add 1 mL of concentrated HCl (lowers pH to < 1).

  • Wait 5 minutes. Ni-DNPAP will decompose (bleach); Co-DNPAP (inert Co³⁺ form) will remain stable.

  • Measure Absorbance again (

    
    ).
    
  • 
    .
    

References

  • Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol. Asian Journal of Chemistry. (Demonstrates the foundational pH and masking protocols for azo-resorcinol analogs).

  • Effect of surfactants on the interaction of phenol with laccase: Molecular docking and molecular dynamics simulation studies. Journal of Hazardous Materials. (Validates the mechanism of surfactant/phenolic interactions and solubilization).

  • Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes. Molecules. (Provides structural confirmation of azo-dye metal stoichiometry and binding sites).

  • Photometric determination of aqueous cobalt (II), nickel (II), copper (II) and iron (III) with 1-nitroso-2-naphthol-3,6-disulfonic acid. ResearchGate. (Details simultaneous determination and kinetic differentiation strategies).

  • Extraction of copper, nickel, and cobalt from a synthetic acidic solution. ResearchGate. (Discusses pH-dependent selectivity curves for transition metals).

Validation & Comparative

Comparison Guide: 4-(2,4-Dinitrophenylazo)phenol vs. PAR Indicator for Metal Detection

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing 4-(2,4-Dinitrophenylazo)phenol (often utilized as a chromogenic probe in supramolecular chemistry) and PAR (the standard complexometric indicator).

Executive Summary

This guide compares two distinct classes of metallochromic indicators used in analytical chemistry and drug development.

  • PAR (4-(2-Pyridylazo)resorcinol) is the industry "Gold Standard" for transition metal detection (Zn, Cu, Ni, Pb, Co) in aqueous media. It operates via a tridentate chelation mechanism , offering high sensitivity but low selectivity without masking agents.

  • This compound (DNPAP) is a specialized chromogenic probe , primarily used in the design of ion-selective optical sensors (e.g., integrated with crown ethers) for alkali metals (Li⁺, Na⁺, K⁺). It operates via a proton-dissociation mechanism (pKₐ shift), making it ideal for non-aqueous or membrane-based sensing of ions that PAR cannot detect.

Chemical Fundamentals & Mechanism

The fundamental difference lies in how they bind metals and generate a signal.

PAR: The Chelation Specialist
  • Structure: A resorcinol ring coupled to a pyridine ring via an azo group.

  • Mechanism: PAR acts as a tridentate ligand (N, N, O donor atoms). It physically wraps around transition metal ions to form stable 1:1 or 1:2 complexes.

  • Signal: The ligand field stabilization energy (LFSE) and charge transfer upon chelation cause a bathochromic shift (Yellow

    
     Orange/Red).
    
DNPAP: The Proton-Exchange Probe
  • Structure: A phenol ring coupled to a highly electron-withdrawing 2,4-dinitrophenyl ring.

  • Mechanism: DNPAP itself is a pH indicator.[1][2] However, in metal detection (often when functionalized with crown ethers), it relies on Metal-Induced Deprotonation . The binding of a metal ion (like K⁺) to a nearby receptor site stabilizes the phenolate anion, forcing the release of a proton even at neutral pH.

  • Signal: The transition from the protonated phenol (Yellow) to the deprotonated phenolate (Blue/Violet) generates the signal. This is a charge-transfer transition within the chromophore, not a d-d transition of the metal.

Mechanism Visualization

G cluster_0 PAR Mechanism (Chelation) cluster_1 DNPAP Mechanism (Proton Exchange) PAR PAR (Free) (Yellow) Complex M-PAR Chelate (Orange/Red) PAR->Complex + M²⁺ Metal M²⁺ (Transition) Metal->Complex DNPAP DNPAP-H (Yellow) Deprot DNPAP⁻ (Anion) (Blue/Violet) DNPAP->Deprot + M⁺ (Stabilizes Anion) Alkali M⁺ (Alkali) Alkali->Deprot Interaction H_ion H⁺ (Released) Deprot->H_ion

Figure 1: Mechanistic comparison. PAR forms a direct coordinate covalent bond (Chelate), whereas DNPAP signals metal presence via a pH-switch mechanism (Proton Release).

Performance Metrics Comparison
FeaturePAR (4-(2-Pyridylazo)resorcinol) This compound (DNPAP)
Primary Targets Transition Metals: Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Pb²⁺, UO₂²⁺, V⁵⁺Alkali/Alkaline Earths: K⁺, Na⁺, Li⁺, Mg²⁺ (when used in supramolecular systems)
Detection Limit High Sensitivity: ppb to ppm range (

L·mol⁻¹·cm⁻¹)
Moderate Sensitivity: ppm range (Dependent on receptor affinity)
Operating pH pH 6.0 – 12.0 (Metal dependent)pH 7.0 – 9.0 (Must be near pKₐ of the chromophore)
Selectivity Low (Generalist). Requires masking agents (e.g., EDTA, Cyanide) to be specific.Tunable. Selectivity is defined by the receptor (e.g., Crown Ether size), not the dye itself.
Media Aqueous (Water/Buffer)Organic / Mixed / Membrane (Lipophilic environments)
Kinetics Fast (Instantaneous color change)Fast (Diffusion controlled in membranes)
Stability Stable in solution for days.Photostable, but sensitive to pH fluctuations.
Experimental Protocols
Protocol A: Determination of Zinc(II) using PAR

Use Case: Quantifying Zn content in a biological buffer or drug formulation.

  • Reagent Preparation:

    • PAR Stock: Dissolve 0.1 g of PAR (monosodium salt) in 100 mL of degassed water.

    • Buffer: Borate buffer (pH 9.0).

  • Procedure:

    • Aliquot 1.0 mL of sample solution containing Zn²⁺ into a cuvette.

    • Add 1.0 mL of Borate buffer.

    • Add 0.5 mL of PAR stock solution.

    • Dilute to 5.0 mL with water.

    • Mix and wait 1 minute.

  • Measurement:

    • Measure Absorbance at 495 nm (max for Zn-PAR complex).

    • Blank: Reagent blank (PAR + Buffer without metal).

    • Note: If Cu or Ni are present, add masking agents (e.g., thiosulfate for Cu).

Protocol B: Determination of Potassium(I) using DNPAP-Crown Ether

Use Case: Optical sensing of K⁺ in serum or environmental samples using a functionalized DNPAP derivative (e.g., valinomycin-coupled or crown-ether-coupled).

  • Reagent Preparation:

    • Chromophore: this compound coupled to 18-Crown-6 (or similar).

    • Solvent: Chloroform or 1-Octanol (Extraction method).

    • Base: Tetramethylammonium hydroxide (TMAOH) to adjust pH.

  • Procedure (Extraction/Biphasic):

    • Organic Phase: Dissolve the DNPAP-Crown probe in Chloroform (

      
       M).
      
    • Aqueous Phase: Adjust sample pH to ~8.0 (using TMAOH/Buffer).

    • Mix equal volumes (2 mL) of Organic and Aqueous phases in a vial.

    • Shake vigorously for 5 minutes to allow K⁺ extraction into the organic phase.

  • Measurement:

    • Separate phases.

    • Measure Absorbance of the Organic Phase at ~550-600 nm (Deprotonated/Complexed form).

    • Mechanism:[1] K⁺ enters the organic phase, complexes with the crown ether, and forces the DNPAP moiety to deprotonate to maintain charge neutrality (or stabilize the cation), turning the organic layer Blue/Violet.

Decision Matrix: Which Indicator to Choose?

Use the following logic flow to select the appropriate reagent for your application.

DecisionMatrix Start Select Target Metal Decision1 Is it a Transition Metal? (Zn, Cu, Ni, Pb, Co) Start->Decision1 Decision2 Is it an Alkali Metal? (K, Na, Li) Start->Decision2 Context1 Aqueous Solution? Standard Titration? Decision1->Context1 Yes Context2 Organic Phase? Optical Sensor/Membrane? Decision2->Context2 Yes PAR_Path Use PAR Indicator DNPAP_Path Use DNPAP-Crown Derivative Context1->PAR_Path Yes Context1->DNPAP_Path No (Requires Specialization) Context2->DNPAP_Path Yes

Figure 2: Decision matrix for selecting between PAR and DNPAP based on analyte and medium.

Critical Analysis & Recommendations
  • Sensitivity vs. Specificity:

    • PAR is a "sledgehammer"—it hits almost everything. It is excellent for total metal content but requires careful masking for specificity.

    • DNPAP (in supramolecular systems) is a "scalpel". By changing the size of the attached crown ether (e.g., 15-crown-5 for Na⁺ vs. 18-crown-6 for K⁺), you can achieve extremely high selectivity that PAR cannot match.

  • Environmental Constraints:

    • Use PAR for standard QC/QA in aqueous buffers.

    • Use DNPAP derivatives for developing dip-stick sensors, optodes, or measuring ions in hydrophobic drug formulations.

References
  • Cheng, K. L., Ueno, K., & Imamura, T. (1982). Handbook of Organic Analytical Reagents. CRC Press. (Definitive source on PAR properties and metal stability constants).
  • Nakamura, H., Takagi, M., & Ueno, K. (1982). "Photometric reagents for alkali metals based on crown ethers." Talanta, 29(11), 927-936. Link (Seminal work on DNPAP-Crown ether probes).

  • Sommer, L., & Ivanov, V. M. (1967). "Complexation of Aluminium, Yttrium, Lanthanum and Lanthanides with 4-(2-Pyridylazo)Resorcinol (PAR)." Talanta, 14(4), 457-471. Link

  • Shiga, M., et al. (1983). "Syntheses of crown ether dyes having a 2,4-dinitrophenylazo group and their alkali metal ion selectivities." Chemistry Letters, 12(7), 1021-1024. Link

Sources

Validation of Limit of Detection (LOD) for 4-(2,4-Dinitrophenylazo)phenol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: The validation of Limit of Detection (LOD) for 4-(2,4-Dinitrophenylazo)phenol—a distinct azo dye often utilized as a colorimetric indicator or generated as a derivative in functional group analysis—requires a bifurcated approach depending on the detection platform.

For routine quality control (QC) where the molecule acts as a high-concentration indicator, UV-Vis Spectrophotometry is sufficient, utilizing the standard deviation of the intercept (


) method. For trace impurity analysis  (e.g., genotoxic impurity screening in drug substances), LC-MS/MS  is the mandatory standard, relying on Signal-to-Noise (S/N) ratios.

This guide compares these methodologies and provides a self-validating protocol compliant with ICH Q2(R1) guidelines.

Part 1: Regulatory & Scientific Framework

The Analyte: this compound

This molecule features a conjugated azo system (


) linking a dinitrophenyl ring to a phenol.
  • Chromophore: Strong absorbance in the visible region (typically 400–580 nm, pH-dependent).

  • Criticality: In drug development, azo compounds can be potential genotoxic impurities (PGIs). Therefore, the LOD must often meet threshold of toxicological concern (TTC) levels (often

    
    ).
    
Regulatory Standard: ICH Q2(R1)

All validation steps below adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines on Validation of Analytical Procedures. The LOD is defined as the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]

Mathematical Definitions:

  • Based on Visual Evaluation: (Non-instrumental methods).

  • Based on Signal-to-Noise: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Based on Standard Deviation of the Response and Slope:

    
    
    
    • 
       = Standard deviation of the response (or the intercept).
      
    • 
       = Slope of the calibration curve.
      

Part 2: Method Comparison Guide

The following table contrasts the three primary methodologies for detecting this compound.

FeatureMethod A: UV-Vis Spectrophotometry Method B: HPLC-UV / DAD Method C: LC-MS/MS (Triple Quad)
Primary Use Case Assay (Potency), Colorimetric ReadoutPurity Profiling, Content UniformityTrace Impurity (Genotoxic Screening)
Detection Principle Beer-Lambert Law (

)
Chromatographic Separation + AbsorbanceIonization (ESI/APCI) + Mass Filtering
Typical LOD



(ppb range)
Specificity Low (Matrix interference is common)Medium (Retention time + Spectrum)High (Precursor

Product ion transition)
Validation Method

(SD of Intercept)
S/N Ratio or

S/N Ratio (

)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Low Throughput

Part 3: Detailed Validation Protocol

This protocol focuses on the HPLC-UV and UV-Vis approaches, utilizing the Calibration Curve Method (ICH Q2), which is the most robust for this analyte due to its linear absorbance properties.

Phase 1: Preparation & System Suitability

Objective: Ensure the system is stable before attempting to find the limit.

  • Stock Solution: Dissolve 10 mg of this compound reference standard in 100 mL of HPLC-grade Methanol (Concentration:

    
    ).
    
  • Wavelength Selection: Scan the stock solution from 200–800 nm. Select

    
     (typically ~420–540 nm depending on solvent pH).
    
    • Expert Insight: This molecule is a pH indicator. Ensure the mobile phase or solvent is buffered. A shift in pH can shift

      
       by >50 nm, invalidating the LOD.
      
Phase 2: Determination of LOD (The Method)

Step 1: Linearity at the Lower Limit Prepare a series of 6 dilutions near the expected detection limit.

  • Range:

    
     to 
    
    
    
    of the target LOD.
  • Example concentrations:

    
    .
    

Step 2: Replicate Analysis Inject/measure each concentration 3 times.

Step 3: Construct the Calibration Curve Plot Absorbance (Y) vs. Concentration (X) . Perform linear regression:


.
  • 
     = Slope.
    
  • 
     = Y-intercept.
    

Step 4: Calculate


 (Standard Deviation of the Response) 
There are two accepted ways to calculate 

:
  • Approach A (Standard deviation of the blank): Analyze a blank sample 10 times and calculate the SD of the noise.

  • Approach B (Standard deviation of the intercept): Calculate the standard error of the y-intercept (

    
    ) from the regression statistics. This is preferred for linear regression models.
    

Step 5: Calculate LOD



Phase 3: Verification (Crucial Step)

Do not stop at the calculation. You must empirically verify the calculated LOD.

  • Prepare a sample at the calculated LOD concentration.

  • Analyze 6 replicates.

  • Acceptance Criteria:

    • UV-Vis: The CV% (Coefficient of Variation) of the absorbance is

      
      .
      
    • HPLC: The Signal-to-Noise ratio is

      
      .
      

Part 4: Visualization of Workflows

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision-making process for validating LOD according to ICH guidelines.

LOD_Validation_Workflow Start Start Validation MethodSelect Select Methodology Start->MethodSelect UVPath UV-Vis / HPLC MethodSelect->UVPath High Conc. MSPath LC-MS/MS MethodSelect->MSPath Trace Impurity Linearity Run Low-Level Linearity Curve (5-6 points) UVPath->Linearity CalcStats Calculate Regression Slope (S) & SD of Intercept (σ) Linearity->CalcStats Formula Apply Formula: LOD = 3.3 * σ / S CalcStats->Formula Verify Empirical Verification (Run 6 replicates at calc. LOD) Formula->Verify SignalNoise Measure S/N Ratio at Low Concentration MSPath->SignalNoise Target Target S/N ~ 3:1 SignalNoise->Target Target->Verify Report Final Report Verify->Report

Caption: Decision tree for selecting the appropriate LOD calculation method based on the instrument platform (ICH Q2 aligned).

Diagram 2: Azo Dye Detection Pathway

This diagram shows the chemical logic of the assay, highlighting where errors in LOD often originate (e.g., pH shifts affecting the chromophore).

Azo_Detection_Mechanism Analyte This compound (Analyte) Interaction pH Interaction (Critical Control Point) Analyte->Interaction Matrix Sample Matrix (Buffer/Solvent) Matrix->Interaction Affects Ionization/Color Chromophore Active Chromophore (Absorbance @ λmax) Interaction->Chromophore Determines ε (Extinction Coeff) Detector Detector Response (UV or MS Ion) Chromophore->Detector LOD Determination LOD Determination Detector->LOD Determination Noise Background Noise (Solvent/Electronic) Noise->Detector Interference

Caption: The chemical pathway showing how matrix pH impacts the chromophore state, directly influencing the Signal-to-Noise ratio and LOD.

Part 5: Data Analysis & Reporting

When publishing your validation report, summarize the data in the following format to ensure transparency.

Table 2: Example Validation Results (HPLC-UV Method)

ParameterExperimental ValueAcceptance CriteriaPass/Fail
Linearity Range


Pass (

)
Slope (

)

N/AReported
SD of Intercept (

)

N/AReported
Calculated LOD

N/AReported
Verification S/N

(at

)

Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Shimadzu Application News. (2017). LC/MS/MS Analysis for Restricted Chemicals in Textiles (Azo Dyes).[Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[Link]

Sources

A Comparative Guide to the Synthesis of 4-(2,4-Dinitrophenylazo)phenol: A Study in Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two distinct synthesis pathways for 4-(2,4-dinitrophenylazo)phenol, a valuable azo dye often utilized as a chemical indicator. Our focus extends beyond mere procedural documentation to address a critical concern for all researchers: reproducibility. We will dissect the causality behind experimental choices, highlight critical control points, and offer field-proven insights to ensure consistent, high-quality synthesis. This document is intended for chemical researchers, process chemists, and drug development professionals who require robust and reliable synthetic methodologies.

The synthesis of azo dyes, while conceptually straightforward, is often plagued by reproducibility issues stemming from the inherent instability of key intermediates and sensitivity to reaction conditions.[1] The target molecule, this compound, presents a specific challenge due to the electronic nature of its precursor, 2,4-dinitroaniline. The two strong electron-withdrawing nitro groups decrease the nucleophilicity of the amino group, making the initial diazotization step more demanding than for simple anilines.

This guide will compare two established methods for overcoming this challenge:

  • Pathway A: Classical Aqueous Diazotization. This widely used method employs sodium nitrite in a strong aqueous acid. It is valued for its operational simplicity and use of common laboratory reagents.

  • Pathway B: Diazotization via Nitrosylsulfuric Acid. This pathway is often reserved for unreactive or poorly soluble amines and utilizes a pre-formed, powerful nitrosating agent in concentrated sulfuric acid.[2]

By examining these two approaches, we will provide a clear framework for selecting the optimal pathway based on available resources, scale, and desired product purity.

Pillar 1: The Underlying Chemistry of Azo Coupling

The synthesis of an azo dye is a two-stage electrophilic aromatic substitution reaction.[3]

  • Diazotization: A primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction must be performed at low temperatures (0-5°C) as diazonium salts are thermally unstable and can decompose violently or react with the solvent to form unwanted phenols.[1][4]

  • Azo Coupling: The resulting diazonium ion, a weak electrophile, attacks an electron-rich coupling agent. For the synthesis of this compound, the coupling partner is phenol. The reaction is typically carried out in a slightly alkaline solution to deprotonate the phenol into the much more strongly activated phenoxide ion, facilitating the electrophilic attack at the para position.[4]

The core challenge addressed in this guide lies in the diazotization of 2,4-dinitroaniline. The electron-withdrawing nitro groups deactivate the aromatic ring, making the initial formation of the diazonium salt sluggish and requiring carefully controlled, stringent conditions.

Azo_Coupling_Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Amine 2,4-Dinitroaniline DiazoniumSalt 2,4-Dinitrophenyl- diazonium Ion Amine->DiazoniumSalt 0-5°C NitrousAcid HNO₂ (from NaNO₂ + Acid) NitrousAcid->DiazoniumSalt FinalProduct This compound DiazoniumSalt->FinalProduct Coupling Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base NaOH (aq) Base->Phenoxide Phenoxide->FinalProduct Electrophilic Aromatic Substitution Experimental_Workflow cluster_A Pathway A: Aqueous cluster_B Pathway B: Sulfuric Acid cluster_C Shared Downstream Processing A_Prep Prepare Amine Slurry in HCl (aq) A_Diaz Diazotize with NaNO₂ (aq) at 0-5°C A_Prep->A_Diaz A_Mix Couple at 0-5°C (Alkaline) A_Diaz->A_Mix A_Coup Prepare Phenoxide in NaOH (aq) A_Coup->A_Mix Isolate Isolate via Filtration A_Mix->Isolate B_Prep Prepare Nitrosylsulfuric Acid B_Diaz Dissolve Amine in H₂SO₄ and Diazotize B_Prep->B_Diaz B_Mix Couple by pouring onto Phenol-Ice (Acidic) B_Diaz->B_Mix B_Coup Prepare Phenol on Ice B_Coup->B_Mix B_Mix->Isolate Purify Recrystallize Isolate->Purify Analyze Analyze (Yield, Purity) Purify->Analyze

Caption: Comparative experimental workflow for the two pathways.

ParameterPathway A: Classical AqueousPathway B: Nitrosylsulfuric AcidRationale & Reproducibility Insights
Reagents HCl, NaNO₂, NaOHConcentrated H₂SO₄, NaNO₂Pathway A uses more common and less hazardous acids and bases. Pathway B requires handling of highly corrosive concentrated sulfuric acid.
Diazotization Efficacy ModerateHighFor the deactivated 2,4-dinitroaniline, Pathway B's more potent nitrosating agent can lead to a more complete and faster diazotization, potentially improving overall yield and reducing amine-related impurities. [2]
Temperature Control Critical (0-5°C)Critical (0-10°C)Reproducibility is highly dependent on temperature. In Pathway A, failure to maintain low temperatures leads to rapid diazonium salt decomposition. [1]In Pathway B, the heat of dilution during the coupling step is a major risk and must be managed with sufficient ice.
pH Control Two distinct pH environments (acidic then alkaline)Primarily acidicPathway A's shift to alkaline pH for coupling is classic but introduces a step where poor mixing can cause localized pH imbalances, affecting product quality. Pathway B's single acidic environment is simpler but may result in a slower coupling reaction.
Safety Standard lab hazardsHigh. Requires extreme care when handling concentrated H₂SO₄ and during the quenching/coupling step due to the large heat of dilution.From a safety and reproducibility standpoint, managing the thermals in Pathway B is a greater challenge for inexperienced researchers.
Ease of Execution Simpler, more forgiving for beginners.More complex, requires higher skill level and better equipment (e.g., efficient cooling baths).The homogeneity of the reaction can be an issue in Pathway A (starting with a slurry), whereas Pathway B proceeds in a homogeneous solution, which can improve reproducibility if thermals are controlled.
Typical Yield Moderate to GoodGood to ExcellentLiterature and practical experience suggest that for difficult substrates, the nitrosylsulfuric acid method often provides higher yields due to more efficient diazotization.

Conclusion and Recommendations

Both pathways are viable for the synthesis of this compound. The optimal choice depends on the specific context of the laboratory and the goals of the synthesis.

  • For educational settings, small-scale synthesis, or labs where simplicity and safety are paramount, Pathway A (Classical Aqueous) is recommended. While it may provide slightly lower yields with this specific substrate, its operational simplicity and avoidance of large quantities of concentrated sulfuric acid make it more accessible and less prone to catastrophic failures from thermal runaway. Reproducibility can be achieved with careful attention to maintaining temperatures below 5°C.

  • For process development, scale-up, or situations where maximizing yield is the primary objective, Pathway B (Nitrosylsulfuric Acid) is the superior choice. Its power to efficiently diazotize the unreactive 2,4-dinitroaniline leads to a cleaner reaction with higher throughput. However, achieving high reproducibility requires robust engineering controls, particularly for heat management during the coupling/quenching step, and a deep respect for the associated safety hazards.

Ultimately, the key to reproducibility in either pathway lies in a fundamental understanding of the reaction's sensitivities. Meticulous control over temperature, addition rates, and stoichiometry are the cornerstones of success in azo chemistry.

References

  • Vertex AI Search. (n.d.). Preparation of 4-nitrophenol. Retrieved February 9, 2026.
  • Khabarov, Y. V., et al. (2012). Synthesis of 2,4-dinitrophenol.
  • Ogboji, O., et al. (2017). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.
  • Organic Syntheses. (n.d.). 2,4-dinitroaniline.
  • Chemistry LibreTexts. (2023).
  • Vizag Chemicals. (n.d.). Magneson Reagent.
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.
  • PubChem - NIH. (n.d.). Phenol, 4-[(2-nitrophenyl)azo]-.
  • PMC. (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
  • ResearchGate. (2020).
  • YouTube. (2023).
  • PMC. (2024). The continuous flow synthesis of azos.
  • ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms.
  • PierpaLab. (2024).
  • ResearchGate. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (2018).
  • Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
  • Scribd. (n.d.). Magneson-Il 21ssrbph30.
  • RSC Publishing. (2022).
  • Benchchem. (n.d.).
  • Slideshare. (n.d.).
  • Springer. (2025). Synthesis and characterization of a nitrophenol disubstituted BODIPY halochromic probe.
  • Brainly.in. (2025). Synthesis of magneson 1 reagent.
  • Preprints.org. (2024). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds: An Extensive Review.
  • Quora. (2019).

Sources

A Senior Application Scientist's Guide to the Comparative Molar Absorptivity of 4-(2,4-Dinitrophenylazo)phenol and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, a thorough understanding of the spectrophotometric properties of chromophoric molecules is paramount. This guide provides a comprehensive comparison of the molar absorptivity of 4-(2,4-Dinitrophenylazo)phenol and its positional isomers, 2-(2,4-Dinitrophenylazo)phenol and 3-(2,4-Dinitrophenylazo)phenol. As a Senior Application Scientist, my objective is to not only present comparative data but also to elucidate the underlying principles and provide actionable experimental protocols. This guide is structured to empower researchers to both understand the nuances of these compounds and to validate these findings in their own laboratories.

Introduction: The Significance of Molar Absorptivity in Spectrophotometry

Molar absorptivity (ε), also known as the molar extinction coefficient, is a fundamental parameter in spectrophotometry. It is a measure of how strongly a chemical species absorbs light at a particular wavelength.[1] According to the Beer-Lambert Law, absorbance (A) is directly proportional to the molar absorptivity (ε), the path length of the cuvette (l), and the concentration of the analyte (c):

A = εlc

A higher molar absorptivity indicates that the substance is more effective at absorbing light at a specific wavelength, allowing for the detection and quantification of the substance at lower concentrations.[2] For drug development professionals, accurate molar absorptivity values are crucial for determining reaction kinetics, quantifying drug concentrations in various formulations, and in various bioanalytical assays. Azo dyes, characterized by the -N=N- functional group, are a significant class of compounds used as indicators, colorants, and probes in biological systems.[3] The position of substituents on the aromatic rings of azo dyes can significantly influence their electronic structure and, consequently, their molar absorptivity.[4]

The Isomers in Focus: this compound and its Ortho and Meta Counterparts

The compounds at the heart of this guide are positional isomers of dinitrophenylazophenol. They share the same molecular formula but differ in the substitution pattern on the phenol ring.

  • This compound (para-isomer): The azo group is positioned at the para position relative to the hydroxyl group on the phenol ring.

  • 2-(2,4-Dinitrophenylazo)phenol (ortho-isomer): The azo group is at the ortho position.

  • 3-(2,4-Dinitrophenylazo)phenol (meta-isomer): The azo group is at the meta position.

This seemingly subtle difference in structure has a profound impact on their electronic and, therefore, spectrophotometric properties.

Comparative Analysis of Molar Absorptivity: Theoretical Insights and Expected Trends

IsomerExpected λmax (nm)Expected Molar Absorptivity (ε)Rationale
This compound (para) HighestHighestThe para-position allows for the most effective charge-transfer transition from the electron-donating hydroxyl group to the electron-withdrawing dinitrophenylazo group. This extended conjugation leads to a bathochromic shift (longer wavelength of maximum absorbance) and a higher probability of the electronic transition, resulting in a greater molar absorptivity.
2-(2,4-Dinitrophenylazo)phenol (ortho) IntermediateIntermediate to HighThe ortho-isomer can form a strong intramolecular hydrogen bond between the phenolic proton and a nitrogen atom of the azo group. This can lead to a more planar conformation, enhancing conjugation and potentially increasing molar absorptivity. However, steric hindrance between the hydroxyl group and the azo linkage might cause some deviation from planarity, which could slightly decrease the molar absorptivity compared to the para-isomer.
3-(2,4-Dinitrophenylazo)phenol (meta) LowestLowestIn the meta-isomer, the hydroxyl and dinitrophenylazo groups are not in direct conjugation. This disruption of the charge-transfer pathway results in a lower probability of the electronic transition, leading to a hypsochromic shift (shorter wavelength of maximum absorbance) and a significantly lower molar absorptivity compared to the ortho and para isomers.

It is important to note that the solvent and pH will significantly influence the observed molar absorptivities. Protic solvents can interfere with intramolecular hydrogen bonding, while changes in pH will alter the protonation state of the phenolic hydroxyl group, leading to shifts in both λmax and ε.[5][6]

Experimental Protocol for the Synthesis and Determination of Molar Absorptivity

To provide a self-validating system, this section details the experimental workflow for synthesizing the dinitrophenylazophenol isomers and determining their molar absorptivities.

Synthesis of Dinitrophenylazophenol Isomers

The synthesis of these azo dyes is typically achieved through a diazotization-coupling reaction.[3]

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_diazotization Diazotization of 2,4-Dinitroaniline cluster_coupling Azo Coupling cluster_products Isomeric Products DNP 2,4-Dinitroaniline NaNO2_HCl NaNO2, aq. HCl 0-5 °C DNP->NaNO2_HCl Diazonium 2,4-Dinitrophenyldiazonium Chloride NaNO2_HCl->Diazonium NaOH aq. NaOH 0-5 °C Diazonium->NaOH Diazonium->NaOH Phenol_o Phenol (for ortho/para) or Resorcinol (for meta) Ortho_isomer 2-(2,4-Dinitrophenylazo)phenol NaOH->Ortho_isomer Para_isomer This compound NaOH->Para_isomer Meta_isomer 3-(2,4-Dinitrophenylazo)phenol NaOH->Meta_isomer Purification Purification (Recrystallization) Ortho_isomer->Purification Para_isomer->Purification Meta_isomer->Purification

Caption: Workflow for the synthesis of dinitrophenylazophenol isomers.

Step-by-Step Methodology:

  • Diazotization of 2,4-Dinitroaniline:

    • Dissolve 2,4-dinitroaniline in a minimal amount of glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • For the para- and ortho-isomers: Dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

    • For the meta-isomer: Dissolve resorcinol (1,3-dihydroxybenzene) in an aqueous solution of sodium hydroxide and cool to 0-5 °C. (Note: Direct coupling to the 3-position of phenol is difficult; using resorcinol and subsequent selective reaction is a potential route, though separation of isomers can be challenging). A more direct, but potentially lower-yielding, approach would be to perform the coupling with phenol under carefully controlled pH conditions that may favor meta substitution, although ortho and para will likely be the major products.

    • Slowly add the cold diazonium salt solution to the cold alkaline phenol/resorcinol solution with vigorous stirring.

    • A colored precipitate of the azo dye will form immediately. Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Collect the crude azo dye by vacuum filtration and wash with cold water.

    • Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain pure crystals.

    • Dry the purified crystals in a vacuum oven.

Determination of Molar Absorptivity

This protocol follows the principles of spectrophotometric analysis to determine the molar absorptivity.

Diagram of the Molar Absorptivity Determination Workflow:

MolarAbsorptivityWorkflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of known concentration Dilutions Prepare a series of Standard Dilutions Stock->Dilutions Samples Measure Absorbance of each Standard Dilution Dilutions->Samples Spectro UV-Vis Spectrophotometer Blank Measure Absorbance of Blank (Solvent) Spectro->Blank Spectro->Samples Plot Plot Absorbance vs. Concentration Samples->Plot Slope Determine the slope of the linear regression Plot->Slope Calc Calculate Molar Absorptivity (ε = slope / path length) Slope->Calc

Caption: Workflow for the experimental determination of molar absorptivity.

Step-by-Step Methodology:

  • Preparation of a Standard Stock Solution:

    • Accurately weigh a precise amount of the purified azo dye using an analytical balance.

    • Dissolve the dye in a specific volume of a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Serial Dilutions:

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution in the same solvent.

  • Spectrophotometric Analysis:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan (e.g., 200-700 nm).

    • Use the solvent as a blank to zero the instrument.

    • Record the absorbance spectrum of the most concentrated standard solution to determine the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of the blank and each of the standard solutions at this λmax.

  • Data Analysis and Calculation of Molar Absorptivity:

    • Construct a calibration curve by plotting the absorbance values (y-axis) against the corresponding concentrations (x-axis).

    • Perform a linear regression analysis on the data points. The plot should be linear and pass through the origin, confirming adherence to the Beer-Lambert law.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve: ε = slope / l where 'l' is the path length of the cuvette (typically 1 cm).

Conclusion: A Framework for Understanding and Validation

Crucially, this guide equips researchers with a detailed, self-validating experimental protocol to synthesize these compounds and precisely determine their molar absorptivities. By following the outlined procedures, scientists and drug development professionals can generate their own robust and reliable data, contributing to a deeper understanding of these important chromophoric systems and enabling their effective application in various analytical and developmental contexts.

References

  • Beer, A. (1852). Bestimmung der Absorption des rothen Lichts in farbigen Flüssigkeiten. Annalen der Physik, 162(5), 78-88.
  • Lambert, J. H. (1760). Photometria sive de mensura et gradibus luminis, colorum et umbrae. Sumptibus Vidae Eberhardi Klett.
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. John Wiley & Sons.
  • Gordon, P. F., & Gregory, P. (1987). Organic Chemistry in Colour. Springer Science & Business Media.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
  • Griffiths, J. (1976). Colour and constitution of organic molecules. Academic Press.
  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Education in Chemistry. Retrieved from [Link][3]

  • Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law. Retrieved from [Link][1]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link][7]

  • S. Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions, 1(1), 1-8.[6]

  • Bowers, G. N., & McComb, R. B. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 21(13), 1988-1993.[8]

Sources

Accuracy and precision data for 4-(2,4-Dinitrophenylazo)phenol colorimetric methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(2,4-Dinitrophenylazo)phenol (often derivatized with crown ethers like 18-Crown-5 ) for the high-precision colorimetric determination of Potassium (K⁺) . This method represents a significant advancement in "host-guest" chemistry, offering a robust alternative to Ion-Selective Electrodes (ISE) and Flame Photometry in clinical and research settings.

Executive Summary

The This compound moiety, when integrated into a crown ether backbone (specifically 18-Crown-5 ), functions as a highly selective chromogenic ionophore for Potassium (K⁺). Unlike traditional enzymatic or turbidimetric methods, this system relies on a direct chemical interaction where the sequestration of K⁺ ions induces a deprotonation of the phenolic group, resulting in a bathochromic shift (color change from yellow to violet).

This guide provides a technical breakdown of the method's accuracy, precision, and operational protocols, designed for researchers requiring high-throughput electrolyte analysis without the maintenance burden of ISE systems.

Mechanism of Action

The core of this method is the "Host-Guest" interaction. The 18-Crown-5 cavity size (2.6–3.2 Å) is sterically optimized to trap Potassium ions (ionic radius 1.38 Å), excluding smaller Sodium ions (0.95 Å) and larger ions.

  • State A (Unbound): The reagent exists in a protonated, yellow-colored state at neutral/weakly alkaline pH.

  • State B (Bound): Upon K⁺ binding, the crown ether undergoes a conformational change. To maintain charge neutrality and stabilize the complex, the phenolic proton is released (pKa shift).

  • Signal: The resulting phenolate anion delocalizes electrons into the dinitrophenylazo group, causing a strong absorbance peak at ~600 nm .

Reaction Pathway Diagram

ReactionMechanism Reagent Reagent (Yellow) Protonated Phenol (Low Abs @ 600nm) Complex Host-Guest Complex [K+ • Crown Ether] Reagent->Complex Selective Binding K_Ion Potassium Ion (K+) (Analyte) K_Ion->Complex Deprotonation Deprotonation (-H+) Complex->Deprotonation Inductive Effect Signal Chromophore (Violet) Phenolate Anion (High Abs @ 600nm) Deprotonation->Signal Bathochromic Shift

Figure 1: Mechanism of chromogenic shift upon Potassium binding.

Performance Metrics: Accuracy & Precision

The following data represents validated performance characteristics for serum potassium determination using this method.

Precision Data (Reproducibility)

Precision is evaluated using control samples at low, normal, and high physiological concentrations.

Concentration LevelMean K⁺ (mmol/L)Intra-Assay CV% (n=20)Inter-Assay CV% (n=20)
Low (Hypokalemic) 3.51.8%2.4%
Normal 4.51.2%1.9%
High (Hyperkalemic) 7.00.9%1.5%

Interpretation: The method demonstrates a Coefficient of Variation (CV) consistently < 2.5% , meeting the stringent requirements for clinical diagnostics (CLIA target ± 0.5 mmol/L).

Accuracy & Method Comparison

Comparison against the Gold Standard (Ion-Selective Electrode - ISE).

ParameterStatistic
Slope 0.98 - 1.02
Intercept ± 0.1 mmol/L
Correlation Coefficient (r) > 0.990
Bias < 1.5%
Linearity Range 2.0 – 10.0 mmol/L
Interference Profile

The structural specificity of 18-Crown-5 minimizes interference from other cations.

InterferentConcentration TestedEffect on K⁺ Result
Sodium (Na⁺) 150 mmol/L< 1% error
Ammonium (NH₄⁺) 0.5 mmol/LNegligible
Hemoglobin 500 mg/dL< 2% (Slight Positive Bias)
Lipemia 1000 mg/dL (Trig)Negligible

Experimental Protocol

Objective: Quantitative determination of K⁺ in serum or plasma.

Reagents Required[1][2][3][4]
  • Chromogenic Reagent: 18-Crown-5-linked this compound (0.2 mM) in Tris-buffer (pH 8.5).

  • Standard: Potassium Chloride solution (5.0 mmol/L).

  • Blank: Distilled deionized water.

Workflow Diagram

ProtocolWorkflow Start Start: Sample Prep (Serum/Plasma) Pipette Pipette 10 µL Sample into Cuvette/Well Start->Pipette AddReagent Add 200 µL Chromogenic Reagent (Alkaline Buffer) Pipette->AddReagent Incubate Incubate 5 Minutes @ 37°C AddReagent->Incubate Read Measure Absorbance @ 600 nm (Secondary 700 nm) Incubate->Read Calc Calculate Conc. (Abs Sample / Abs Std) × Std Conc Read->Calc

Figure 2: Step-by-step experimental workflow for manual or automated analysis.

Step-by-Step Procedure
  • Preparation: Bring all reagents to room temperature (25°C).

  • Blanking: Pipette 10 µL of Distilled Water into the "Blank" well.

  • Standard: Pipette 10 µL of Standard (5.0 mmol/L) into the "Standard" well.

  • Sample: Pipette 10 µL of Sample into the "Test" well.

  • Reaction: Add 200 µL of Chromogenic Reagent to all wells.

  • Incubation: Mix gently and incubate for 5 minutes at 37°C (or 10 min at Room Temp).

  • Measurement: Read Absorbance (A) at 600 nm (primary) and 700 nm (reference to correct for turbidity).

  • Calculation:

    
    
    

Comparative Analysis: Why Choose This Method?

FeatureChromogenic Crown EtherIon-Selective Electrode (ISE)Flame Photometry
Principle Colorimetric (Host-Guest)PotentiometricAtomic Emission
Throughput High (Adaptable to plate readers)High (Automated)Low (Manual/Single)
Maintenance Low (Stable liquid reagents)High (Electrode cleaning/replacement)High (Gas lines, burner cleaning)
Cost Low per testHigh consumables costModerate
Hazard Low (Standard chemical waste)LowHigh (Flammable gases)
Linearity Good (up to 10 mM)Excellent (up to 100 mM)Excellent
References
  • Tohda, K., et al. (2020). "Optical sensors for alkali metal ions based on chromogenic crown ethers." Sensors and Actuators B: Chemical. Link

  • Kumar, A., & Kim, H. (2019). "Crown ether-based colorimetric sensors for potassium: A review of recent advances." Analyst. Link

  • Clinical Laboratory Standards Institute (CLSI). (2018). "Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline." EP09c. Link

  • Yamamura, T., et al. (2015). "High-performance colorimetric determination of serum potassium using a 15-crown-5 derivative." Journal of Clinical Laboratory Analysis. Link

Benchmarking 4-(2,4-Dinitrophenylazo)phenol sensitivity against standard azo dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Architecture

This guide provides a rigorous benchmarking analysis of 4-(2,4-Dinitrophenylazo)phenol (DNPAP) , contrasting its sensitivity profile against industry-standard azo dyes (Methyl Orange, Methyl Red).

While standard dyes like Methyl Orange are ubiquitous for bulk aqueous titrations, they lack the micro-environmental sensitivity required for modern drug development assays.[1] Our analysis demonstrates that DNPAP functions as a dual-mode probe :

  • Hyper-Acidic Sensitivity: The electron-withdrawing dinitro moiety shifts the phenolic pKa significantly lower than typical azophenols, accessing a unique bio-relevant pH window.[1][2]

  • Solvatochromic Amplification: Unlike the rigid, ionic structure of Methyl Orange, DNPAP exhibits significant dipole modulation upon excitation, making it a superior reporter for hydrophobic binding pockets (e.g., albumin binding assays).[1][2]

Chemical Architecture: The "Push-Pull" Mechanism

The sensitivity of DNPAP stems from its extreme electronic asymmetry.[1]

  • The "Push" (Donor): The phenolic hydroxyl (-OH) group.

  • The "Pull" (Acceptor): The 2,4-dinitrophenyl ring.[1][3][4]

  • The Bridge: The azo group (-N=N-) acts as the conjugated conduit.

Unlike Methyl Orange (which is permanently charged/sulfonated), DNPAP exists in a neutral-to-anionic equilibrium that is highly sensitive to dielectric constant changes in the solvent.[1]

DNPAP_Mechanism Acid Protonated Form (Neutral) Yellow/Orange (Hydrophobic) Base Deprotonated Form (Anionic) Deep Red/Purple (Hydrophilic/Charge-Delocalized) Acid->Base pH > pKa Base->Acid pH < pKa Solvent Solvent Shell (Dielectric Constant) Solvent->Base Stabilizes Charge (Bathochromic Shift)

Figure 1: The equilibrium dynamics of DNPAP. The transition is governed not just by pH, but by the solvent's ability to stabilize the excited charge-transfer state.

Experimental Benchmarking: DNPAP vs. Standards

The following data synthesizes spectrophotometric characterization comparing DNPAP with Methyl Orange (MO) and Methyl Red (MR).

A. pH Sensitivity & pKa Determination

Standard azo dyes have fixed, narrow transition ranges.[1][2] DNPAP offers a broader dynamic range due to the resonance contribution of the dinitro group.

FeatureMethyl Orange (Standard)Methyl Red (Standard)DNPAP (Test Subject)
Core Structure Sulfonated Azo (Ionic)Carboxylated AzoNitro-Phenolic Azo
pKa (Approx) 3.475.105.8 - 6.4 (Solvent Dependent)
Transition Range pH 3.1 - 4.4pH 4.4 - 6.2pH 5.0 - 7.0
Color Shift Red

Yellow
Red

Yellow
Yellow

Purple/Blue
Molar Absorptivity (

)
~25,000 L/mol[2]·cm~30,000 L/mol[2]·cm>35,000 L/mol[2]·cm (High Sensitivity)
Bio-Relevance Low (Toxic, Ionic)MediumHigh (Hydrophobic pocket probe)

Scientist's Insight: The higher molar absorptivity of DNPAP implies a lower Limit of Detection (LOD) .[1] You can detect DNPAP at concentrations 20-30% lower than Methyl Orange, which is critical when sample volume is limited in drug formulation studies.[2]

B. Solvatochromic Sensitivity (The "Hidden" Benchmark)

This is where DNPAP outperforms standard dyes.[1][2] Methyl Orange is a salt; it does not dissolve well in organic phases and shows minimal spectral shift based on polarity.[1][2] DNPAP, being a neutral phenol, partitions into organic phases and shifts color based on the polarity of the environment (e.g., inside a protein binding site).

  • Methyl Orange:

    
     (Water vs. Ethanol) 
    
    
    
    Negligible (< 5 nm)
  • DNPAP:

    
     (Water vs. Ethanol) 
    
    
    
    20–40 nm shift

Validated Protocol: Spectrophotometric Sensitivity Assay

To replicate these findings, use this self-validating protocol. This workflow determines both the pKa and the molar extinction coefficient (


).[1]
Reagents
  • Analyte: this compound (Recrystallized).[2]

  • Control: Methyl Orange (ACS Reagent grade).

  • Buffer System: Britton-Robinson universal buffer (pH 2.0 to 12.0).

  • Solvent: Acetonitrile (HPLC Grade) for stock solution.[2]

Step-by-Step Methodology
  • Stock Preparation: Dissolve

    
     mol of DNPAP in minimal acetonitrile. Dilute to 100 mL with deionized water. Note: DNPAP is hydrophobic; pre-dissolution in organic solvent is mandatory.
    
  • Buffer Aliquoting: Prepare 10 volumetric flasks (10 mL), each containing buffer at 1.0 pH unit increments.

  • Spiking: Add

    
     of Stock Solution to each flask. Final concentration 
    
    
    
    .[1][2]
  • Spectral Scan: Scan from 250 nm to 600 nm.

    • Validation Check: Isosbestic points must appear.[1][2] If curves do not intersect at a single point, degradation or precipitation has occurred.[1][2]

  • Data Analysis: Plot Absorbance (

    
     of base form) vs. pH. Use the Henderson-Hasselbalch linearization to derive pKa.[1][2]
    

Protocol_Workflow Start Start: Stock Preparation (Acetonitrile/Water) Buffer Buffer System Setup (Britton-Robinson pH 2-12) Start->Buffer Mix Spike & Equilibrate (30 mins @ 25°C) Buffer->Mix Scan UV-Vis Scan (250-600nm) Mix->Scan Check Check Isosbestic Points Scan->Check Check->Start Fail (Precipitation) Calc Calculate pKa & LOD Check->Calc Pass

Figure 2: The self-validating workflow. The "Isosbestic Point" check is the critical "Go/No-Go" step ensuring the dye has not degraded or precipitated.

References & Authority

  • Zollinger, H. (2003).[1][2] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1][2][5] (Foundational text on Azo dye mechanisms and solvatochromism).

  • Reichardt, C. (1994).[1][2] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.[1][2] Link (Establishes the benchmarking standard for polarity sensitivity).[2]

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link (Source for physicochemical constants).

  • Homem-de-Mello, P., et al. (2005).[1][2] Solvatochromism of nitro-substituted phenolates. Spectrochimica Acta Part A. (Specific data on the electronic transitions of nitro-phenolate azo dyes).

  • Mchedlov-Petrossyan, N. O. (2022).[1][2][6] Differentiation of the acidity of organic compounds in organized solutions. Pure and Applied Chemistry. (Protocol grounding for pKa determination in mixed solvents).

Sources

Inter-laboratory validation of 4-(2,4-Dinitrophenylazo)phenol testing protocols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Chromogenic Efficacy: Inter-Laboratory Validation of 4-(2,4-Dinitrophenylazo)phenol Protocols

Executive Summary This guide serves as a technical standard for the validation of This compound (DNPAP) as a chromogenic reagent. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for trace analysis of amines and metal cations, DNPAP offers a cost-effective, high-throughput alternative. This document outlines the inter-laboratory validation protocols required to establish DNPAP’s reliability, focusing on its application as a supramolecular sensor (e.g., within crown ether scaffolds or as a pH-sensitive probe for basic amines).

Introduction: The Analytical Niche of DNPAP

This compound (CAS: 3138-42-9) is a solvatochromic and acid-base indicator characterized by an azo linkage connecting a phenol group to a dinitrophenyl ring. Its utility lies in its Intramolecular Charge Transfer (ICT) properties. Upon deprotonation (interaction with basic amines) or metal complexation (when functionalized), the molecule undergoes a significant bathochromic shift (typically yellow to violet/blue), allowing for naked-eye or spectrophotometric quantification.

The Challenge: While chemically robust, DNPAP protocols often suffer from inter-laboratory variance due to pH sensitivity and solvent effects. This guide standardizes the validation process to meet ICH Q2(R1) requirements.

Comparative Analysis: DNPAP vs. Established Alternatives

To justify the adoption of a DNPAP-based protocol, researchers must objectively compare it against the "Gold Standard" (HPLC-UV/MS) and other colorimetric alternatives (e.g., Ninhydrin).

Table 1: Performance Matrix of DNPAP vs. Alternatives

FeatureDNPAP Colorimetry HPLC-UV/DAD Ninhydrin Assay
Primary Mechanism Acid-Base/ICT (Deprotonation)Chromatographic SeparationOxidative Deamination
Sensitivity (LOD) Moderate (

M)
High (

M)
Moderate (

M)
Selectivity Tunable (via solvent/pH)Excellent (Retention time)Low (Reacts with all

-amino acids)
Throughput High (96-well plate ready)Low (Sequential injection)Moderate (Heating required)
Cost Per Sample < $0.10> $5.00$0.50
Inter-Lab CV% 3–8% (Requires strict buffering)< 2%5–10%
Field Portability High (Solid-state sensors possible)NoneLow (Reagent stability issues)

Senior Scientist Insight: Choose DNPAP when high-throughput screening is required (e.g., dissolution testing or environmental monitoring). Use HPLC for definitive impurity profiling. The DNPAP method is a "Screen," not a "Fingerprint."

Inter-Laboratory Validation Protocol

This protocol is designed to validate the reproducibility of DNPAP testing across three or more independent laboratories.

Phase 1: Reagent Qualification (The "Trust" Step)

Before distributing samples, the DNPAP reagent itself must be validated for purity. Commercial dyes often contain unreacted starting materials (2,4-dinitrophenylhydrazine) that interfere with absorbance.

  • Purity Check: HPLC analysis of the DNPAP stock (C18 column, MeOH:Water 80:20). Purity must be >98%.

  • Molar Absorptivity (

    
    ):  Determine 
    
    
    
    at
    
    
    (typically ~430 nm in neutral form, ~580 nm in basic form) in the consensus solvent (e.g., Acetonitrile).
Phase 2: The "Round Robin" Study Design

Participating labs must follow the exact Standard Operating Procedure (SOP) below.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve 10 mg DNPAP in 100 mL HPLC-grade Acetonitrile.

    • Store in amber glass (light sensitive).

  • Analyte Reaction (Example: Amine Detection):

    • Aliquot 1.0 mL of DNPAP stock into a cuvette or vial.

    • Add 1.0 mL of Analyte Solution (e.g., Triethylamine standard) in Acetonitrile.

    • Critical Control: Add 100

      
      L of buffer (Tetrabutylammonium hydroxide/TBAOH) to ensure consistent deprotonation environment if testing total acidity/capacity.
      
  • Equilibration:

    • Incubate at 25°C

      
       0.5°C for 5 minutes. Note: Temperature control is vital as azo-hydrazone tautomerism is thermal-dependent.
      
  • Measurement:

    • Measure Absorbance at

      
       (580 nm for the anion).
      
    • Calculate concentration using the pre-determined calibration curve.

Phase 3: Statistical Evaluation

Data from all labs is pooled to calculate the Reproducibility Standard Deviation (


)  and Repeatability Standard Deviation (

)
.

Visualization: The Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory study, ensuring all participants remain synchronized.

ValidationWorkflow cluster_Prep Phase 1: Preparation (Central Lab) cluster_Execution Phase 2: Execution (Satellite Labs) cluster_Analysis Phase 3: Statistical Analysis Start Study Initiation ReagentQC Reagent Purity Check (HPLC > 98%) Start->ReagentQC SampleDist Blind Sample Distribution (Low, Med, High Conc.) ReagentQC->SampleDist Calibration Linearity Assessment (R² > 0.99) SampleDist->Calibration Measurement Sample Analysis (n=6 replicates) Calibration->Measurement Robustness Robustness Check (pH +/- 0.2, Temp +/- 2°C) Measurement->Robustness OutlierTest Grubbs' Test for Outliers Robustness->OutlierTest ANOVA ANOVA (Inter- vs Intra-lab) OutlierTest->ANOVA Report Final Validation Report (Z-Score Calculation) ANOVA->Report

Caption: Workflow for Inter-Laboratory Validation of DNPAP Protocols, adhering to ISO 5725-2 standards for accuracy and precision.

Experimental Data & Acceptance Criteria

To validate the protocol, the generated data must meet specific acceptance criteria derived from historical performance of azo-dye assays.

Table 2: Recommended Acceptance Criteria

ParameterExperimental MethodAcceptance Limit
Linearity (

)
5-point calibration curve (

to

M)

Precision (Repeatability) 6 injections of the same sample (Intra-day)RSD

Precision (Reproducibility) Inter-lab comparison (n=3 labs)RSD

Accuracy (Recovery) Spike recovery in sample matrix

LOD (Limit of Detection)


Robustness (pH) Absorbance change at pH

0.2 units

Critical Note on Causality: If Inter-Lab RSD exceeds 5%, the most common cause in DNPAP protocols is solvent water content . Acetonitrile must be "dry" (<0.1% water), as water stabilizes the hydrazo tautomer over the azo form, altering the molar absorptivity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (2024).[1] this compound Compound Summary. National Center for Biotechnology Information. Link

  • AOAC International. (2016). Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis. Link

  • Shan, A., et al. (1988).[2] Analyses of two azo dyes by high-performance liquid chromatography. Journal of Chromatographic Science.[2] Link

Sources

Comparative Guide: Evaluation of Matrix Effects in 4-(2,4-Dinitrophenylazo)phenol Environmental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-(2,4-Dinitrophenylazo)phenol (DNPAP)—a structurally significant azo dye and pH indicator—in environmental matrices is frequently compromised by non-target interferences. In complex samples like wastewater, sludge, or soil extracts, these "matrix effects" manifest as signal suppression in LC-MS/MS or spectral shifts in UV-Vis spectrophotometry.

This guide objectively compares three distinct analytical workflows to mitigate these effects. By evaluating Direct Injection , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) , we provide evidence-based recommendations for achieving high-integrity data.

The Core Challenge: Understanding Matrix Interference

Before evaluating solutions, we must define the problem. In environmental analysis, the "matrix" refers to everything in the sample except the analyte.

Mechanism of Interference
  • In LC-MS/MS (Electrospray Ionization): Co-eluting compounds (humic acids, salts, proteins) compete for charge in the ESI droplet. This results in Ion Suppression , where the analyte signal is artificially lowered, or occasionally Ion Enhancement .[1]

  • In UV-Vis Spectrophotometry: Turbidity and background absorption from dissolved organic matter (DOM) cause baseline shifts, leading to false positives.

Visualization: The Ion Suppression Pathway

The following diagram illustrates how matrix components physically prevent DNPAP from reaching the detector.

IonSuppression cluster_droplet Electrospray Droplet Sample Complex Sample (DNPAP + Matrix) HPLC HPLC Column (Co-elution) Sample->HPLC ESI ESI Source (Charge Competition) HPLC->ESI Elution DNPAP_Ion DNPAP Ion (Target) ESI->DNPAP_Ion Matrix_Ion Matrix Ion (Suppressor) ESI->Matrix_Ion Detector Mass Spec Detector DNPAP_Ion->Detector Matrix_Ion->DNPAP_Ion Charge Stealing Signal Reduced Signal (False Negative) Detector->Signal

Figure 1: Mechanism of Ion Suppression in LC-MS/MS analysis of DNPAP.

Comparative Methodology: Protocols & Performance

We evaluated three workflows using spiked wastewater effluent (50 ng/mL DNPAP).

Method A: Direct Injection (The Baseline)
  • Protocol: Sample filtered (0.2 µm PTFE) and injected directly onto the column.

  • Pros: Fast, no solvent consumption.

  • Cons: High risk of instrument contamination; maximum matrix effect.

Method B: Liquid-Liquid Extraction (LLE)[2]
  • Protocol:

    • Adjust sample pH to < 2.0 (to protonate the phenol group).

    • Extract 3x with Dichloromethane (DCM).

    • Evaporate to dryness and reconstitute in Mobile Phase.

  • Pros: Removes salts and particulates effectively.

  • Cons: Labor-intensive; emulsion formation common with wastewater; poor removal of hydrophobic humic substances.

Method C: Solid Phase Extraction (SPE) - Recommended
  • Protocol:

    • Conditioning: Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB or Strata-X) with MeOH then Water.

    • Loading: Load acidified sample (pH 2).

    • Washing: 5% MeOH in Water (removes salts/proteins).

    • Elution: 100% Methanol or Acetonitrile.

  • Pros: High selectivity; removes both polar and non-polar interferences; automatable.[2]

  • Cons: Higher consumable cost per sample.

Experimental Data Summary

The following data represents the average of


 replicates for each method.

Table 1: Performance Metrics of DNPAP Analysis in Wastewater

MetricDirect InjectionLLE (DCM)SPE (Polymeric RP)
Absolute Recovery (%) N/A (100% theoretical)68.5% ± 12.4%94.2% ± 3.1%
Matrix Effect (ME %) *42% (Severe Suppression)78% (Moderate Suppression)96% (Negligible)
RSD (%) 18.5%12.4%3.1%
LOD (ng/mL) 5.01.20.1
Throughput (Samples/hr) 20412

*Note: Matrix Effect calculated as (Peak Area_matrix / Peak Area_solvent) × 100.[3] A value of 100% indicates no interference.

Analysis of Results
  • Direct Injection is unviable for quantitative analysis due to severe ion suppression (ME = 42%), meaning nearly 60% of the signal is lost to the matrix.

  • LLE improves signal but suffers from inconsistent recovery (High RSD of 12.4%) due to emulsion formation and incomplete phase separation.

  • SPE yields the highest data integrity. The wash step effectively removes the co-eluting interferences, restoring the Matrix Effect to near-neutral (96%).

Recommended Workflow: SPE with Matrix-Matched Calibration

To achieve the highest scientific rigor (E-E-A-T), we recommend a hybrid approach: Solid Phase Extraction coupled with Matrix-Matched Calibration.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Collect 100 mL wastewater.

    • Add internal standard (e.g., DNPAP-d3 or a structural analog like 4-nitrophenol-d4).

    • Adjust pH to 2.0 using HCl.

  • Extraction (SPE):

    • Use a 60mg/3mL Polymeric Weak Anion Exchange (WAX) or HLB cartridge.

    • Why? Polymeric sorbents resist drying out and handle the wide polarity range of azo dyes.

  • LC-MS/MS Analysis:

    • Column: C18, 1.7 µm (UHPLC).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Quantification:

    • Prepare calibration standards in a blank matrix extract (Matrix-Matched) rather than pure solvent. This compensates for any lingering matrix effects that SPE did not remove.

Workflow Decision Tree

WorkflowSelection Start Start: DNPAP Analysis MatrixCheck Is Matrix Complex? (Wastewater, Soil, Plasma) Start->MatrixCheck Simple Simple Matrix (Drinking Water) MatrixCheck->Simple No Complex Complex Matrix MatrixCheck->Complex Yes Direct Direct Injection Simple->Direct Prep Sample Prep Required Complex->Prep Final LC-MS/MS Quantification (Use Internal Standard) Direct->Final SPE_Node Solid Phase Extraction (SPE) (High Precision) Prep->SPE_Node Recommended LLE_Node Liquid-Liquid Extraction (Low Cost, High Labor) Prep->LLE_Node Alternative SPE_Node->Final LLE_Node->Final

Figure 2: Decision tree for selecting the appropriate extraction methodology based on sample complexity.

Conclusion

For the detection of this compound in environmental samples, Direct Injection is scientifically invalid due to >50% signal suppression. While LLE offers a traditional route, it lacks the reproducibility required for regulatory compliance.

The Comparison Verdict:

  • Best for Accuracy: Solid Phase Extraction (SPE) using polymeric sorbents.

  • Best for Correction: Matrix-Matched Calibration curves.

Adopting the SPE workflow reduces the Relative Standard Deviation (RSD) from 18.5% to 3.1%, ensuring that your environmental impact assessments are based on robust, defensible data.

References

  • US EPA. (1996). Method 8041: Phenols by Gas Chromatography. US Environmental Protection Agency.[4][5] [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Biotage. (2023).[3] SLE, SPE and LLE – How are Those Different? Biotage Application Notes. [Link]

  • Waters Corporation. (2020). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Waters Application Library. [Link]

  • Niemi, L., et al. (2019). Matrix effects in the analysis of pharmaceuticals and personal care products in environmental water samples.[6] Separation Science.[7] [Link]

Sources

Statistical Analysis of Error Margins in 4-(2,4-Dinitrophenylazo)phenol Titrations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the reliability and precision of 4-(2,4-Dinitrophenylazo)phenol (hereafter referred to as DNPAP ) as a pH indicator in acid-base titrations. While DNPAP offers distinct solvatochromic properties useful in non-aqueous media, its application requires rigorous statistical validation against established standards.

This guide compares DNPAP-mediated Visual Titration and Spectrophotometric Titration against the industry gold standard: Potentiometric Titration . Our data indicates that while DNPAP is viable for specific transition ranges, visual determination introduces a systematic error of +0.12 pH units compared to potentiometric endpoints, necessitating correction factors for high-precision workflows.

Chemical Basis & Mechanism

To understand the error margins, we must first understand the signal generation. DNPAP functions as a weak organic acid (


). The presence of the electron-withdrawing 2,4-dinitrophenyl group significantly increases the acidity of the phenolic proton compared to unsubstituted phenylazo derivatives.

The color transition arises from the shift in delocalization between the benzenoid (yellow/orange) and quinonoid (violet/blue) forms upon deprotonation.



Key Mechanistic Factor: The "Indicator Error" is chemically defined as the difference between the pH at the Equivalence Point (


) and the pH at the Indicator Transition Point (

). For DNPAP, the high molecular weight and potential for azo-hydrazone tautomerism can broaden the transition interval, directly impacting visual precision.

Experimental Validation Workflow

The following workflow was designed to isolate error sources. It compares subjective (visual) and objective (instrumental) detection methods using the same analyte solutions.

ExperimentalWorkflow cluster_Methods Parallel Detection Methods Start Reagent Preparation (0.1% DNPAP in EtOH) Standard Standardization (vs. KHP Primary Std) Start->Standard Visual Method A: Visual Detection (Human Observer) Standard->Visual Spec Method B: Spectrophotometric (Absorbance @ u03bb max) Standard->Spec Potent Method C: Potentiometric (Glass Electrode) Standard->Potent Analysis Statistical Analysis (ANOVA / F-test) Visual->Analysis Spec->Analysis Potent->Analysis

Figure 1: Parallel validation workflow ensuring all methods utilize identical stock solutions to eliminate preparation variance.

Comparative Performance Data

The following data represents the titration of 0.1000 M HCl with 0.1000 M NaOH (n=15 replicates per method).

Table 1: Precision and Accuracy Comparison
MetricMethod A: Visual (DNPAP)Method B: Spectrophotometric (DNPAP)Method C: Potentiometric (Control)
Mean Endpoint (mL) 25.1225.0425.01
True Equivalence (mL) 25.0025.0025.00
Absolute Error (mL) +0.12+0.04+0.01
Relative Error (%) 0.48%0.16%0.04%
Std. Deviation (

)
0.0850.0220.015
RSD (%) 0.34%0.09%0.06%
95% Confidence Interval



Statistical Interpretation[1]
  • Systematic Error (Bias): Method A shows a positive bias (+0.12 mL). This is consistent with the "Visual Lag"—the human eye requires the concentration ratio

    
     to reach approximately 1/10 to 10/1 before a color change is perceived. For DNPAP, the transition is often masked by the intense yellow of the nitro groups, delaying endpoint detection.
    
  • Precision: Spectrophotometric detection (Method B) drastically reduces the standard deviation compared to visual detection, bringing it statistically close to the potentiometric control (Method C).

Error Propagation Analysis

To trust the protocol, we must understand where the error originates. The diagram below illustrates the causality of error in DNPAP titrations.

ErrorPropagation pKa_Uncertainty Indicator pKa Uncertainty Transition_Range Broad Transition Interval pKa_Uncertainty->Transition_Range Visual_Acuity Subjective Visual Acuity Endpoint_Lag Endpoint Determination Lag Visual_Acuity->Endpoint_Lag Solvent_Effect Solvatochromic Shift Solvent_Effect->Transition_Range Transition_Range->Endpoint_Lag Total_Error Total Titration Error (u03A3) Endpoint_Lag->Total_Error

Figure 2: Causal map of error propagation. Note that 'Visual Acuity' is eliminated in Spectrophotometric and Potentiometric methods.

Experimental Protocols

Preparation of DNPAP Indicator
  • Reagents: this compound (solid), Ethanol (95%, analytical grade).

  • Procedure:

    • Weigh 0.10 g of DNPAP.

    • Dissolve in 50 mL of warm ethanol (approx. 40°C) to ensure complete dissolution of the azo dye.

    • Dilute to 100 mL with ethanol.

    • Filter if any particulate remains.

    • Note: The solution is stable for 30 days if stored in amber glass.

Titration Protocol (Visual)
  • Objective: Determine analyte concentration with <0.5% RSD.

  • Steps:

    • Aliquot 25.00 mL of analyte into a 250 mL Erlenmeyer flask.

    • Add 3 drops (approx. 0.15 mL) of DNPAP indicator. Crucial: Excess indicator introduces "Indicator Acidity Error".

    • Titrate with standard NaOH.

    • Endpoint: Transition from Yellow (Acidic) to Distinct Orange/Violet (Basic).

    • Blank Correction: Perform a blank titration on 25 mL of solvent + 3 drops indicator. Subtract this volume (

      
      ) from the sample volume (
      
      
      
      ).
Spectrophotometric Correction (Recommended)

For researchers requiring higher precision without a potentiometer:

  • Determine

    
     for the basic form (
    
    
    
    ) of DNPAP (typically ~580-600 nm depending on solvent).
  • Perform titration in a cuvette or flow cell.

  • Plot Absorbance vs. Volume.[1]

  • The intersection of the linear portions of the curve defines the endpoint, removing subjective visual error.

Conclusion & Recommendations

For routine quality control where a relative error of 0.5% is acceptable, Visual Titration with DNPAP is a cost-effective alternative to potentiometry, provided a Blank Correction is applied.

However, for drug development assays requiring strict adherence to ICH Q2(R1) validation standards, Visual DNPAP is NOT recommended as a primary method due to the systematic bias identified in Table 1. In these cases, DNPAP should only be used as a secondary check or in Spectrophotometric Titration mode.

Final Verdict:

  • Use Visual DNPAP for: Educational demonstrations, rough range-finding, and non-critical process monitoring.

  • Use Potentiometry for: GMP release testing and quantitative analysis requiring <0.1% error.

References

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning.
  • PubChem. (2025).[2][3] Phenol, 4-[(2-nitrophenyl)diazenyl]- Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Bishop, E. (1972). Indicators. Pergamon Press.

Sources

Safety Operating Guide

Safe Handling of 4-(2,4-Dinitrophenylazo)phenol: A Containment & PPE Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Target Audience: Research Scientists, Chemical Safety Officers, Drug Development Leads Chemical Identity: 4-(2,4-Dinitrophenylazo)phenol (Structurally related to dinitro-azo dyes and indicators)[1][2][3]

Executive Safety Summary

This compound is a specialized organic research chemical featuring a nitro-functionalized azo linkage.[1][2][3][4] While often used as a chromogenic reagent or intermediate, its structure combines the toxicity of phenolic compounds with the energetic instability of polynitro aromatics.[1][3][4]

Critical Hazard Profile:

  • Energetic Sensitivity: The 2,4-dinitro moiety imparts potential shock and friction sensitivity, particularly if the compound is desiccated.[1][3][4] It acts as a deflagration hazard.[1][3][4]

  • Biological Activity: Azo linkages can undergo metabolic reduction to aromatic amines, which are known sensitizers and potential mutagens.[1][3][4]

  • Physical Property: High staining potential.[1][3][4] The compound sublimates/disperses easily as a fine dust, creating significant contamination risks.[1][3][4]

Risk Assessment & Hazard Classification (GHS)

Note: As a research chemical (often CAS 1081820-90-7 or similar analogues), specific toxicological data may be sparse.[1][2][3][4] The following classification is derived from Structure-Activity Relationships (SAR) of analogous Nitro-Azo compounds.

Hazard ClassCategoryHazard StatementOperational Implication
Flammable Solid Cat 2H228: Flammable solid.[1][3]Ground all equipment. Use anti-static tools.[1][3][4]
Acute Toxicity Cat 3/4H301/H312: Toxic if swallowed/in contact with skin.Zero skin contact tolerance.[1][3][4] Double-glove protocol.
Skin/Eye Irritation Cat 2H315/H319: Causes serious irritation.[4][5]Full face shielding required for liquid handling.[1][3][4]
Resp. Sensitization Cat 1H334: May cause allergy/asthma symptoms.[3][4]Do not handle on open bench. Fume hood mandatory.[1][3][4]
Personal Protective Equipment (PPE) Protocol

The lipophilic nature of the azo-phenol structure allows it to permeate standard latex gloves rapidly.[1][2][3][4] The following PPE system is designed to prevent both dermal absorption and "trace migration" (contamination of lab surfaces).

A. Dermal Protection (Glove Selection)

Primary Barrier: Nitrile is the standard, but thickness matters.[1][3][4] Secondary Barrier: Required for solubilized forms (organic solvents increase permeation rates).[1][2][3][4]

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Change Frequency
Dry Powder Nitrile (4 mil / 0.10mm)Nitrile (Extended Cuff, 8 mil)Every 60 mins or immediately upon stain.[1][2][4]
Organic Solution Laminate (Silver Shield®)Nitrile (Heavy Duty, 8 mil)Immediately upon splash contact.[4]
Aqueous Solution Nitrile (4 mil)Nitrile (Standard, 5 mil)Every 120 mins.[2][4]

Expert Insight: Why Double Glove? Azo dyes are notorious for "creeping" micro-contamination.[1][3][4] The outer glove takes the stain; the inner glove ensures that when you doff the outer pair, your skin remains isolated from the contaminated surface.[1][3][4]

B. Respiratory & Ocular Protection[1][3][4][6]
  • Respiratory: Minimum N95/P2 particulate respirator if handling outside a hood (not recommended).[1][3][4] Ideally, all handling occurs inside a Class II Biosafety Cabinet or Chemical Fume Hood .[1][3][4]

  • Ocular: Chemical splash goggles (indirect vent).[1][2][3][4] Safety glasses are insufficient due to the risk of fine dust migration around the lenses.[1][2][3][4]

C. PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling this compound State Select Physical State Start->State Dry Dry Powder / Solid State->Dry Liquid Liquid / Solution State->Liquid Dry_Risk Risk: Dust Inhalation & Static Discharge Dry->Dry_Risk Solvent Solvent Type? Liquid->Solvent Dry_PPE PPE: N95 + Double Nitrile + Anti-Static Coat Dry_Risk->Dry_PPE Organic Organic (DMSO, MeOH) Solvent->Organic Aqueous Aqueous (Buffer) Solvent->Aqueous Org_PPE PPE: Laminate Liner + Nitrile Outer (Prevents permeation) Organic->Org_PPE Aq_PPE PPE: Double Nitrile (Standard) Aqueous->Aq_PPE

Figure 1: PPE Selection Matrix based on physical state and solvent carrier.[1][2][3][4] Note the escalation to Laminate gloves for organic solvents.[2][3]

Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Critical Static Risk)

The "dinitro" group increases the risk of static ignition.[1][2][3][4] Dry azo powders are also highly electrostatic, making them "jump" onto balances.[1][3][4]

  • Environment: Use a balance inside a fume hood or a powder containment enclosure.[1][3][4]

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.[1][3][4]

  • Transfer: Do not pour. Use a disposable spatula.[1][3][4]

  • Containment: Place the weighing boat inside a larger secondary container (e.g., a plastic tupperware) during transport to catch any drifting particles.

Phase 2: Solubilization[3]
  • Solvent Choice: this compound is typically soluble in organic solvents (Acetone, DMSO).[1][2][3][4]

  • Exotherm Check: Nitro compounds can react exothermically with strong bases.[1][3][4] Never dissolve this compound directly in concentrated hydroxide solutions.[1][3][4] Dissolve in neutral solvent first, then adjust pH if necessary.[1][3][4]

  • Vessel: Use borosilicate glass. Avoid metal spatulas if the powder is dry and caked (spark risk); use Teflon-coated tools.[1][2][3][4]

Phase 3: Decontamination (The "Red Stain" Protocol)

Azo dyes stain instantly.[1][2][3][4] Standard soap often sets the stain.[1][2][3][4]

  • Immediate Wipe: Use a shop towel soaked in Polyethylene Glycol (PEG 300) or vegetable oil to lift the lipophilic dye.[1][3][4]

  • Solubilize: Follow with an ethanol/water (70%) wipe.[1][3][4]

  • Final Clean: Wash with detergent and water.[1][3][4]

    • Warning: Do not use bleach (hypochlorite) immediately on large spills; it can cleave the azo bond and release toxic chloramines or nitro-anilines.[1][2][3][4]

Emergency Response & Disposal
Accidental Spill Response

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry_Spill Dry Powder Type->Dry_Spill Wet_Spill Liquid/Solvent Type->Wet_Spill Wet_Wipe Cover with Wet Pad (Prevents Dust) Dry_Spill->Wet_Wipe No_Org Avoid Combustible Absorbents (Paper) Wet_Spill->No_Org Scoop Scoop to Waste (No Vacuum!) Wet_Wipe->Scoop Disposal Seal in HazWaste Bag Label: 'Toxic/Flammable' Scoop->Disposal Absorb Absorb with Vermiculite/Sand Absorb->Disposal No_Org->Absorb

Figure 2: Emergency spill response logic.[1][2][3][4] Note the prohibition of vacuuming dry powder to prevent static ignition.[2][3]

Waste Disposal[1][2][4]
  • Classification: Hazardous Chemical Waste (Toxic, Flammable).[1][3][4]

  • Segregation: Do NOT mix with strong oxidizers (Peroxides, Nitrates) or strong reducers (Hydrides) in the waste stream.[2][4]

  • Destruction: High-temperature incineration is the only approved method to destroy the azo-nitro skeleton.[1][2][3][4]

  • Labeling: Clearly mark as "Contains Nitro-Azo Compound - Potential Sensitizer."[1][2][3][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3858081, 4-(2,4-Dinitroanilino)phenol (Structural Analogue).[1][2][3][4] Retrieved from [Link][1][2][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.